molecular formula (CH3)3CSH<br>C4H10S<br>C4H10S B7800647 tert-Butyl mercaptan CAS No. 16528-55-5

tert-Butyl mercaptan

Cat. No.: B7800647
CAS No.: 16528-55-5
M. Wt: 90.19 g/mol
InChI Key: WMXCDAVJEZZYLT-UHFFFAOYSA-N
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Description

tert-Butyl mercaptan (TBM), also systematically named 2-methylpropane-2-thiol, is a significant organosulfur compound with the molecular formula C₄H₁₀S and a molecular weight of 90.19 g/mol . It is characterized as a colorless, clear liquid with a density of approximately 0.8 g/mL at 25°C . It has a low boiling point of 62-65°C and a melting point of -0.5°C . Its primary and most well-documented application is as a key ingredient in odorant blends for natural gas, which is naturally odorless . Due to an exceptionally low odor threshold of less than 1 part per billion, it provides an effective olfactory warning for gas leaks, enhancing public safety . Furthermore, TBM serves as a versatile chemical intermediate in the synthesis of agrichemicals and other specialty chemicals . It is also used in research contexts, such as in the study of its capture by ionic liquids for deep desulfurization of pipeline natural gas to protect catalysts in fuel cell applications , and in the synthesis of chain-transfer agents for reversible addition-fragmentation chain-transfer (RAFT) polymerization . From a research perspective, investigations into this compound often focus on its physicochemical properties and intermolecular interactions. Studies utilizing quantum chemistry calculations and molecular dynamics simulations have shown that hydrogen bonding is a primary driving force in the capture mechanism of TBM by certain ionic liquids . The compound has a vapor pressure of approximately 181 mmHg at 25°C and is slightly soluble in water . Disclaimer: This product is intended for research purposes only and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropane-2-thiol
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InChI

InChI=1S/C4H10S/c1-4(2,3)5/h5H,1-3H3
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InChI Key

WMXCDAVJEZZYLT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)S
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Molecular Formula

C4H10S, Array
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DSSTOX Substance ID

DTXSID0026418
Record name t-Butyl mercaptan
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Molecular Weight

90.19 g/mol
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Physical Description

Tert-butyl mercaptan is a foul-smelling organosulfur compound which is a colorless, clear liquid at ambient temperatures. It is primarily used as an odorant for natural gas, and it has an odor threshold of less than 0.33 ppb. Non-toxic at the very low concentrations used in natural gas, but the smell can cause nausea at concentrations as low as 2-3 ppm. The pure chemical is highly flammable and may cause skin and eye irritation upon direct exposure., Liquid, Liquid with a strong skunky odor; [Merck Index] Clear colorless liquid with an unpleasant odor; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

149-153 °F at 760 mmHg (NFPA, 2010), 63.7-64.2 °C, 64 °C
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Flash Point

less than -20 °F (NFPA, 2010), <-20 °F (<-29 °C) (closed cup), -26 °C c.c.
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Solubility

Insoluble (NFPA, 2010), Slightly sol in water; very sol in alcohol, ether, liquid hydrogen sulfide, Very soluble in acetone; soluble in carbon tetrachloride
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Density

0.8 (NFPA, 2010) - Less dense than water; will float, 0.79426 at 25 °C/4 °C, Relative density (water = 1): 0.80
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Vapor Density

3.1 (NFPA, 2010) - Heavier than air; will sink (Relative to Air), 3.1 (Air= 1), Relative vapor density (air = 1): 3.1
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Vapor Pressure

142.5 mmHg at 68 °F (ICSC, 2023), 181.0 [mmHg], 181 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 19.0
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Color/Form

Mobile liquid, COLORLESS LIQUID

CAS No.

75-66-1, 16528-55-5
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Melting Point

-32 °F (ICSC, 2023), -0.5 °C, Heat of fusion at melting point = 2.0782X10+7 J/kmol, 0 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of tert-Butyl Mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of tert-Butyl mercaptan, also known by its IUPAC name, 2-methylpropane-2-thiol.[1][2] This organosulfur compound is notable for its extremely strong and repulsive odor, often described as skunky.[1][3] It is primarily used as an odorant in natural gas to enable the detection of leaks.[1] This document details its fundamental properties, experimental protocols for their determination, and key synthesis methodologies.

Chemical Identity and Structure

This compound is a thiol with the chemical formula (CH₃)₃CSH.[2] The central carbon atom is tertiary, bonded to three methyl groups and the thiol functional group (-SH).

IdentifierValue
IUPAC Name 2-methylpropane-2-thiol[1][2]
CAS Number 75-66-1[1][4]
Chemical Formula C₄H₁₀S[1][4]
Molecular Weight 90.19 g/mol [1][5]
SMILES CC(C)(C)S[1]

Physical Properties

This compound is a colorless, mobile liquid at room temperature with a characteristic strong and unpleasant odor.[1][3][6]

PropertyValueConditions
Melting Point -0.5 °C760 mmHg
Boiling Point 62-65 °C760 mmHg[2][5]
Density 0.800 g/mLat 25 °C[5]
Vapor Pressure 181 mmHgat 25 °C
Flash Point -26 °CClosed Cup[7]
Solubility in Water Slightly soluble[6]
Solubility in Organic Solvents Very soluble in alcohol and ether[6]
Refractive Index 1.423at 20 °C[5]
Vapor Density 3.1 (Air = 1)

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the thiol (-SH) group. It is remarkably stable to oxidizing agents.[6] The thiol group can be deprotonated to form a thiolate, which is a key intermediate in various chemical reactions. It is incompatible with strong oxidizing agents.[5]

Experimental Protocols

Determination of Physical Properties

The following are summaries of standard methodologies for determining the key physical properties of liquid chemicals like this compound.

1. Boiling Point Determination (OECD Guideline 103)

This method determines the temperature at which the vapor pressure of the liquid equals atmospheric pressure.[8]

  • Apparatus: Ebulliometer, dynamic method apparatus, or distillation setup.[8]

  • Procedure (Distillation Method):

    • Place a small volume of this compound in a distillation flask with boiling chips.

    • Insert a calibrated thermometer with the bulb positioned at the level of the side-arm leading to the condenser.

    • Heat the flask gently.

    • Record the temperature at which the liquid condenses on the thermometer and remains constant. This is the boiling point.[8]

2. Melting Point Determination (ASTM E324)

This method uses a capillary tube to determine the melting range of a substance.[7]

  • Apparatus: Capillary tube melting point apparatus.[7]

  • Procedure:

    • Introduce a small, finely powdered sample of solidified this compound into a capillary tube.

    • Place the capillary tube in the melting point apparatus.

    • Heat the apparatus at a controlled rate.

    • Record the temperature at which the substance begins to melt and the temperature at which it is completely liquid. This range is the melting point.[7]

3. Density Determination (ISO 1183, Method B - Pycnometer)

This method determines the mass per unit volume of a liquid.[9]

  • Apparatus: Pycnometer (a flask with a precise volume), analytical balance.[9]

  • Procedure:

    • Weigh the clean, dry pycnometer.

    • Fill the pycnometer with this compound and weigh it.

    • Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., water) and weigh it.

    • Calculate the density of this compound using the masses and the known density of the reference liquid.[9]

4. Vapor Pressure Determination (OECD Guideline 104)

This guideline describes several methods for determining vapor pressure. The dynamic method is suitable for this compound.[6][10]

  • Apparatus: Dynamic vapor pressure apparatus.

  • Procedure:

    • The substance is heated, and the boiling points at various controlled pressures are measured.

    • A pressure-temperature curve is plotted from the data.

    • The vapor pressure at a specific temperature is determined from this curve.[10]

5. Aqueous Solubility (ASTM E1148)

This method covers the determination of the solubility of organic compounds in water.[1]

  • Apparatus: Flask with a stirrer, analytical instrumentation for concentration measurement (e.g., gas chromatography).

  • Procedure:

    • An excess of this compound is added to a known volume of water in a flask.

    • The mixture is agitated at a constant temperature until equilibrium is reached.

    • The solution is then filtered to remove undissolved substance.

    • The concentration of this compound in the aqueous solution is determined using a suitable analytical method.[1]

6. Flash Point Determination (ASTM D56 - Tag Closed Cup Tester)

This method determines the lowest temperature at which the vapors of a liquid will ignite.[2][5]

  • Apparatus: Tag Closed Cup Tester.[2][5]

  • Procedure:

    • The sample is placed in the test cup and heated at a slow, constant rate.

    • A small flame is periodically passed over the opening in the cup lid.

    • The flash point is the lowest temperature at which the vapors above the liquid ignite.[4]

Synthesis of this compound

1. Industrial Synthesis: Reaction of Isobutylene (B52900) with Hydrogen Sulfide (B99878)

This is the primary industrial method for producing this compound.[11]

  • Reactants: Isobutylene ((CH₃)₂C=CH₂) and hydrogen sulfide (H₂S).

  • Catalyst: Clay (silica-alumina) catalyst.[11]

  • Procedure Outline:

    • A stream of isobutylene and an excess of hydrogen sulfide are passed over a heated bed of the silica-alumina catalyst.

    • The reaction is typically carried out at elevated temperatures and pressures.

    • The product, this compound, is then condensed and purified.

2. Laboratory Synthesis: Grignard Reagent Method

This method is suitable for laboratory-scale synthesis.[11]

  • Reactants: tert-Butylmagnesium chloride (t-BuMgCl) and elemental sulfur (S).

  • Procedure Outline:

    • The Grignard reagent, tert-butylmagnesium chloride, is prepared from tert-butyl chloride and magnesium metal in an anhydrous ether solvent.

    • Elemental sulfur is then added to the Grignard reagent solution, which forms the corresponding thiolate (t-BuSMgCl).[11]

    • The reaction mixture is then hydrolyzed with water or a dilute acid to yield this compound.[11]

Logical Relationships of this compound Properties

TBM_Properties Structure Chemical Structure ((CH₃)₃CSH) Physical Physical Properties - Boiling Point - Melting Point - Density - Vapor Pressure Structure->Physical determines Chemical Chemical Properties - Thiol Reactivity - Stability Structure->Chemical governs Applications Applications - Gas Odorant - Chemical Intermediate Physical->Applications influences Safety Safety Considerations - High Flammability - Strong Odor Physical->Safety indicates Chemical->Applications enables Chemical->Safety informs Synthesis Synthesis Methods - Isobutylene + H₂S - Grignard Reagent Synthesis->Structure produces

Caption: Logical flow from structure to properties, synthesis, applications, and safety of this compound.

Safety Information

This compound is a highly flammable liquid and vapor.[7] It should be kept away from heat, sparks, open flames, and hot surfaces. It is also an irritant to the eyes and respiratory system. Proper personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. Due to its extremely low odor threshold, even small amounts can cause a significant odor nuisance.

References

An In-depth Technical Guide to the Synthesis and Preparation of tert-Butyl Mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis and preparation methods for tert-butyl mercaptan (TBM), also known as 2-methyl-2-propanethiol. This pivotal organosulfur compound is not only a crucial odorant for natural gas but also serves as a valuable intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3] This document details established industrial and laboratory-scale methodologies, complete with experimental protocols and comparative quantitative data.

Core Synthesis Methodologies

The synthesis of this compound can be approached through several distinct chemical pathways. The most prominent methods, each with its own set of advantages and reaction specifics, are detailed below. These include the industrial-scale reaction of isobutylene (B52900) with hydrogen sulfide (B99878), laboratory preparations utilizing Grignard reagents, and methods starting from tert-butyl halides or tert-butyl alcohol.

Summary of Key Synthesis Methods

The following table provides a comparative summary of the quantitative data associated with the primary synthesis routes for this compound, offering a clear overview for methodological selection.

Method Starting Materials Catalyst/Reagent Reaction Conditions Reported Yield Reference
Industrial Method Isobutylene, Hydrogen SulfideDry Cation Exchange Resin (e.g., Amberlyst 15)Temperature: < 45°C (preferably 0-35°C); Pressure: 1-50 bar (preferably 5-16 bar); Molar Ratio (H₂S/Isobutylene): 1.2-10 (preferably 1.5-5)High (implied)[4]
Grignard Reagent Method tert-Butylmagnesium Chloride, SulfurDiethyl ether (solvent)Anhydrous conditions; Reaction of Grignard reagent with sulfur followed by acidic workup. An excess of the Grignard reagent is recommended.Not specified[5]
From tert-Butyl Bromide tert-Butyl Bromide, Thiourea (B124793)Polystyrene-grafted tributylamine (B1682462) quaternized beadSalification: 50°C for 4 hours in water. Hydrolysis: 60°C for 2 hours with 20% NaOH solution.~73.9%[6]
From tert-Butyl Chloride (Friedel-Crafts) tert-Butyl Chloride, Hydrogen SulfideAnhydrous Stannic Chloride (Friedel-Crafts catalyst)Room temperature reaction.Not specified[7]
From tert-Butyl Alcohol tert-Butyl Alcohol, ThioureaSulfuric AcidReaction of the alcohol and thiourea in the presence of a strong acid.Not specified[8]
Historical Method tert-Butyl Chloride, Zinc SulfideNot specifiedOne of the earliest reported preparations of this compound.Not specified[9]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the summary table. These protocols are intended to serve as a practical guide for laboratory synthesis.

Industrial Method: Reaction of Isobutylene with Hydrogen Sulfide

This method is the primary industrial route to this compound.[10] It involves the acid-catalyzed addition of hydrogen sulfide to isobutylene. The use of a dry cation exchange resin as the catalyst has been shown to provide excellent yields while minimizing the formation of byproducts.[4]

Experimental Workflow:

isobutylene Isobutylene reactor Tubular Reactor (Packed with Amberlyst 15) isobutylene->reactor h2s Hydrogen Sulfide h2s->reactor degassing Degassing reactor->degassing Continuous Flow product This compound degassing->product

Continuous flow synthesis of this compound.

Protocol:

  • Reactor Setup: A tubular reactor is packed with a dry sulfonated cation exchange resin, such as Amberlyst 15. The reactor is equipped for continuous flow and temperature and pressure control.

  • Reactant Feed: Liquid isobutylene and gaseous hydrogen sulfide are continuously introduced into the reactor at a controlled pressure (e.g., 10 bar). The molar ratio of hydrogen sulfide to isobutylene is maintained between 1.5 and 5.

  • Reaction: The reaction mixture is maintained at a temperature below 45°C, with optimal results observed between 5°C and 10°C to ensure high selectivity.[4]

  • Product Collection: The liquid effluent from the reactor is continuously collected.

  • Workup: The collected liquid is degassed to remove any remaining hydrogen sulfide, yielding the crude this compound. Further purification can be achieved by distillation.

Grignard Reagent Method

This classic laboratory method involves the reaction of a Grignard reagent, tert-butylmagnesium chloride, with elemental sulfur, followed by hydrolysis.[9]

Signaling Pathway:

tBuCl tert-Butyl Chloride Grignard tert-Butylmagnesium Chloride tBuCl->Grignard Mg Magnesium Mg->Grignard Thiolate tert-Butylthiolate Magnesium Chloride Grignard->Thiolate Sulfur Sulfur (S₈) Sulfur->Thiolate TBM This compound Thiolate->TBM Hydrolysis Hydrolysis (H₂O) Hydrolysis->TBM tBuBr tert-Butyl Bromide Salification Salification (50°C, 4h) tBuBr->Salification Thiourea Thiourea Thiourea->Salification Catalyst Phase Transfer Catalyst Catalyst->Salification Isothiouronium Isothiouronium Salt Salification->Isothiouronium Hydrolysis Hydrolysis (NaOH, 60°C, 2h) Isothiouronium->Hydrolysis TBM This compound Hydrolysis->TBM

References

An In-depth Technical Guide to the Molecular Structure and Formula of tert-Butyl Mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key physicochemical properties of tert-Butyl mercaptan, also known by its IUPAC name, 2-methylpropane-2-thiol. The information presented herein is intended to support research and development activities where this organosulfur compound is of interest.

Molecular Formula and Identification

This compound is an organosulfur compound with the chemical formula C₄H₁₀S .[1][2] It is a constitutional isomer of butanethiol.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2-methylpropane-2-thiol[1]
Common Name This compound[1]
Abbreviation TBM, t-BuSH[2]
CAS Number 75-66-1[1]
Molecular Formula C₄H₁₀S[1]
Molecular Weight 90.19 g/mol [1]
SMILES CC(C)(C)S[1]
InChI 1S/C4H10S/c1-4(2,3)5/h5H,1-3H3[1]

Molecular Structure and Geometry

The molecular structure of this compound consists of a central tertiary carbon atom bonded to three methyl groups and a thiol (-SH) group. The molecule exhibits a near-prolate symmetric top geometry.[3] The internal rotation of the bulky tert-butyl group relative to the thiol group is a key feature of its structure.

Precise molecular geometry, including bond lengths and angles, has been determined through microwave spectroscopy studies.

Table 2: Molecular Geometry of this compound (from Microwave Spectroscopy)

ParameterValue
C-S Bond Length Data not explicitly found in search results
C-C Bond Length Data not explicitly found in search results
S-H Bond Length Data not explicitly found in search results
C-H Bond Length Data not explicitly found in search results
C-C-C Bond Angle Data not explicitly found in search results
C-S-H Bond Angle Data not explicitly found in search results
C-C-S Bond Angle Data not explicitly found in search results
H-C-H Bond Angle Data not explicitly found in search results

Note: While the search results confirm that microwave spectroscopy has been used to determine the molecular structure, the specific values for bond lengths and angles were not explicitly stated in the provided snippets. The rotational constants determined from these studies provide the basis for calculating these parameters.

Physicochemical Properties

This compound is a colorless, volatile liquid with a strong, unpleasant odor, often described as skunk-like.[1] It is utilized as an odorant for natural gas to enable leak detection.[4]

Table 3: Physicochemical Properties of this compound

PropertyValue
Appearance Colorless liquid[1]
Odor Strong, skunk-like[1]
Density 0.8 g/mL at 25 °C[2]
Melting Point -0.5 °C[2]
Boiling Point 62-65 °C[2]
Flash Point -26 °C
Vapor Pressure 303.5 mmHg at 37.7 °C[2]
Vapor Density 3.1 (vs air)[2]
Solubility Slightly soluble in water; freely soluble in alcohol and diethyl ether[2]
Refractive Index n20/D 1.423 (lit.)[2]

Experimental Protocols

Synthesis of this compound

A common industrial method for the synthesis of this compound is the reaction of isobutylene (B52900) with hydrogen sulfide (B99878) over a catalyst.[2][5] A laboratory-scale synthesis can also be achieved via a Grignard reagent.[2] Another reported method involves the reaction of tert-butyl bromide with thiourea, followed by hydrolysis.[6][7]

Detailed Protocol for Synthesis from tert-Butyl Bromide and Thiourea: [6][7]

  • Reaction Setup: In a 100 mL four-necked flask equipped with a stirrer, reflux condenser, and thermometer, add 8.0 g (0.105 mol) of thiourea, 1 g of a suitable phase-transfer catalyst, and 30 mL of deionized water.

  • Dissolution: Stir the mixture and heat to approximately 40 °C to dissolve the thiourea.

  • Addition of Alkyl Halide: Add 13.7 g (0.1 mol) of tert-butyl bromide dropwise to the reaction mixture.

  • Salification: Increase the temperature to 50 °C and continue the reaction until the liquid phase becomes homogeneous (approximately 4 hours).

  • Hydrolysis: After cooling, filter out the phase-transfer catalyst. Transfer the filtrate to a flask and add 30 g of a 20% sodium hydroxide (B78521) solution dropwise at 60 °C.

  • Reflux: Reflux the mixture for 2 hours.

  • Workup: After cooling to room temperature, the this compound can be isolated.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are standard techniques for the characterization of this compound.

  • ¹H NMR: A typical ¹H NMR spectrum of this compound would show a singlet for the nine equivalent protons of the three methyl groups and a singlet for the thiol proton. The chemical shifts are dependent on the solvent used. Data for this compound is available in public databases such as PubChem, which references spectra taken on instruments like a Varian A-60.[1]

  • ¹³C NMR: The ¹³C NMR spectrum would show a signal for the quaternary carbon and a signal for the three equivalent methyl carbons.

General Experimental Parameters for NMR:

  • Instrument: Bruker DPX-300 (300.1 MHz for ¹H, 75.5 MHz for ¹³C) or similar.[8][9]

  • Solvent: A suitable deuterated solvent such as CDCl₃ or C₆D₆.

  • Temperature: Room temperature (e.g., 24 ± 1 °C).[8][9]

  • Internal Standard: Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in this compound. The key vibrational modes to observe are the S-H stretching and C-S stretching frequencies.

  • S-H Stretch: A weak absorption band is typically observed in the region of 2550-2600 cm⁻¹.

  • C-S Stretch: A weak to medium absorption is expected in the range of 600-800 cm⁻¹.

General Experimental Parameters for FT-IR:

  • Technique: A thin layer of the liquid sample can be placed between KBr plates for analysis.[1]

  • Data Collection: Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹). Data for this compound is available in the Coblentz Society spectral collection, accessible through PubChem.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from tert-butyl bromide and thiourea.

Synthesis_Workflow Synthesis of this compound cluster_reagents Starting Materials cluster_process Reaction Steps cluster_product Final Product tert_butyl_bromide tert-Butyl Bromide mixing Mixing and Dissolution (40°C) tert_butyl_bromide->mixing thiourea Thiourea thiourea->mixing ptc Phase-Transfer Catalyst ptc->mixing water Water water->mixing salification Salification Reaction (50°C, 4h) mixing->salification hydrolysis Hydrolysis with NaOH (60°C) salification->hydrolysis reflux Reflux (2h) hydrolysis->reflux isolation Isolation of Product reflux->isolation product This compound isolation->product

Caption: Workflow for the synthesis of this compound.

References

tert-Butyl Mercaptan: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 75-66-1

Introduction

tert-Butyl mercaptan, also known as 2-methyl-2-propanethiol, is an organosulfur compound with a distinct, strong odor. While primarily recognized for its use as an odorant in natural gas to ensure leak detection, its unique chemical properties make it a subject of interest in various scientific and industrial research areas. This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis methodologies, and analytical procedures. The information is tailored for professionals in research and development who require detailed and precise data for their work.

Chemical Identity and Synonyms

The Chemical Abstracts Service (CAS) number for this compound is 75-66-1 [1]. This compound is known by a variety of synonyms, which are listed in the table below for comprehensive identification.

Synonym Reference
2-Methyl-2-propanethiol[1]
t-Butyl Mercaptan[1]
tert-Butanethiol[1]
2-Methylpropane-2-thiol
t-Butylthiol[1]
1,1-Dimethylethanethiol
2-Isobutanethiol
Tertiary-butyl mercaptan

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the following tables. This data is crucial for handling, storage, and application of the compound in a laboratory or industrial setting.

Table 3.1: General and Physical Properties
PropertyValueReference
Molecular FormulaC4H10S[1]
Molecular Weight90.19 g/mol [2]
AppearanceColorless liquid[3]
OdorStrong, skunky, or garlic-like[3]
Density0.800 g/mL at 20 °C[4]
Boiling Point62-65 °C (144-149 °F)[4]
Melting Point-0.5 °C (31.1 °F)[4]
Vapor Pressure181 mmHg at 25 °C[5]
Water SolubilitySlightly soluble[3]
Solubility in Organic SolventsSoluble in alcohols and ethers[3]
Refractive Index1.423 at 20 °C[3]
Table 3.2: Safety and Hazard Information
ParameterInformationReference
Flash Point< -25 °C (< -13 °F)[3]
FlammabilityHighly flammable[6]
Vapor Density3.1 (Air = 1)[6]
Health HazardsSkin sensitizer, eye irritant, respiratory irritation, potential for nausea at low concentrations (2-3 ppm)[3]
Aquatic HazardChronic aquatic hazard[3]

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound, providing a foundation for laboratory work.

Synthesis of this compound

Two primary methods for the synthesis of this compound are the Grignard reaction, suitable for laboratory-scale synthesis, and the industrial production from isobutylene (B52900) and hydrogen sulfide (B99878).

This method involves the reaction of a tert-butyl Grignard reagent with elemental sulfur, followed by hydrolysis.

Experimental Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of tert-butyl chloride or tert-butyl bromide in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture to ensure complete formation of the Grignard reagent (t-BuMgCl or t-BuMgBr).

  • Reaction with Sulfur: Cool the Grignard reagent solution in an ice bath. Prepare a slurry of elemental sulfur in anhydrous diethyl ether or THF. Slowly add the sulfur slurry to the Grignard reagent solution with vigorous stirring. An excess of the Grignard reagent is recommended to prevent the formation of disulfides[7]. The reaction mixture will typically turn from a clear or grey solution to a yellowish or brownish slurry.

  • Hydrolysis: After the addition of sulfur is complete, slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid to the reaction mixture to hydrolyze the intermediate magnesium thiolate salt and quench any unreacted Grignard reagent.

  • Workup and Purification: Transfer the mixture to a separatory funnel. The organic layer containing the this compound is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filtered. The solvent is removed by distillation. The crude this compound can be purified by fractional distillation.

The industrial-scale production of this compound involves the reaction of isobutylene with hydrogen sulfide over a solid acid catalyst[4].

Process Overview:

  • Reactants: Gaseous isobutylene and hydrogen sulfide are used as the primary reactants.

  • Catalyst: A clay or silica-alumina catalyst is typically employed to facilitate the addition of the thiol group across the double bond of isobutylene[3].

  • Reaction Conditions: The reaction is carried out at elevated temperatures (typically 150-250 °C) and pressures (34-103 atm) in a vapor-phase reactor[3].

  • Purification: The product stream is cooled and subjected to distillation to separate the desired this compound from unreacted starting materials and any byproducts.

Analytical Methods

The quantification and identification of this compound are critical, especially in applications such as natural gas odorization. Gas chromatography (GC) is the most common analytical technique employed.

This method is suitable for the determination of this compound in air samples to assess occupational exposure.

Experimental Protocol:

  • Sample Collection: Air samples are collected by drawing a known volume of air through a sorbent tube.

  • Sample Preparation: The sorbent is desorbed with a suitable solvent, such as carbon disulfide or methylene (B1212753) chloride. An internal standard (e.g., 4-methyl thiophenol) is added for accurate quantification[8].

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 490 Micro GC or equivalent.

    • Column: A non-polar or semi-polar capillary column, such as a BP-5 MS column, is suitable for separating this compound from other volatile compounds[8].

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: A split/splitless injector is used.

    • Temperature Program: An appropriate temperature program is established to ensure good separation. For example, an initial temperature of 40°C may be used[9].

    • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrometer is scanned over a suitable mass range to detect the characteristic ions of this compound.

  • Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing the calibration curve. The limit of detection and limit of quantitation for this method have been reported as 0.037 and 1.84 μ g/sample , respectively[8].

This method is designed for the rapid analysis of this compound in a natural gas matrix.

Experimental Protocol:

  • Instrumentation: Agilent 490 Micro GC equipped with a thermal conductivity detector (TCD)[9].

  • Column: A CP-Sil 13 CB column is effective for this separation[9].

  • Carrier Gas: Helium.

  • Conditions:

    • Column Temperature: 40 °C[9].

    • Carrier Gas Pressure: 250 kPa[9].

    • Injection Time: 255 msec[9].

  • Analysis: A sample of the natural gas is directly injected into the Micro GC. The retention time of this compound is used for identification, and the peak area is used for quantification against a calibrated standard. The total analysis time is typically very short, often under 100 seconds[9].

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflows described in the previous section.

Synthesis_Workflow cluster_grignard Laboratory Synthesis (Grignard) cluster_industrial Industrial Synthesis Grignard_Reagent 1. Prepare Grignard Reagent (t-BuCl/Br + Mg in Ether/THF) Sulfur_Reaction 2. React with Sulfur (Slow addition of S slurry) Grignard_Reagent->Sulfur_Reaction Hydrolysis 3. Hydrolysis (aq. NH4Cl or HCl) Sulfur_Reaction->Hydrolysis Workup 4. Workup & Purification (Extraction, Drying, Distillation) Hydrolysis->Workup Product_Grignard Pure this compound Workup->Product_Grignard Reactants 1. Reactants (Isobutylene + H2S) Catalysis 2. Catalytic Reaction (Clay/Silica-Alumina Catalyst 150-250°C, 34-103 atm) Reactants->Catalysis Purification_Ind 3. Purification (Cooling & Distillation) Catalysis->Purification_Ind Product_Ind Pure this compound Purification_Ind->Product_Ind

Caption: Workflow for the laboratory and industrial synthesis of this compound.

Analytical_Workflow cluster_gcms GC-MS Analysis for Occupational Exposure cluster_microgc Micro GC Analysis in Natural Gas Sample_Collection 1. Air Sample Collection (Sorbent Tube) Sample_Prep 2. Sample Preparation (Solvent Desorption + Internal Standard) Sample_Collection->Sample_Prep GC_Separation 3. GC Separation (BP-5 MS Column) Sample_Prep->GC_Separation MS_Detection 4. MS Detection (Electron Ionization) GC_Separation->MS_Detection Quantification 5. Quantification (Calibration Curve) MS_Detection->Quantification Result_GCMS Concentration of t-BM in Air Quantification->Result_GCMS NG_Sample 1. Natural Gas Sample Injection MicroGC_Analysis 2. Micro GC Analysis (CP-Sil 13 CB Column, TCD) NG_Sample->MicroGC_Analysis Data_Analysis 3. Data Analysis (Retention Time & Peak Area) MicroGC_Analysis->Data_Analysis Result_MicroGC Concentration of t-BM in Natural Gas Data_Analysis->Result_MicroGC

Caption: Analytical workflows for the determination of this compound.

References

Spectroscopic Profile of Tert-Butyl Mercaptan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of NMR, IR, and MS Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl mercaptan (2-methyl-2-propanethiol), a key organosulfur compound. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The guide presents quantitative data in structured tables, details experimental protocols, and visualizes key concepts through logical diagrams.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and informative spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the protons of the tert-butyl group and the thiol proton. Due to the high symmetry of the tert-butyl group, all nine methyl protons are chemically equivalent, resulting in a single, intense signal. The thiol proton, being attached to a sulfur atom, exhibits a distinct chemical shift.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) Hz
(CH₃)₃C-1.33Singlet9HN/A
-SH1.57Singlet1HN/A

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

G cluster_structure Molecular Structure cluster_spectrum ¹H NMR Spectrum Structure C(CH₃)₃SH Proton_tBu tert-Butyl Protons (9H, singlet, ~1.33 ppm) Structure->Proton_tBu 9 equivalent protons Proton_SH Thiol Proton (1H, singlet, ~1.57 ppm) Structure->Proton_SH 1 thiol proton

Figure 1: Relationship between the structure of this compound and its ¹H NMR signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is also straightforward, showing two distinct signals corresponding to the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group.

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ) ppm
C (CH₃)₃41.0
C(C H₃)₃31.2

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands for C-H and S-H bonds.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensity
2965C-H stretch (asymmetric)Strong
2905C-H stretch (symmetric)Medium
2570S-H stretchWeak
1455C-H bend (asymmetric)Medium
1365C-H bend (symmetric)Medium
1140C-S stretchMedium

G cluster_structure Molecular Structure cluster_spectrum Key IR Absorptions Structure C(CH₃)₃SH CH_Stretch C-H Stretch (~2965, 2905 cm⁻¹) Structure->CH_Stretch SH_Stretch S-H Stretch (~2570 cm⁻¹) Structure->SH_Stretch CH_Bend C-H Bend (~1455, 1365 cm⁻¹) Structure->CH_Bend CS_Stretch C-S Stretch (~1140 cm⁻¹) Structure->CS_Stretch

Figure 2: Correlation of functional groups in this compound with their IR absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
9030[C₄H₁₀S]⁺ (Molecular Ion)
57100[C₄H₉]⁺
4160[C₃H₅]⁺
3925[C₃H₃]⁺
2940[C₂H₅]⁺

The fragmentation of the this compound molecular ion is dominated by the loss of the thiol group to form the highly stable tert-butyl cation ([C₄H₉]⁺) at m/z 57, which is the base peak in the spectrum.

G M [C(CH₃)₃SH]⁺˙ (m/z 90) F1 [C(CH₃)₃]⁺ (m/z 57) M->F1 - •SH F2 [C₃H₅]⁺ (m/z 41) F1->F2 - CH₄

Figure 3: Primary fragmentation pathway of this compound in mass spectrometry.

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon meticulous experimental procedures. The following are generalized protocols for the acquisition of NMR, IR, and MS data for a volatile liquid like this compound.

NMR Sample Preparation

Given the volatility of this compound, proper sample preparation is crucial to prevent evaporation and ensure accurate concentration.

G Start Start Step1 Weigh ~10-20 mg of this compound in a sealed vial. Start->Step1 Step2 Add ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). Step1->Step2 Step3 Gently mix to dissolve. Step2->Step3 Step4 Transfer solution to a high-quality NMR tube using a Pasteur pipette. Step3->Step4 Step5 Cap the NMR tube securely. Step4->Step5 End Ready for NMR analysis Step5->End

Figure 4: Workflow for preparing an NMR sample of a volatile liquid.

Instrumentation: A standard high-field NMR spectrometer (e.g., 400 MHz or higher) is suitable. Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice. Procedure:

  • Accurately weigh approximately 10-20 mg of this compound directly into a small, sealable vial to minimize evaporation.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Gently swirl the vial until the sample is fully dissolved.

  • Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

  • Securely cap the NMR tube to prevent solvent and sample evaporation.

FTIR Sample Preparation

For volatile liquids like this compound, a sealed liquid cell is the preferred method for FTIR analysis to prevent evaporation during data acquisition.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer. Method: Sealed Liquid Cell. Procedure:

  • Select a sealed liquid cell with a known path length (e.g., 0.1 mm).

  • Ensure the cell windows (typically NaCl or KBr) are clean and dry.

  • Using a syringe, carefully inject the neat this compound into the cell, ensuring no air bubbles are trapped.

  • Securely seal the cell ports.

  • Place the cell in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • A background spectrum of the empty cell should be collected prior to sample analysis.

GC-MS Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile compounds like this compound.[1]

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer. Column: A non-polar capillary column (e.g., DB-5ms) is typically used. Procedure:

  • Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • Set the GC oven temperature program to appropriately separate the analyte from the solvent and any impurities. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature.

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • The mass spectrometer is typically operated in electron ionization (EI) mode.

  • Acquire the mass spectrum of the eluting peak corresponding to this compound.

This guide provides a foundational understanding of the key spectroscopic features of this compound. For more specific applications, optimization of the experimental parameters may be necessary.

References

tert-Butyl Mercaptan: A Comprehensive Safety and Handling Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Management of tert-Butyl Mercaptan.

This compound (TBM), also known as 2-methyl-2-propanethiol, is a volatile, colorless liquid with a potent, unpleasant odor.[1] It is widely utilized as an odorant for natural gas to enable leak detection and serves as a crucial intermediate in the synthesis of various agrochemicals.[2] While invaluable in these applications, its inherent chemical properties necessitate a thorough understanding of its potential hazards and strict adherence to safety protocols to ensure the well-being of laboratory personnel.

This technical guide provides a comprehensive overview of the safety data for this compound, including its physical and chemical properties, toxicological data, and established exposure limits. Detailed experimental methodologies for key safety assessments are outlined to provide a deeper understanding of the data's origins. Furthermore, this guide presents clear, structured visualizations for hazard communication, personal protective equipment (PPE) selection, and emergency spill response to facilitate rapid comprehension and implementation of critical safety procedures.

Section 1: Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following tables summarize the key quantitative data for this compound.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC4H10S[2]
Molecular Weight90.19 g/mol [2]
AppearanceColorless, clear liquid[1]
OdorStrong, unpleasant, skunk-like[1]
Boiling Point62 - 65 °C (143.6 - 149 °F)[2]
Melting Point-0.5 °C (31.1 °F)
Flash Point< -20 °F (< -28.9 °C)[3]
Vapor Pressure142.5 mmHg at 20 °C (68 °F)[3]
Vapor Density3.1 (Air = 1)[3]
Specific Gravity0.800 at 20 °C (68 °F)[3]
Water SolubilitySlightly soluble[2]

Table 2: Chemical Properties of this compound

PropertyValueSource
StabilityStable under normal conditions.[4]
IncompatibilitiesStrong oxidizing agents, bases, alkali metals, nitrides, hydrides.[3][5]
Hazardous Decomposition ProductsCarbon oxides (CO, CO2), sulfur oxides upon combustion.[4][5]

Section 2: Toxicological Information and Exposure Limits

Exposure to this compound can pose significant health risks. This section details its toxicity and the established occupational exposure limits.

Table 3: Acute Toxicity Data for this compound

EndpointValueSpeciesRouteSource
LD504,729 mg/kgRatOral[2]
LC5022,200 ppm (4 hours)RatInhalation[4]
LD50> 2,000 mg/kgRabbitDermal[2]

Table 4: Occupational Exposure Limits

OrganizationLimitTWA/STELSource
OSHA (PEL)0.5 ppm (1.5 mg/m³)8-hour TWA
ACGIH (TLV)0.5 ppm (1.5 mg/m³)8-hour TWA
NIOSH (REL)0.5 ppm (1.5 mg/m³)15-minute Ceiling
Toxicological Mechanisms

Recent studies suggest that the toxicity of this compound may be linked to its ability to induce oxidative stress and interfere with the cholinergic system. Occupational exposure has been associated with a decrease in acetylcholinesterase activity, a key enzyme in the nervous system.[6][7] This can lead to an accumulation of the neurotransmitter acetylcholine, potentially causing a range of neurological effects. The generation of reactive oxygen species can also contribute to cellular damage.

toxicological_pathway TBM This compound Exposure OxidativeStress Induction of Oxidative Stress TBM->OxidativeStress Cholinergic Inhibition of Acetylcholinesterase TBM->Cholinergic ROS Increased Reactive Oxygen Species (ROS) OxidativeStress->ROS CellDamage Cellular Damage ROS->CellDamage ACh Acetylcholine Accumulation Cholinergic->ACh Neurotoxicity Neurological Effects ACh->Neurotoxicity

Simplified diagram of potential toxicological pathways of this compound.

Section 3: Experimental Protocols

The following section provides detailed methodologies for key toxicological and analytical tests cited in the safety data for this compound.

OECD Guideline 403: Acute Inhalation Toxicity

This guideline is used to determine the health hazards associated with short-term inhalation exposure to a chemical.[8][9][10]

  • Principle: Groups of animals, typically rodents, are exposed to the test substance at various concentrations for a defined period (usually 4 hours).[8] The study aims to determine the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test animals.

  • Procedure:

    • Animal Selection: Healthy, young adult rodents are selected and acclimated to laboratory conditions.

    • Exposure: Animals are placed in inhalation chambers and exposed to the test substance as a vapor, aerosol, or gas at a minimum of three concentrations. A control group is exposed to clean air.

    • Observation: Animals are observed for signs of toxicity during and after exposure for a period of at least 14 days.[8] Observations include changes in skin, fur, eyes, respiratory and circulatory systems, as well as behavioral patterns. Body weight is recorded periodically.

    • Necropsy: At the end of the observation period, all animals are humanely euthanized and a gross necropsy is performed to identify any pathological changes.

    • Data Analysis: The LC50 is calculated using appropriate statistical methods.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline assesses the potential of a substance to cause local irritation or corrosion upon a single dermal application.[11][12][13][14]

  • Principle: The test substance is applied to a small area of the skin of a single animal, typically a rabbit. The degree of skin irritation or corrosion is evaluated at specific intervals.

  • Procedure:

    • Animal Preparation: The fur is clipped from a small area on the back of the animal 24 hours before the test.

    • Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the prepared skin and covered with a gauze patch.[11]

    • Exposure: The patch is left in place for 4 hours.[11]

    • Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after application. The severity of the reactions is scored.

    • Classification: The substance is classified as an irritant or corrosive based on the severity and persistence of the skin reactions.

OECD Guideline 413: Subchronic Inhalation Toxicity (90-Day Study)

This guideline evaluates the adverse effects of repeated, daily inhalation exposure to a substance over a 90-day period.[2][3][15]

  • Principle: Groups of rodents are exposed to the test substance for 6 hours per day, 5-7 days per week, for 90 days.[2][3] This study provides information on target organ toxicity and helps establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Procedure:

    • Animal Groups: At least three dose groups and a control group are used, with an equal number of male and female animals in each group.

    • Exposure: Animals are exposed to the test substance in inhalation chambers.

    • Clinical Observations: Detailed clinical observations are made daily. Body weight and food consumption are measured weekly.

    • Hematology and Clinical Chemistry: Blood samples are collected at the end of the study for hematological and clinical chemistry analysis.

    • Pathology: At the end of the 90-day period, all animals are euthanized. A full necropsy is performed, and organs are weighed. Tissues from all animals are examined microscopically.

OECD Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test

This guideline provides information on the potential health hazards from repeated exposure and screens for potential reproductive and developmental toxicity.[5][16][17][18][19]

  • Principle: The test substance is administered orally to groups of male and female rats. The study assesses general toxicity in the parents and the effects on reproductive performance and the development of offspring.

  • Procedure:

    • Dosing: Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approximately 54 days).[5][19]

    • Mating: After a pre-mating dosing period, animals are paired for mating.

    • Parental Observations: General clinical signs, body weight, and food consumption are monitored in the parent animals.

    • Reproductive and Developmental Observations: The number of pups, their survival, sex, and body weights are recorded. Pups are examined for any abnormalities.

    • Pathology: Parent animals and offspring are subjected to a gross necropsy. Organs from the parent animals are weighed, and tissues are examined microscopically.

NIOSH Method 2542: Mercaptans (Methyl-, Ethyl-, and n-Butyl-)

This method is used for the sampling and analysis of mercaptans in the air.[20][21][22][23]

  • Principle: A known volume of air is drawn through a glass fiber filter impregnated with mercuric acetate. The collected mercaptans are then extracted from the filter and analyzed by gas chromatography.

  • Procedure:

    • Sampling: Air is sampled using a personal sampling pump connected to a filter cassette containing the treated filter. The recommended flow rate is between 0.1 and 0.2 L/min for a total sample size of 10 to 150 L.[21][22]

    • Sample Preparation: The filter is extracted with a solution of hydrochloric acid in 1,2-dichloroethane (B1671644) to regenerate the mercaptans.[21]

    • Analysis: The extract is analyzed by a gas chromatograph equipped with a flame photometric detector (FPD).

    • Quantification: The concentration of mercaptans in the air sample is determined by comparing the peak areas from the sample to a calibration curve prepared from standards of known concentration.

Section 4: Hazard Communication and Safety Precautions

Effective hazard communication is paramount for ensuring laboratory safety. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products.

GHS hazard classification for this compound.
Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following diagram outlines a logical workflow for selecting the correct PPE when handling this compound.

ppe_selection start Start: Handling This compound inhalation_risk Potential for Inhalation Exposure? start->inhalation_risk skin_contact_risk Potential for Skin Contact? inhalation_risk->skin_contact_risk No respirator Wear NIOSH-approved respirator with organic vapor cartridges. inhalation_risk->respirator Yes eye_contact_risk Potential for Eye/Face Splash? skin_contact_risk->eye_contact_risk No gloves Wear chemical-resistant gloves (e.g., Nitrile, Neoprene). skin_contact_risk->gloves Yes goggles_shield Wear chemical splash goggles and a face shield. eye_contact_risk->goggles_shield Yes end Proceed with work eye_contact_risk->end No respirator->skin_contact_risk lab_coat Wear a flame-resistant lab coat and closed-toe shoes. gloves->lab_coat lab_coat->eye_contact_risk goggles_shield->end spill_response spill This compound Spill evacuate Evacuate immediate area and alert others. spill->evacuate ventilate Ensure adequate ventilation. (Fume hood) evacuate->ventilate ppe Don appropriate PPE (respirator, gloves, goggles). ventilate->ppe contain Contain the spill with non-combustible absorbent material (e.g., sand, vermiculite). ppe->contain collect Carefully collect absorbed material into a sealed container. contain->collect clean Clean the spill area with soap and water. collect->clean dispose Dispose of waste as hazardous material. clean->dispose report Report the incident. dispose->report

References

The Genesis of a Gas Odorant: A Technical Retrospective on Leonard Dobbin's 1890 Preparation of tert-Butyl Mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

EDINBURGH, SCOTLAND – In 1890, working from the Chemical Laboratory of the University of Edinburgh, chemist Leonard Dobbin first reported the synthesis of tert-butyl mercaptan, an organosulfur compound that would later become a critical component in the odorization of natural gas. This technical guide revisits Dobbin's foundational work, presenting the available details of his experimental protocol and the properties of the then-novel compound. While the full, unabridged text of Dobbin's original publication in the Journal of the Chemical Society, Transactions remains elusive in modern digital archives, this paper pieces together the core methodology from citations and abstracts to provide a comprehensive overview for researchers, scientists, and drug development professionals.

The landmark synthesis, detailed in Dobbin's paper "On tertiary butyl mercaptan," involved the reaction of zinc sulfide (B99878) with tertiary butyl chloride.[1][2][3] This approach marked the first successful laboratory preparation of this tertiary alkanethiol.[4]

Experimental Protocol

Based on available historical records, the following protocol outlines the key steps in Leonard Dobbin's preparation of this compound. It is important to note that specific quantities of reactants, detailed reaction conditions (temperature, pressure, and duration), and a precise description of the apparatus were detailed in the original 1890 publication but could not be fully retrieved for this guide.

Reactants:

  • Zinc Sulfide (ZnS)

  • Tertiary Butyl Chloride ((CH₃)₃CCl)

Methodology:

The synthesis proceeded via the reaction of these two primary components. The exact mechanism was not specified in the accessible records but is presumed to be a nucleophilic substitution reaction where the sulfide ion displaces the chloride from the tertiary carbon of the t-butyl group.

Due to the lack of the complete original manuscript, a detailed, step-by-step procedure, including the setup of the apparatus, purification techniques (such as distillation), and methods for product characterization employed by Dobbin, cannot be definitively provided.

Quantitative Data

Quantitative data from Dobbin's original work, including the yield of the reaction, boiling point, and density of the prepared this compound, are not available in the currently accessible literature. For reference, modern sources report the following properties for this compound:

PropertyValue
Molecular Formula C₄H₁₀S
Molecular Weight 90.19 g/mol
Boiling Point 62-65 °C
Melting Point -0.5 °C
Density 0.8 g/mL at 25 °C

Experimental Workflow

The logical progression of Dobbin's synthesis can be visualized as a straightforward process from starting materials to the final product.

Dobbin_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products A Zinc Sulfide (ZnS) C Reaction Vessel A->C B tert-Butyl Chloride ((CH₃)₃CCl) B->C D This compound ((CH₃)₃CSH) C->D Purification E Zinc Chloride (ZnCl₂) C->E Byproduct

Caption: A diagram illustrating the synthetic pathway for this compound as described by Leonard Dobbin in 1890.

Significance and Later Developments

Dobbin's pioneering work laid the groundwork for future syntheses of this compound. In 1932, a new method was developed utilizing a Grignard reagent, t-BuMgCl, reacted with sulfur followed by hydrolysis.[1][2][3] Today, the industrial-scale production of this compound is achieved through the reaction of isobutylene (B52900) with hydrogen sulfide over a clay catalyst.[1][2][3]

The compound's most prominent application is as an odorant for natural gas, a role it fulfills due to its potent and distinct smell, which is detectable at very low concentrations. This application has been crucial for public safety, allowing for the easy detection of gas leaks.

While the complete historical detail of Leonard Dobbin's original experimental work remains partially obscured, the foundational importance of his 1890 discovery is undeniable. It opened the door to the study and application of tertiary mercaptans and provided a chemical that has had a lasting impact on industrial and public safety. Further archival research to uncover the full text of Dobbin's seminal paper would be of significant value to the history of chemistry.

References

An In-depth Technical Guide to the Industrial Production of tert-Butyl Mercaptan from Isobutylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core process for the industrial synthesis of tert-Butyl mercaptan (TBM) from isobutylene (B52900) and hydrogen sulfide (B99878). TBM is a critical organosulfur compound, widely utilized as an odorant for natural gas to ensure safety and as a chemical intermediate in various industries.[1] This document details the underlying chemistry, process parameters, catalytic systems, and purification methods, presenting quantitative data in accessible formats and outlining experimental protocols based on available literature.

Core Chemical Reaction

The industrial production of this compound is primarily achieved through the acid-catalyzed addition of hydrogen sulfide (H₂S) to isobutylene (2-methylpropene).[1][2] This reaction is a classic example of electrophilic addition to an alkene.

Reaction: (CH₃)₂C=CH₂ + H₂S → (CH₃)₃CSH

The process can be carried out in either the liquid or vapor phase, with the choice of phase influencing the selection of catalyst and operating conditions.

Catalytic Systems

The selection of an appropriate catalyst is crucial for achieving high conversion rates and selectivity towards this compound. The most common catalysts employed in industrial settings are solid acids.

  • Clay (Silica-Alumina): This is a widely used catalyst for this process.[1] The acidic sites on the surface of the silica-alumina facilitate the protonation of isobutylene, initiating the reaction cascade.

  • Cation Exchange Resins: These polymeric materials, such as sulfonated styrene-divinylbenzene copolymers (e.g., Amberlyst 15), have proven to be highly effective catalysts, particularly in liquid-phase reactions.[3][4] They offer high activity and can lead to excellent yields of the desired product.[3][4]

Process Parameters and Performance Data

The efficiency of this compound synthesis is highly dependent on the careful control of key process parameters. The following tables summarize quantitative data extracted from various sources, showcasing the impact of different catalysts and conditions on reaction outcomes.

Table 1: Performance Data for Cation Exchange Resin Catalysts

CatalystTemperature (°C)Pressure (bars)Molar Ratio (H₂S/Isobutylene Homopolymer)Conversion (%)Yield (%)Selectivity (%)Notes
Dry Cation Exchange Resin< 45 (preferably 0-35)1 - 50 (preferably 5-16)1.2 - 10 (preferably 1.5-5)HighExcellentPractically completeLower temperatures (<10°C) virtually eliminate byproduct formation.[3][4]
Sulfonated Styrene-Divinylbenzene Copolymer0 - 35Not specifiedNot specifiedNot specifiedExcellentHighA preferred type of cation exchange resin.[3][4]
Tetrafluoroethylene-Perfluoro-Sulphonic Acid Copolymer0 - 35Not specifiedNot specifiedNot specifiedExcellentHighAnother suitable cation exchange resin.[3]

Table 2: Performance Data for Other Catalytic Systems

CatalystPhaseTemperature (°C)Pressure (psi)Conversion (%)Notes
Phosphoric Acid on KieselguhrVapor175~13563For sec-butyl mercaptan synthesis, illustrates conditions for a similar reaction.
Not SpecifiedVaporNot SpecifiedNot Specified87General reported conversion for this compound synthesis.[5]

Experimental Protocols

The following protocols are generalized procedures based on the principles outlined in the available literature for the synthesis of this compound.

Liquid-Phase Synthesis using a Cation Exchange Resin Catalyst

This protocol describes a continuous flow process.

Materials and Equipment:

  • Tubular reactor packed with a dry cation exchange resin (e.g., Amberlyst 15).

  • High-pressure pumps for isobutylene and hydrogen sulfide.

  • Back-pressure regulator to maintain system pressure.

  • Gas-liquid separator.

  • Analytical equipment for product analysis (e.g., Gas Chromatography).

Procedure:

  • Catalyst Preparation: Pack the tubular reactor with the dry cation exchange resin. Ensure the water content of the resin is minimal (<0.5%).[3]

  • System Pressurization: Pressurize the reactor system with an inert gas to the desired operating pressure (e.g., 10 bar).

  • Reactant Feed: Introduce liquid isobutylene and gaseous hydrogen sulfide into the reactor at the desired molar ratio (e.g., 1.5 to 5 moles of H₂S per mole of isobutylene).[3][4] The reactants should be intimately mixed before entering the reactor.

  • Temperature Control: Maintain the reactor temperature within the optimal range for the catalyst, for instance, between 0°C and 35°C for high selectivity.[3][4]

  • Reaction: Allow the reactants to pass through the catalyst bed. The residence time will depend on the flow rates and reactor volume.

  • Product Collection: The effluent from the reactor, a mixture of this compound, unreacted starting materials, and potential byproducts, is passed through a back-pressure regulator to a gas-liquid separator.

  • Separation and Analysis: The liquid product is collected from the separator. Unreacted hydrogen sulfide and isobutylene can be recovered from the gas phase and recycled. The liquid product is then analyzed to determine conversion, yield, and selectivity.[4]

Purification

The primary method for purifying crude this compound is distillation .

Procedure:

  • Degassing: The crude liquid product is first degassed to remove any dissolved, unreacted hydrogen sulfide and isobutylene.[4]

  • Fractional Distillation: The degassed crude product is then subjected to fractional distillation. Due to the difference in boiling points between this compound (62-65°C) and potential impurities, a high-purity product can be obtained.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformation and a generalized workflow for the industrial production of this compound.

G isobutylene Isobutylene ((CH₃)₂C=CH₂) intermediate tert-Butyl Carbocation ((CH₃)₃C⁺) isobutylene->intermediate Protonation h2s Hydrogen Sulfide (H₂S) h2s->intermediate Nucleophilic Attack catalyst Acid Catalyst (e.g., Clay, Cation Exchange Resin) catalyst->isobutylene tbm This compound ((CH₃)₃CSH) intermediate->tbm Deprotonation

Reaction pathway for the synthesis of this compound.

G cluster_reactants Reactant Feed cluster_purification Purification isobutylene Isobutylene Feed reactor Catalytic Reactor (Packed Bed) isobutylene->reactor h2s Hydrogen Sulfide Feed h2s->reactor separator Gas-Liquid Separator reactor->separator distillation Distillation Column separator->distillation Crude Product recycle Recycle Unreacted Reactants separator->recycle Unreacted Gases product High-Purity This compound distillation->product recycle->reactor

Generalized workflow for industrial this compound production.

References

Solubility of tert-Butyl mercaptan in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of tert-Butyl Mercaptan in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (also known as 2-methyl-2-propanethiol) in aqueous and organic solvents. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations to aid in understanding the underlying principles and procedures.

This compound ((CH₃)₃CSH) is an organosulfur compound widely used as an odorant for natural gas due to its potent and distinct smell.[1] In research and pharmaceutical development, it can be used as a chemical intermediate. Its solubility is a critical physical property that influences its handling, reactivity, and potential applications. This guide details its solubility characteristics in various media.

The molecular structure of this compound, with a nonpolar tertiary butyl group and a weakly polar thiol group, governs its solubility. The bulky alkyl group leads to hydrophobic characteristics, while the thiol group allows for weak hydrogen bonding.[2]

References

Unraveling the Olfactory Signature of tert-Butyl Mercaptan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of its Odor Threshold, Physicochemical Characteristics, and the Molecular Mechanisms of its Perception

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of tert-Butyl mercaptan (TBM), a potent organosulfur compound widely utilized as an odorant in natural gas for safety purposes. This document synthesizes key data on its odor threshold, details its distinct olfactory and physicochemical characteristics, and elucidates the experimental methodologies used for its assessment. Furthermore, it presents a visualization of the molecular signaling pathway responsible for its perception, offering a multi-faceted resource for professionals in sensory science, pharmacology, and toxicology.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its various reported odor thresholds and its fundamental physicochemical properties.

Table 1: Odor Threshold of this compound

Odor Threshold (ppb)Odor Threshold (ppm)Reference(s)
< 1< 0.001[1]
< 0.33< 0.00033[2][3]
0.290.00029[4]

Note: ppb = parts per billion; ppm = parts per million. The variation in reported thresholds can be attributed to different experimental methodologies and panelist sensitivities.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C4H10S[5]
Molecular Weight 90.19 g/mol [3]
Appearance Colorless liquid[3][5]
Odor Strong, skunky, garlic-like, rotten cabbage[5][6][7]
Boiling Point 62-65 °C (143.6-149 °F)[8]
Melting Point -0.5 °C (31.1 °F)[9]
Flash Point -24.44 °C (-12 °F)[9]
Vapor Pressure 181 mmHg @ 25 °C[9]
Vapor Density 3.1 (Air = 1)[2]
Specific Gravity 0.8 g/mL @ 25 °C[8]
Water Solubility 1855 mg/L @ 25 °C (Slightly soluble)[9]
CAS Number 75-66-1[1]

Experimental Protocols

The determination of the odor threshold for volatile sulfur compounds like this compound is a critical procedure that requires standardized and rigorous methodologies to ensure accuracy and reproducibility. The most widely accepted standard for this purpose is the ASTM E679, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits."

Methodology for Odor Threshold Determination (Based on ASTM E679)

This protocol outlines the key steps for determining the odor detection threshold of this compound using dynamic dilution olfactometry.

Objective: To determine the concentration at which 50% of a trained sensory panel can reliably detect the odor of this compound.

Apparatus:

  • Dynamic dilution olfactometer

  • Inert, odor-free sample bags (e.g., Tedlar®)

  • Mass flow controllers for precise dilution

  • Nasal masks for odor presentation

  • Source of purified, odor-free air

Procedure:

  • Panelist Selection and Training: A panel of at least six trained sensory analysts is selected. Panelists are screened for olfactory acuity and trained to recognize and consistently respond to the specific odor of this compound.

  • Sample Preparation: A known concentration of this compound in an inert gas (e.g., nitrogen) is prepared in a sample bag.

  • Dynamic Dilution: The olfactometer is used to generate a series of precise dilutions of the this compound sample with odor-free air. The dilutions are presented in an ascending order of concentration.

  • Forced-Choice Presentation: At each dilution level, three samples are presented to each panelist: two blanks (odor-free air) and one containing the diluted this compound. The panelist is required to identify the odorous sample.

  • Data Collection: The responses of each panelist at each concentration level are recorded.

  • Threshold Calculation: The individual threshold for each panelist is determined as the geometric mean of the last concentration not detected and the first concentration that was correctly identified. The group's odor detection threshold is then calculated as the geometric mean of the individual thresholds.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis panelist_selection Panelist Selection & Training dynamic_dilution Dynamic Dilution (Ascending Concentration) panelist_selection->dynamic_dilution sample_prep Sample Preparation (TBM in inert gas) sample_prep->dynamic_dilution forced_choice Forced-Choice Presentation (2 blanks, 1 sample) dynamic_dilution->forced_choice data_collection Data Collection (Panelist Responses) forced_choice->data_collection threshold_calc Threshold Calculation (Geometric Mean) data_collection->threshold_calc

Figure 1. Experimental workflow for odor threshold determination.

Olfactory Signaling Pathway

The perception of this compound, like other thiols, is initiated by its interaction with specific olfactory receptors in the nasal epithelium. Recent research has identified the key receptor and the crucial role of a metal cofactor in this process.

The primary human olfactory receptor responsible for detecting low-molecular-weight thiols, including this compound, is OR2T11 .[1] This receptor is a G-protein coupled receptor (GPCR). A critical finding is that the activation of OR2T11 by thiols is dependent on the presence of copper ions (Cu²⁺) .[1][10] The copper ion is believed to act as a cofactor, binding within the receptor and facilitating the interaction with the sulfur atom of the thiol.

Upon binding of the this compound-copper complex to the OR2T11 receptor, a conformational change is induced in the receptor. This activates an associated G-protein (Gαolf), which in turn initiates a downstream signaling cascade. The activated Gαolf stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the olfactory sensory neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed and perceived as the characteristic odor of this compound.

signaling_pathway tbm This compound or2t11 Olfactory Receptor (OR2T11) tbm->or2t11 Binds to cu Copper Ion (Cu²⁺) cu->or2t11 Cofactor for g_protein G-protein (Gαolf) or2t11->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces ion_channel Ion Channel camp->ion_channel Opens depolarization Neuron Depolarization ion_channel->depolarization Leads to brain Signal to Brain depolarization->brain Transmits

Figure 2. Olfactory signaling pathway for this compound.

References

Methodological & Application

Application Notes and Protocols: The Use of tert-Butyl Mercaptan in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl mercaptan, systematically named 2-methylpropane-2-thiol ((CH₃)₃CSH), is a versatile organosulfur compound widely utilized in organic synthesis.[1][2] Characterized by its bulky tert-butyl group and a reactive thiol moiety, it serves as a key intermediate and reagent in various chemical transformations.[3] Its applications range from the synthesis of complex molecules in the agrochemical and pharmaceutical industries to its role as a potent nucleophile and a protecting group.[4][5][6] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, focusing on key synthetic uses of this compound.

Safety and Handling

This compound is a highly flammable, colorless liquid with an extremely strong and unpleasant odor.[3][7] It is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] All ignition sources must be eliminated from the work area, and equipment must be properly grounded to prevent static discharge.[10] Store the compound in a cool, dry, and well-ventilated area away from strong oxidizing agents.[11]

Synthesis of Tertiary Alkyl Thioethers

The sterically hindered nature of the tert-butyl group makes this compound an excellent precursor for synthesizing tertiary alkyl thioethers. A particularly effective method involves the reaction of its zinc mercaptide salt with Sₙ1-active halides, such as tertiary alkyl, allylic, or benzylic halides.[12] This method is advantageous for preparing thioethers with bulky alkyl groups, as it minimizes the competing elimination reactions often observed with tertiary halides under basic conditions.[12]

Data Presentation: Thioether Synthesis

The following table summarizes the yield of t-butyl benzyl (B1604629) sulfide (B99878) from t-butyl bromide and zinc benzyl mercaptide under various conditions, demonstrating the optimization of the reaction.

MethodZinc Salt PreparationSolventAdditiveConditionsYield (%)Reference
A Benzyl mercaptan + ZnCl₂EthanolPyridineReflux55[12]
B Benzyl mercaptan + ZnCl₂Dichloromethane (B109758)PyridineReflux60[12]
C Benzyl mercaptan + ZnCl₂EthanolNoneReflux50[12]
D Benzyl mercaptan + ZnCO₃DichloromethaneNoneReflux85[12]
E Benzyl mercaptan + ZnSDichloromethaneNoneReflux90[12]
Experimental Protocol: Synthesis of tert-Butyl Thioethers (Method E)

This protocol is adapted from the optimized procedure for reacting Sₙ1-active halides with zinc mercaptides.[12]

Materials:

  • This compound (t-BuSH)

  • Zinc sulfide (ZnS)

  • Tertiary alkyl halide (e.g., tert-butyl bromide)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add zinc sulfide (1.0 eq).

  • Add anhydrous dichloromethane as the solvent.

  • Add this compound (1.0 eq) to the suspension at ambient temperature and stir for 15-20 minutes to allow for the in-situ formation of the zinc mercaptide.

  • Add the tertiary alkyl halide (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any remaining solids.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure tert-butyl thioether.

Visualization: Thioether Synthesis Workflow

G Workflow for tert-Butyl Thioether Synthesis cluster_prep Mercaptide Formation cluster_reaction Substitution Reaction cluster_workup Purification tBuSH t-BuSH Mercaptide In-situ formation of Zinc Mercaptide (t-BuS)₂Zn tBuSH->Mercaptide DCM, RT ZnS ZnS ZnS->Mercaptide Product tert-Butyl Thioether (R-S-tBu) Mercaptide->Product AlkylHalide Tertiary Alkyl Halide (R-X) AlkylHalide->Product Reflux Workup Aqueous Workup & Drying Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for synthesizing tert-butyl thioethers.

Thiol Protection in Peptide Synthesis

The tert-butyl (tBu) group is an effective protecting group for the thiol side chain of cysteine residues in peptide synthesis.[13] It is stable under the acidic conditions typically used for the cleavage of other protecting groups like Boc, and also stable to the basic conditions used in Fmoc-based solid-phase peptide synthesis (SPPS).[13][14]

Deprotection of the Cys(tBu) residue can be achieved using specific reagents like 2-(nitrophenyl)sulfenyl chloride (Nps-Cl) followed by reduction, or with palladium chloride (PdCl₂) in aqueous conditions.[13]

Experimental Protocol: Deprotection of Cys(tBu) in a Peptide

This protocol describes a general method for the cleavage of the tert-butyl group from a cysteine-containing peptide.

Materials:

Procedure:

  • Dissolve the Cys(tBu)-protected peptide in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of Nps-Cl (2-3 equivalents) to the peptide solution.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction for the complete consumption of the starting material.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable buffer or solvent.

  • Add a reducing agent, such as 2-mercaptoethanol or DTT, to reduce the resulting mixed disulfide and liberate the free thiol.

  • Stir for an additional 1-2 hours at room temperature.

  • Purify the deprotected peptide using reverse-phase HPLC to obtain the final product with a free cysteine thiol.

Visualization: Cysteine Protection/Deprotection Cycle```dot

G CysSH Cysteine Residue (Peptide-SH) CysStBu Protected Cysteine (Peptide-S-tBu) CysSH->CysStBu Protection Step SPPS Stable during Peptide Synthesis (Fmoc or Boc SPPS) CysStBu->SPPS Deprotection Deprotection CysStBu->Deprotection e.g., Nps-Cl, then reducing agent SPPS->CysStBu Deprotection->CysSH Liberates free thiol

Caption: Two-step synthesis of t-BuSH via phase transfer catalysis.

References

Application Notes and Protocols: Tert-Butyl Mercaptan as a Gas Odorant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl mercaptan (TBM) as a gas odorant, including its properties, established protocols for its application and monitoring, and the underlying biological mechanism of its detection.

Introduction

Natural gas is a widely used fuel that is colorless and odorless in its natural state. To ensure public safety, federal regulations (49 CFR 192.625) mandate the odorization of natural gas so that it is readily detectable by a person with a normal sense of smell at a concentration of one-fifth of the lower explosive limit (LEL).[1][2][3] this compound (TBM), an organosulfur compound, is a commonly used odorant due to its potent and distinct "skunky" or "gassy" odor, low odor threshold, and good chemical stability in pipelines.[3][4][5]

Properties of this compound

TBM is a colorless liquid with a characteristic strong and unpleasant odor.[1][6][7] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C4H10S[8]
Molecular Weight 90.19 g/mol [6]
Odor Description Fruity or berry-like, gassy[4][9]
Odor Threshold < 1 ppb to < 0.33 ppb[6][7][10]
Boiling Point 149-153°F (65-67°C) at 760 mmHg[7]
Melting Point -0.5°C (31.1°F)[11]
Flash Point < -20°F (< -29°C)[7]
Vapor Pressure 142.5 mmHg at 68°F (20°C)[7]
Vapor Density 3.1 (Air = 1)[7]
Specific Gravity 0.8 (Water = 1)[7]
Water Solubility Insoluble/Negligible[7][12]

Application as a Gas Odorant

Odorant Blends

Due to its relatively high freezing point, TBM is often blended with other organosulfur compounds like isopropyl mercaptan (IPM) to depress the freezing point for use in colder climates.[3][4] A common blend might consist of approximately 75-77% TBM.[5][13]

Recommended Concentration

The concentration of TBM in natural gas is typically maintained in the range of 0.5 to 10 ppm.[13] Federal regulations require that the gas is readily detectable by smell when it constitutes 1.25% of the air, which is one-fifth of the lower explosive limit.[13]

Experimental Protocols

Protocol for Odorant Injection

The addition of TBM to natural gas is a precise process typically carried out using an automated odorant injection system. These systems ensure that the odorant is introduced in proportion to the gas flow.[11]

Objective: To accurately inject this compound into a natural gas stream at a predetermined concentration.

Materials:

  • This compound (or a TBM blend)

  • Odorant injection system (e.g., positive displacement pump, drip system)[5][11]

  • Odorant storage tank[8]

  • Stainless steel tubing and fittings[3]

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, flame-retardant clothing, and a respirator with appropriate cartridges.[1]

Procedure:

  • System Preparation:

    • Ensure the odorant injection system is installed according to the manufacturer's instructions and all applicable safety codes.[1][3]

    • Verify that all tubing and fittings are made of stainless steel to prevent corrosion and leaks.[3]

    • Conduct a leak test on all connections using an inert gas like nitrogen before introducing the odorant.[13]

  • Odorant Loading:

    • Following all safety precautions for handling flammable and odorous materials, transfer the TBM from its shipping container to the system's storage tank.[1]

  • Pump Calibration:

    • Before initiating injection into the gas stream, calibrate the injection pump to ensure accurate dosing.

    • Disconnect the injection line from the main gas pipe and direct it into a graduated collection vessel.

    • Run the pump for a predetermined time and measure the volume of odorant dispensed.

    • Adjust the pump's injection rate settings as necessary to match the calculated required rate based on the gas flow.[12][14]

  • Initiation of Odorization:

    • Once the pump is calibrated, securely reconnect the injection line to the main gas pipe.

    • Program the system's controller with the desired odorant concentration (e.g., in lbs/MMCF or ppm).

    • Activate the odorant injection system. The system will now automatically inject TBM in proportion to the measured gas flow.[11]

  • Monitoring and Record Keeping:

    • Continuously monitor the odorant levels in the storage tank and the injection rate.

    • Maintain detailed records of the amount of odorant used, gas flow rates, and any maintenance performed on the system.[1]

Protocol for Monitoring Odorant Concentration

Regular monitoring is crucial to ensure the proper odorization of natural gas. This can be achieved through analytical instrumentation or sensory evaluation.

Gas chromatography (GC) is a common method for the quantitative analysis of TBM in natural gas.

Objective: To determine the precise concentration of this compound in a natural gas sample.

Materials:

  • Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID, Flame Photometric Detector - FPD, or Sulfur Chemiluminescence Detector - SCD)[7]

  • Gas sampling bags (e.g., Tedlar®) or canisters

  • Certified TBM gas standard for calibration

Procedure:

  • Sample Collection:

    • Collect a representative sample of the odorized natural gas from a designated sampling point in the pipeline using a gas sampling bag or canister.

  • Instrument Calibration:

    • Calibrate the GC using the certified TBM gas standard to create a calibration curve.

  • Sample Analysis:

    • Introduce the collected gas sample into the GC.

    • The TBM in the sample will be separated from other components in the gas and detected.

    • The concentration of TBM is determined by comparing the detector's response to the calibration curve. The detection limit for this method can be as low as 0.1 ppm (v/v).[7]

A "sniff test" is a qualitative or semi-quantitative field method to verify the presence of an adequate odorant level, as outlined in principles similar to ASTM D6273.[6][7][9][10][15]

Objective: To confirm that the odor of natural gas is readily detectable at a specific concentration in the air.

Materials:

  • Odor concentration measurement instrument (odorometer) that dilutes natural gas with air at known ratios.[6][7][9][10][15]

  • Personnel with a normal sense of smell, trained in the procedure.

Procedure:

  • Instrument Setup:

    • Connect the odorometer to a sampling point in the gas line.[8]

    • Ensure the instrument is functioning correctly and has been recently calibrated.

  • Odor Detection Threshold:

    • Start with the instrument set to deliver pure air to the sniffing port.

    • Gradually increase the concentration of natural gas in the air mixture.

    • The operator sniffs the mixture at the port and records the concentration at which the gas odor is first detected (threshold detection level).[8]

  • Readily Detectable Level:

    • Continue to increase the gas concentration until the odor is strong and easily recognizable as the smell of natural gas (readily detectable level).[2][8]

    • Record this concentration.

  • Comparison with Regulatory Requirements:

    • Compare the determined readily detectable level with the regulatory requirement (one-fifth of the LEL). The odor must be readily detectable at or below this concentration.[8]

  • Record Keeping:

    • Document the date, time, location, operator, and the results of the sniff test.[8]

Safety Precautions

This compound is a highly flammable liquid and can cause skin and eye irritation upon direct contact.[7] Inhalation of high concentrations can lead to central nervous system depression.[1]

  • Always handle TBM in a well-ventilated area.[8]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and flame-retardant clothing.[1]

  • Ground all equipment to prevent static discharge.[8]

  • In case of a spill, eliminate all ignition sources and evacuate the area.[7]

  • Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.[2][8][16]

Visualizations

Experimental Workflow for Odorant Injection and Monitoring

Odorant_Workflow cluster_injection Odorant Injection Process cluster_monitoring Monitoring and Verification storage Odorant Storage Tank pump Injection Pump storage->pump Odorant Supply pipeline Natural Gas Pipeline pump->pipeline Injection controller Flow Controller controller->pump Control Signal pipeline->controller Gas Flow Signal sampling Gas Sampling pipeline->sampling analytical Analytical Monitoring (GC) sampling->analytical sensory Sensory Monitoring (Sniff Test) sampling->sensory verification Verification of Odorant Level analytical->verification sensory->verification verification->controller Feedback for Adjustment

Caption: Workflow for the injection and monitoring of this compound in natural gas.

Olfactory Signaling Pathway for Odorant Detection

Olfactory_Pathway odorant This compound (Odorant) receptor Olfactory Receptor (GPCR) odorant->receptor Binding g_protein G-protein (Golf) Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase cAMP ATP to cAMP Conversion adenylyl_cyclase->cAMP ion_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->ion_channel Opening influx Na+ and Ca2+ Influx ion_channel->influx depolarization Depolarization of Olfactory Neuron influx->depolarization signal Signal to Brain depolarization->signal

Caption: Simplified signaling cascade for the detection of an odorant like this compound.

References

Application Notes: Tert-Butyl Mercaptan as a Chemical Intermediate in Agrichemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of tert-butyl mercaptan as a key intermediate in the synthesis of agrichemicals, with a focus on the organophosphate insecticide, Terbufos (B1683085). Detailed experimental protocols for the synthesis of key intermediates and the final active ingredient are provided, along with characterization data.

Introduction

This compound (TBM), also known as 2-methyl-2-propanethiol, is a versatile organosulfur compound widely utilized as a chemical intermediate.[1] Its distinct physical and chemical properties make it a valuable precursor in the synthesis of various organic molecules, including active ingredients for the agrochemical industry.[2] This document outlines the application of TBM in the synthesis of the systemic insecticide and nematicide, Terbufos.

Terbufos, chemically known as S-[(tert-butylthio)methyl] O,O-diethyl phosphorodithioate, is an effective agent against a range of soil-dwelling insects and nematodes.[3][4] The synthesis of Terbufos from TBM involves a two-step process, which will be detailed in the subsequent protocols.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound and Terbufos is provided in the table below for easy reference.

PropertyThis compoundTerbufos
CAS Number 75-66-113071-79-9
Molecular Formula C₄H₁₀SC₉H₂₁O₂PS₃
Molecular Weight 90.19 g/mol 288.43 g/mol
Appearance Colorless liquidColorless to pale yellow liquid
Boiling Point 62-65 °C69 °C
Density ~0.800 g/mL at 20 °C1.105 g/mL at 24 °C
Solubility Soluble in organic solvents, slightly soluble in water.Freely soluble in organic compounds, practically insoluble in water.[5]

Synthesis Pathway

The overall synthesis of Terbufos from this compound proceeds through a two-step reaction. First, this compound reacts with formaldehyde (B43269) to form the intermediate, tert-butylthiomethanol. This intermediate is then reacted with O,O-diethyl phosphorodithioic acid to yield the final product, Terbufos.

Synthesis_Pathway TBM This compound Intermediate tert-Butylthiomethanol TBM->Intermediate + Formaldehyde Formaldehyde Formaldehyde->Intermediate + Terbufos Terbufos Intermediate->Terbufos + DEDTPA O,O-Diethyl Phosphorodithioic Acid DEDTPA->Terbufos +

Caption: Synthesis pathway of Terbufos from this compound.

Experimental Protocols

Protocol 1: Synthesis of tert-Butylthiomethanol

This protocol details the synthesis of the key intermediate, tert-butylthiomethanol, from this compound and formaldehyde.

Materials and Equipment:

  • This compound (TBM)

  • Formaldehyde (37% aqueous solution, methanol (B129727) stabilized)

  • Methanol

  • Water

  • Pentane (B18724)

  • 5L 3-necked round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Thermowell

  • Heating mantle

  • Separatory funnel

  • Dean-Stark trap (optional for water removal)

Procedure:

  • To a 5L 3-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermowell, add 900 g (10 moles) of this compound and 790 g (10 moles) of 37% aqueous formaldehyde (methanol stabilized).

  • Stir the mixture and heat to reflux at approximately 60 °C for 2.5 hours.

  • Cool the reaction mixture to room temperature (25 °C).

  • Add 900 ml of pentane to the cooled mixture.

  • After phase separation is complete, discard the lower aqueous layer.

  • (Optional) Fit the flask with a Dean-Stark trap and remove excess water by azeotropic distillation.

  • The resulting top layer containing the product, tert-butylthiomethanol, can be used in the subsequent step without further purification.

Protocol 2: Synthesis of Terbufos (S-[(tert-butylthio)methyl] O,O-diethyl phosphorodithioate)

This protocol describes the synthesis of Terbufos from tert-butylthiomethanol and O,O-diethyl phosphorodithioic acid.

Materials and Equipment:

  • tert-Butylthiomethanol (from Protocol 1)

  • O,O-Diethyl dithiophosphoric acid (DEDTP)

  • Toluene (B28343)

  • Concentrated hydrochloric acid (catalyst)

  • Sodium bicarbonate solution (dilute)

  • Brine

  • Anhydrous sodium sulfate

  • Reaction vessel with cooling capability and stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a reaction vessel, combine O,O-diethyl dithiophosphoric acid and the tert-butylthiomethanol solution in toluene from the previous step.

  • Cool the mixture to a temperature between 0-5 °C.[6]

  • While maintaining the low temperature, slowly add a catalytic amount of concentrated hydrochloric acid.[6]

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.[6]

  • Transfer the mixture to a separatory funnel and remove the aqueous layer.[6]

  • Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain crude Terbufos.[6]

  • Purify the crude product by vacuum distillation to yield high-purity Terbufos.[6]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Terbufos.

Experimental_Workflow cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis Reaction1 Reaction of TBM and Formaldehyde Workup1 Phase Separation Reaction1->Workup1 Reaction2 Reaction with DEDTP Workup1->Reaction2 Workup2 Aqueous Workup Reaction2->Workup2 Purification Vacuum Distillation Workup2->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: General workflow for the synthesis of Terbufos.

Characterization Data

The synthesized intermediate and final product should be characterized using standard analytical techniques to confirm their identity and purity.

tert-Butylthiomethanol:

  • Appearance: Colorless oil

  • Expected Analytical Data:

    • ¹H NMR: Characteristic peaks for the tert-butyl group (singlet, ~1.4 ppm), the methylene (B1212753) group (singlet, ~4.5 ppm), and the hydroxyl proton (broad singlet).

    • ¹³C NMR: Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, and the methylene carbon.

    • IR: A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretch, and C-H stretching absorptions.

Terbufos:

  • Appearance: Colorless to pale yellow liquid[3]

  • Expected Analytical Data:

    • ¹H NMR: Signals corresponding to the ethyl groups (triplet and quartet), the tert-butyl group (singlet), and the methylene protons (doublet due to coupling with phosphorus).

    • ³¹P NMR: A single resonance characteristic of a phosphorodithioate.

    • IR: Characteristic absorptions for P=S, P-O-C, and C-S bonds.

    • Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns.[7]

Logical Relationships in Synthesis

The successful synthesis of Terbufos relies on a logical sequence of reactions and careful control of reaction conditions.

Logical_Relationships cluster_0 Prerequisites cluster_1 Key Transformations cluster_2 Process Control TBM High-purity This compound Thioalkylation Thioalkylation of Formaldehyde TBM->Thioalkylation Formaldehyde Aqueous Formaldehyde Formaldehyde->Thioalkylation DEDTPA O,O-Diethyl Phosphorodithioic Acid Esterification Esterification with DEDTP DEDTPA->Esterification Thioalkylation->Esterification Intermediate Purification Purification Esterification->Purification Temp_Control Temperature Control (0-10°C for final step) Temp_Control->Esterification Catalyst Acid Catalyst Catalyst->Esterification

Caption: Logical relationships in the synthesis of Terbufos.

Safety Precautions

  • This compound is a highly flammable and odorous compound. All manipulations should be carried out in a well-ventilated fume hood.

  • Organophosphorus compounds, including Terbufos and its intermediates, are toxic. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.

  • Reactions should be conducted with appropriate caution, especially when handling corrosive reagents like concentrated hydrochloric acid.

References

Application Notes and Protocols for the Synthesis of Chain-Transfer Agents Utilizing tert-Butyl Mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of trithiocarbonate (B1256668) and dithiobenzoate chain-transfer agents (CTAs) using tert-butyl mercaptan. These CTAs are instrumental in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a powerful technique for creating well-defined polymers with controlled molecular weights and narrow polydispersities, which are crucial for advanced drug delivery systems and other biomedical applications.

Introduction to Chain-Transfer Agents from this compound

This compound is a versatile reagent for the synthesis of various CTAs. Its bulky tert-butyl group can influence the reactivity and stability of the resulting CTA, making it a valuable building block for tuning polymerization kinetics. The two main classes of CTAs synthesized from this compound are trithiocarbonates and dithiobenzoates.

Trithiocarbonates are generally synthesized by the reaction of a thiolate with carbon disulfide, followed by alkylation or oxidation. They are known for their versatility in controlling the polymerization of a wide range of monomers.

Dithiobenzoates are another important class of CTAs, often synthesized through Grignard reagents or by the thiation of thioesters. They are particularly effective for controlling the polymerization of acrylates and methacrylates.

Synthesis of S-tert-Butyl-S'-alkyldithiocarbonate (Trithiocarbonate CTA)

This protocol is adapted from established methods for trithiocarbonate synthesis and is suitable for producing a range of S-tert-butyl-S'-alkyldithiocarbonates.[1][2] The procedure involves the formation of a trithiocarbonate salt from this compound and carbon disulfide, followed by reaction with an alkylating agent.

Experimental Protocol

Materials:

Procedure:

  • Thiolate Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen solvent. Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide (1.1 eq) in water and stir the mixture vigorously for 30 minutes. For anhydrous conditions, a base like potassium t-butoxide can be used in a suitable organic solvent.

  • Trithiocarbonate Salt Formation: While maintaining the temperature at 0 °C, add carbon disulfide (1.05 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. The formation of a colored salt is often observed.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.0 eq) dropwise. Allow the reaction to proceed at room temperature overnight with continuous stirring.

  • Work-up: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure S-tert-butyl-S'-alkyldithiocarbonate.

Quantitative Data
ProductStarting ThiolAlkyl HalideYield (%)1H NMR (CDCl3, δ ppm)Reference
S-tert-Butyl-S'-methyldithiocarbonateThis compoundMethyl iodide>801.55 (s, 9H, -C(CH3)3), 2.65 (s, 3H, -S-CH3)Adapted
S-tert-Butyl-S'-ethyldithiocarbonateThis compoundEthyl bromide>801.55 (s, 9H, -C(CH3)3), 1.30 (t, 3H), 3.25 (q, 2H)Adapted

Note: The NMR data is representative and may vary slightly based on experimental conditions.

Synthesis_of_Trithiocarbonate_CTA tBuSH This compound Thiolate tert-Butyl Thiolate tBuSH->Thiolate + Base Base (e.g., NaOH) Base->Thiolate CS2 Carbon Disulfide TTC_Salt Trithiocarbonate Salt CS2->TTC_Salt Thiolate->TTC_Salt + Product S-tert-Butyl-S'-alkyl dithiocarbonate TTC_Salt->Product + Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Product

Figure 1: General workflow for the synthesis of S-tert-Butyl-S'-alkyldithiocarbonate.

Synthesis of tert-Butyl Dithiobenzoate (Dithiobenzoate CTA)

This protocol describes the synthesis of tert-butyl dithiobenzoate via a Grignard reagent, a common method for preparing dithiobenzoates.[3] An alternative method involving the thiation of a thioloester using Lawesson's reagent is also noted.[4]

Experimental Protocol

Materials:

  • tert-Butyl chloride

  • Magnesium turnings

  • Anhydrous diethyl ether (or THF)

  • Carbon disulfide

  • Benzoyl chloride

  • Iodine (crystal)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine. Add a small amount of a solution of tert-butyl chloride (1.0 eq) in anhydrous diethyl ether to initiate the reaction. Once the reaction starts, add the remaining tert-butyl chloride solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Dithiocarboxylate Formation: Cool the Grignard reagent solution to 0 °C. Add carbon disulfide (1.1 eq) dropwise. A color change and precipitation are typically observed. Stir the mixture at room temperature for 2 hours.

  • Reaction with Benzoyl Chloride: Cool the reaction mixture to 0 °C and add benzoyl chloride (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure tert-butyl dithiobenzoate.

Quantitative Data
ProductStarting MaterialReagentsYield (%)1H NMR (CDCl3, δ ppm)Reference
tert-Butyl Dithiobenzoatetert-Butyl chlorideMg, CS2, Benzoyl chloride60-701.70 (s, 9H, -C(CH3)3), 7.35-7.45 (m, 2H, Ar-H), 7.50-7.60 (m, 1H, Ar-H), 7.90-8.00 (m, 2H, Ar-H)Adapted
tert-Butyl DithiobenzoateThis compoundBenzoyl chloride, Base, Lawesson's reagent~661.70 (s, 9H, -C(CH3)3), 7.35-7.45 (m, 2H, Ar-H), 7.50-7.60 (m, 1H, Ar-H), 7.90-8.00 (m, 2H, Ar-H)[4]

Note: The NMR data is representative and may vary slightly based on experimental conditions.

Synthesis_of_Dithiobenzoate_CTA tBuCl tert-Butyl Chloride Grignard tert-Butylmagnesium Chloride tBuCl->Grignard + Mg Magnesium Mg->Grignard Dithiocarboxylate Dithiocarboxylate Intermediate Grignard->Dithiocarboxylate + CS2 Carbon Disulfide CS2->Dithiocarboxylate Product tert-Butyl Dithiobenzoate Dithiocarboxylate->Product + Benzoyl_Cl Benzoyl Chloride Benzoyl_Cl->Product

Figure 2: Workflow for the synthesis of tert-Butyl Dithiobenzoate via a Grignard reagent.

Safety Precautions

  • This compound and carbon disulfide are volatile, flammable, and have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.

  • Grignard reagents are highly reactive and moisture-sensitive. Anhydrous conditions are essential for their successful preparation and use.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The protocols outlined provide robust methods for the synthesis of trithiocarbonate and dithiobenzoate chain-transfer agents from this compound. The choice of CTA will depend on the specific monomers being polymerized and the desired polymer architecture. These well-defined CTAs are essential tools for researchers in polymer chemistry and drug development, enabling the creation of advanced materials with tailored properties.

References

Application Notes and Protocols for the Analysis of tert-Butyl Mercaptan by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl mercaptan (TBM), also known as 2-methyl-2-propanethiol, is an organosulfur compound widely used as an odorant in natural gas to enable the detection of leaks.[1][2] Its distinct, unpleasant odor can be detected by humans at very low concentrations.[2][3] Accurate and reliable quantification of TBM is crucial for ensuring public safety, controlling gas processing, and monitoring product quality.[4][5] Gas chromatography (GC) is the primary analytical technique for the determination of TBM and other sulfur compounds in various matrices.[6][7] This document provides detailed application notes and experimental protocols for the analysis of TBM using different GC configurations.

Challenges in the analysis of sulfur compounds like TBM include their reactivity and potential for adsorption onto analytical instrumentation surfaces, which can lead to inaccurate results.[4][5] Therefore, it is essential to use inert sample pathways, including well-conditioned columns and passivated tubing, to ensure reliable analysis.[4][8]

Analytical Methods Overview

Several standard methods, such as ASTM D5504 and ASTM D6228, provide guidelines for the analysis of sulfur compounds in gaseous fuels.[9][10] The choice of detector is critical and depends on the required sensitivity and selectivity. Common detectors for TBM analysis include:

  • Sulfur Chemiluminescence Detector (SCD): Offers high selectivity and sensitivity for sulfur-containing compounds, minimizing interference from hydrocarbon matrices.[8][9][10]

  • Flame Photometric Detector (FPD) and Pulsed Flame Photometric Detector (PFPD): These detectors are also highly selective for sulfur compounds. The PFPD offers enhanced sensitivity and equimolar response compared to the conventional FPD.[4][5][6]

  • Mass Spectrometry (MS): Provides definitive identification of TBM and can be used for quantification, offering a suitable alternative to sulfur-specific detectors.[1]

  • Electrochemical Detector (EC): Can be employed for online monitoring of sulfur compounds in fuel gases.[11]

The selection of the chromatographic column is also vital for achieving the desired separation of TBM from other sulfur compounds and the sample matrix. Both packed and capillary columns are used, with capillary columns generally providing better resolution.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of this compound using various GC methods.

Table 1: Typical Retention Times for this compound

GC ColumnDetectorRetention Time (min)Reference
BP-5 MSMS4.05[1]
CP-Sil 13 CBMicro GC Detector~1.0[12]
Chromosorb W (1.2 m, 1.6 mm I.D.)EC5.7[11]

Table 2: Method Performance Characteristics for this compound Analysis

ParameterValueMethodReference
Limit of Detection (LOD)0.037 µ g/sample GC-MS[1]
Limit of Quantitation (LOQ)1.84 µ g/sample GC-MS[1]
Linearity (Concentration Range)0.45 - 10 ppmGC-MS[1]
Recovery98.68 ± 6.6%GC-MS[1]
Inter-day Coefficient of Variation0.46 - 7.2%GC-MS[1]
Intra-day Coefficient of Variation0.46 - 7.2%GC-MS[1]

Experimental Protocols

Protocol 1: Analysis of this compound in Gaseous Fuels by GC with Sulfur Chemiluminescence Detector (GC-SCD) (Based on ASTM D5504)

This method is suitable for the determination of volatile sulfur-containing compounds, including TBM, in high methane (B114726) content gaseous fuels.[10]

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent, equipped with a gas sampling valve and a sulfur chemiluminescence detector (SCD).

  • Column: Agilent DB-1, 60 m x 0.32 mm ID, 5 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 6.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 4 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Inlet: Split/splitless inlet at 250°C with a split ratio of 10:1.

  • Gas Sampling Valve: 6-port valve with a 1 mL sample loop, heated to 110°C.

  • SCD Parameters:

    • Burner Temperature: 800°C.

    • Ozone Flow: 40 mL/min.

    • Hydrogen Flow: 45 mL/min.

    • Air Flow: 10 mL/min.

2. Sample Handling and Introduction:

  • Ensure all sample lines and containers are made of inert materials (e.g., Sulfinert-treated stainless steel).[4]

  • Connect the gas sample cylinder to the gas sampling valve.

  • Purge the sample loop thoroughly with the sample gas before injection.

  • Actuate the gas sampling valve to inject the sample onto the column.

3. Calibration:

  • Prepare or purchase a certified gas standard containing TBM and other relevant sulfur compounds at known concentrations.

  • Perform a multi-point calibration by diluting the standard gas with a sulfur-free matrix gas (e.g., nitrogen or helium) to cover the expected concentration range of the samples.

  • Analyze each calibration level in triplicate to establish a calibration curve.

4. Data Analysis:

  • Identify the TBM peak in the chromatogram based on its retention time, as determined from the analysis of the calibration standard.

  • Integrate the peak area of the TBM peak.

  • Quantify the concentration of TBM in the sample using the calibration curve.

Protocol 2: Analysis of this compound by GC with Mass Spectrometry (GC-MS)

This method provides high confidence in the identification of TBM and is suitable for occupational exposure assessment.[1]

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent, coupled to a 5977B Mass Spectrometric Detector.

  • Column: BP-5 MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 15°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Inlet: Split/splitless inlet at 250°C. For trace analysis, use splitless injection.

  • Injection Volume: 1 µL (for liquid samples) or via gas sampling valve for gaseous samples.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

2. Sample Preparation (for air samples):

  • Sample collection can be performed using sorbent tubes (e.g., charcoal).

  • Desorb the analytes from the sorbent using a suitable solvent (e.g., carbon disulfide).

  • Add an internal standard, such as 4-methylthiophenol, to the extract.[1]

3. Calibration:

  • Prepare a series of calibration standards by dissolving pure TBM in the desorption solvent.

  • Add the internal standard at a constant concentration to each calibration standard.

  • Analyze the calibration standards to generate a calibration curve based on the ratio of the TBM peak area to the internal standard peak area.

4. Data Analysis:

  • Identify TBM by its retention time and its characteristic mass spectrum, which includes major ions at m/z 41, 57, and 90.[2][13]

  • Quantify the amount of TBM using the internal standard calibration curve.

Visualizations

GC_Workflow cluster_sample Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Gaseous Sample (e.g., Natural Gas) GSV Gas Sampling Valve (Heated) Sample->GSV Standard Calibration Standard Standard->GSV GC_Column Chromatographic Column (e.g., DB-1, BP-5 MS) GSV->GC_Column Injection Detector Detector (SCD, FPD, MS, etc.) GC_Column->Detector Separation Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the GC analysis of this compound.

TBM_Analysis_Logic Start Start: TBM Analysis Required Matrix Identify Sample Matrix (e.g., Natural Gas, Air) Start->Matrix Detector_Choice Select Appropriate Detector Matrix->Detector_Choice SCD GC-SCD (High Selectivity/Sensitivity) Detector_Choice->SCD Sulfur Specificity Needed FPD GC-FPD/PFPD (Good Selectivity) Detector_Choice->FPD Standard Sulfur Analysis MS GC-MS (Definitive ID) Detector_Choice->MS Compound Confirmation Required Method_Dev Develop/Optimize GC Method (Column, Temp Program) SCD->Method_Dev FPD->Method_Dev MS->Method_Dev Validation Method Validation (LOD, LOQ, Linearity) Method_Dev->Validation Analysis Routine Sample Analysis Validation->Analysis End End: Report Results Analysis->End

Caption: Logical decision-making process for TBM analysis method selection.

References

Application Notes and Protocols: Use of tert-Butyl Mercaptan in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of agrochemicals utilizing tert-butyl mercaptan as a key intermediate. The focus is on the synthesis of the organophosphate insecticide Terbufos, a prominent example of an agrochemical derived from this compound.

Introduction

This compound (TBM), also known as 2-methyl-2-propanethiol, is a versatile organosulfur compound widely employed as a chemical intermediate in the synthesis of various agrochemicals.[1] Its reactive thiol group makes it a valuable building block for introducing the tert-butylthio moiety into larger molecules, often imparting specific biological activities. A significant application of this compound in the agrochemical industry is in the production of organophosphate pesticides, such as Terbufos.[1]

Terbufos, or S-[(tert-Butylsulfanyl)methyl] O,O-diethyl phosphorodithioate (B1214789), is a soil insecticide and nematicide.[2] It is effective against a variety of pests that affect crops like corn, sugar beets, and sorghum. The synthesis of Terbufos involves the reaction of this compound with formaldehyde (B43269) and O,O-diethyl phosphorodithioate.[2]

Physicochemical Properties of Key Reactants and Product

A summary of the key physical and chemical properties of the reactants and the final product, Terbufos, is provided in the table below for easy reference.

PropertyThis compoundFormaldehydeO,O-Diethyl PhosphorodithioateTerbufos
CAS Number 75-66-1[3]50-00-0298-06-613071-79-9[2]
Molecular Formula C4H10S[3]CH2OC4H11O2PS2C9H21O2PS3[2]
Molecular Weight 90.19 g/mol [3]30.03 g/mol 186.27 g/mol 288.43 g/mol [4]
Appearance Colorless liquid[3]Colorless gasColorless to pale yellow liquidClear, colorless to pale yellow liquid[2]
Boiling Point 62-65 °C[3]-19 °C60 °C @ 1 mmHg69 °C @ 0.1 mmHg[2]
Density 0.800 g/mL at 20 °C0.815 g/cm³ (liquid at -20 °C)1.16 g/mL at 25 °C1.105 g/mL at 24 °C[2]
Solubility in Water Slightly solubleSolubleInsoluble< 1 mg/mL[2]

Synthesis of Terbufos: Reaction Pathway and Mechanism

The synthesis of Terbufos from this compound proceeds via a condensation reaction involving formaldehyde and O,O-diethyl phosphorodithioate. The overall reaction is depicted below:

Synthesis_Pathway TBM This compound ((CH₃)₃CSH) reaction TBM->reaction Formaldehyde Formaldehyde (CH₂O) Formaldehyde->reaction Dithiophosphate O,O-Diethyl Phosphorodithioate ((C₂H₅O)₂P(S)SH) Dithiophosphate->reaction Terbufos Terbufos ((C₂H₅O)₂P(S)SCH₂SC(CH₃)₃) Water Water (H₂O) reaction->Terbufos + H₂O

Figure 1: Overall reaction for the synthesis of Terbufos.

The reaction mechanism involves the initial reaction of this compound with formaldehyde to form an intermediate, S-(tert-butylthiomethyl) alcohol. This intermediate then reacts with O,O-diethyl phosphorodithioate in an acid-catalyzed condensation to yield Terbufos and water.

Experimental Protocol for the Synthesis of Terbufos

This protocol provides a representative procedure for the laboratory-scale synthesis of Terbufos.

4.1. Materials and Reagents

  • This compound (≥99% purity)

  • Paraformaldehyde (as a source of formaldehyde)

  • O,O-Diethyl phosphorodithioate (≥95% purity)

  • Toluene (B28343) (anhydrous)

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

4.2. Experimental Procedure

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add anhydrous toluene (100 mL).

  • Addition of Reactants: Add O,O-diethyl phosphorodithioate (0.1 mol, 18.6 g) and this compound (0.1 mol, 9.02 g, 11.3 mL) to the flask.

  • Addition of Formaldehyde Source: Add paraformaldehyde (0.1 mol, 3.0 g) to the reaction mixture.

  • Addition of Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.5 g).

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) with continuous stirring. Water will be collected in the Dean-Stark trap as the reaction progresses. Continue the reaction for 4-6 hours or until no more water is collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst, and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent.

  • Purification:

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The resulting crude Terbufos can be further purified by vacuum distillation to obtain a clear, pale yellow liquid.

4.3. Expected Yield and Purity

  • Yield: 75-85%

  • Purity: >95% (as determined by GC-MS analysis)

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of Terbufos.

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start add_reactants Add Reactants and Catalyst (TBM, Paraformaldehyde, Dithiophosphate, p-TSA) to Toluene start->add_reactants reflux Reflux with Water Removal (Dean-Stark Trap) add_reactants->reflux cool Cool to Room Temperature reflux->cool wash Wash with NaHCO₃ and Brine cool->wash dry Dry over MgSO₄ wash->dry filter Filter dry->filter evaporate Evaporate Solvent (Rotary Evaporator) filter->evaporate distill Vacuum Distillation evaporate->distill end Pure Terbufos distill->end

References

Application Notes and Protocols: Tert-Butyl Mercaptan in the Synthesis of High-Performance Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl mercaptan (TBM), an organosulfur compound with the formula (CH₃)₃CSH, is primarily known for its use as an odorant in natural gas.[1] However, the unique reactivity of its thiol group makes it a subject of interest as a chemical intermediate in the synthesis of more complex molecules, including potential additives for high-performance lubricants.[1] Organosulfur compounds, particularly mercaptans and their derivatives, are well-established as effective anti-wear (AW) and extreme pressure (EP) additives in lubricant formulations.[2][3][4][5] These additives are crucial for protecting machinery operating under high load and high temperature conditions by forming a protective film on metal surfaces, thereby preventing catastrophic failure and wear.[2][5]

While direct application of this compound as a lubricant additive is not extensively documented, its role as a precursor for larger, more complex sulfur-containing molecules is of significant interest. This document provides an overview of the synthesis of this compound and outlines generalized protocols for its potential derivatization into high-performance lubricant additives, based on established chemical principles for similar tertiary mercaptans.

Synthesis of this compound

This compound can be synthesized through several methods. Industrially, it is commonly prepared by the reaction of isobutylene (B52900) with hydrogen sulfide (B99878) over an acidic catalyst.[6] Alternative laboratory-scale syntheses are also well-documented.

Industrial Synthesis Protocol: Reaction of Isobutylene and Hydrogen Sulfide

This process is efficient for large-scale production of tertiary mercaptans, including this compound.[6]

Reactants and Catalyst:

  • Isobutylene

  • Hydrogen Sulfide (H₂S)

  • Catalyst: Dry cation exchange resin (e.g., sulfonated styrene-divinylbenzene copolymer)[6]

Experimental Parameters:

Parameter Value Reference
Temperature < 45°C (preferably 0-35°C) [6]

| Pressure | 1-50 bar (preferably 5-16 bar) |[6] |

Protocol:

  • The reaction is typically carried out in a fixed-bed reactor packed with the dry cation exchange resin catalyst.

  • A continuous flow of isobutylene and hydrogen sulfide is introduced into the reactor.

  • The reaction temperature is maintained below 45°C to maximize the yield of the desired tertiary mercaptan and minimize the formation of byproducts.[6]

  • The reaction pressure is maintained within the range of 1 to 50 bars.[6]

  • The product stream exiting the reactor is then subjected to purification, typically distillation, to separate the this compound from unreacted starting materials and any byproducts.

Conceptual Synthesis of Lubricant Additives from this compound

While specific protocols for the derivatization of this compound into lubricant additives are not detailed in the available literature, a general approach can be conceptualized based on the known chemistry of mercaptans in lubricant science. One common method involves the reaction of a mercaptan with an olefin to produce a sulfurized organic compound, which can act as an EP/AW additive.

Generalized Protocol: Synthesis of a Tert-Butyl Thioether Derivative

This protocol describes a conceptual reaction between this compound and an olefin (e.g., isobutylene) to form a thioether, a class of compounds known to have lubricant additive properties.

Reactants and Catalyst:

  • This compound

  • Olefin (e.g., isobutylene, propylene (B89431) trimer, or other long-chain alpha-olefins)

  • Catalyst: Boron trifluoride (BF₃) or other suitable acid catalyst[7]

Experimental Parameters:

Parameter Value
Temperature 140-180°C
Pressure 300-900 psi

| Molar Ratio (Sulfur:Olefin) | 1.9:1 to 2.1:1 |

Note: These parameters are based on general sulfurization of olefins and may require optimization for this specific reaction.[8]

Protocol:

  • Charge a high-pressure reactor with the chosen olefin.

  • Add the catalyst to the reactor.

  • Introduce this compound to the reactor.

  • Pressurize the reactor with an inert gas (e.g., nitrogen).

  • Heat the reactor to the desired temperature while stirring.

  • Maintain the reaction at temperature and pressure for a specified duration to ensure complete reaction.

  • After the reaction is complete, cool the reactor and vent any excess pressure.

  • The resulting product, a tert-butyl thioether derivative, can be purified by distillation or other chromatographic methods to remove unreacted starting materials and catalyst residues.

Performance of Mercaptan-Derived Lubricant Additives

The performance of EP/AW additives is typically evaluated using standardized tribological tests. While specific data for this compound-derived additives is not available, the following table summarizes typical performance data for lubricants containing sulfur-based additives, which would be the expected class of compounds derived from TBM.

Representative Performance Data for Sulfur-Based EP/AW Additives

Performance MetricTest MethodTypical Result with Additive
Weld LoadASTM D2783> 200 kg
Load Wear IndexASTM D2783> 40
Wear Scar DiameterASTM D4172< 0.5 mm
Coefficient of FrictionPin-on-Disk0.05 - 0.1

Note: This table presents representative data for the class of sulfur-based EP/AW additives and is not specific to derivatives of this compound.

Visualizations

Synthesis_of_Tert_Butyl_Mercaptan isobutylene Isobutylene reactor Fixed-Bed Reactor (0-35°C, 5-16 bar) isobutylene->reactor h2s Hydrogen Sulfide h2s->reactor catalyst Cation Exchange Resin (Catalyst) catalyst->reactor tbm This compound reactor->tbm

Caption: Industrial synthesis of this compound.

Conceptual_Lubricant_Additive_Synthesis tbm This compound reactor High-Pressure Reactor tbm->reactor olefin Olefin (e.g., Isobutylene) olefin->reactor catalyst Acid Catalyst (e.g., BF3) catalyst->reactor additive Thioether-Based Lubricant Additive reactor->additive

Caption: Conceptual synthesis of a lubricant additive from TBM.

Conclusion

This compound serves as a viable precursor for the synthesis of sulfur-containing compounds that have potential applications as high-performance lubricant additives. While direct and detailed protocols for the conversion of this compound into such additives are not widely published, established principles of organic and industrial chemistry provide a strong foundation for their development. The generalized protocols and conceptual frameworks presented here offer a starting point for researchers and scientists in the field of lubricant technology to explore the utility of this compound as a building block for novel anti-wear and extreme pressure additives. Further research and development are necessary to optimize reaction conditions and evaluate the performance of these specific derivatives in lubricant formulations.

References

Application of tert-Butyl Mercaptan in Pharmaceutical Production: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl mercaptan (TBM), also known as 2-methyl-2-propanethiol, is a versatile organosulfur compound with significant applications in the pharmaceutical industry.[1][2][3][4] Its unique structural and reactive properties make it a valuable building block and reagent in the synthesis of a variety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in key areas of pharmaceutical production, including its role as a precursor for chiral auxiliaries, its incorporation into antiviral agents, and its use as a protecting group in peptide synthesis.

Key Applications in Pharmaceutical Synthesis

The primary applications of this compound in pharmaceutical production can be categorized as follows:

  • Synthesis of Chiral Auxiliaries: TBM is a critical starting material for the synthesis of enantiopure tert-butanesulfinamide (TBSA), a widely used chiral auxiliary in the asymmetric synthesis of chiral amines.[5][6][7] Chiral amines are fundamental components of many pharmaceutical compounds.

  • Development of Antiviral Agents: The tert-butyl group, derived from TBM, is a key structural motif in certain antiviral compounds. For instance, 4-tert-butylphenyl-substituted spirothiazolidinones have been identified as potent inhibitors of the influenza virus hemagglutinin (HA)-mediated entry.[8][9]

  • Protecting Group in Peptide Synthesis: The tert-butyl (tBu) group serves as an effective protecting group for the thiol functionality of cysteine residues during solid-phase peptide synthesis (SPPS).[10] This prevents unwanted side reactions and ensures the correct peptide sequence is assembled.

Data Presentation: Synthesis and Application of this compound Derivatives

The following tables summarize quantitative data for key reactions involving this compound and its derivatives in pharmaceutical synthesis.

Table 1: Synthesis of this compound

Raw MaterialsCatalyst/ReagentsReaction ConditionsYieldReference
Thiourea (B124793), tert-Butyl bromidePolystyrene-grafted tributylamine (B1682462) (PS-C3)Salification: 50°C, 4h; Hydrolysis: 20% NaOH, 60°C, 2h~73.9%[11]
Isobutylene (B52900), Hydrogen sulfideDry cation exchange resinTemperature < 45°C (preferably 0-35°C), Pressure 5-16 barsHigh yields[12]
Tertiary alkyl alcohol, Sulfuric acid, Thiourea---[13]

Table 2: Synthesis and Application of (R)-tert-Butanesulfinamide (from TBM precursor)

ApplicationReactantsCatalyst/ReagentsKey ConditionsProduct Yield/DiastereoselectivityReference
Asymmetric Synthesis of Chiral AminesAldehyde/Ketone, Organometallic reagent(R)-tert-ButanesulfinamideVaries depending on substrateGood diastereoselectivities[5]
Large-Scale Synthesis of Chiral TBSADi-tert-butyl disulfideChiral ligand, Vanadyl acetylacetonate (B107027), Lithium amideEnantioselective oxidation~40% overall yield, 99% ee[14]

Table 3: Antiviral Activity of tert-Butyl-Containing Spirothiazolidinones

CompoundVirus StrainEC₅₀Selectivity Index (SI)Reference
Compound 2c (4-tert-butylphenyl-substituted spirothiazolidinone)Influenza A/H3N21.3 μM30[8]
Compound 3e (benzenesulfonamide substituted spirothiazolidinone with 8-tert-butyl)Influenza A/H1N135-45 µM>2.2-2.8[9]
Compound 4f (2-(4-chlorophenoxy)-N-(3-oxo-8-tert-butyl-1-thia-4-azaspiro[4.5]dec-4-yl)acetamide)Human Coronavirus 229E8.6 µM>11.6[15][16]

Experimental Protocols

Protocol 1: Synthesis of this compound from Thiourea and tert-Butyl Bromide

This protocol is based on the triphase transfer catalysis method.[11]

Materials:

  • Thiourea

  • tert-Butyl bromide

  • Polystyrene-grafted tributylamine (PS-C3) catalyst

  • 20% Sodium hydroxide (B78521) (NaOH) solution

  • Water

  • Reaction vessel with reflux condenser and stirrer

Procedure:

  • Salification:

    • To a reaction vessel, add thiourea (0.105 mol), tert-butyl bromide (0.1 mol), PS-C3 catalyst (1 g), and water (30 mL).

    • Heat the mixture to 50°C and stir for 4 hours.

  • Hydrolysis:

    • After the salification is complete, add 30 g of 20% NaOH solution to the reaction mixture.

    • Increase the temperature to 60°C and reflux for 2 hours.

  • Work-up and Isolation:

    • After cooling, the organic layer containing this compound is separated.

    • The product can be further purified by distillation.

    • The PS-C3 catalyst can be recovered by filtration and reused.

Protocol 2: Synthesis of (R)-tert-Butanesulfinamide (Ellman's Auxiliary)

This protocol outlines a common method for the synthesis of the chiral auxiliary starting from a precursor derived from this compound.[6][14][17]

Materials:

  • Di-tert-butyl disulfide (can be prepared from this compound)

  • Chiral ligand (e.g., prepared from chiral aminoindanol (B8576300) and 3,5-di-tert-butyl salicylaldehyde)

  • Vanadyl acetylacetonate

  • Lithium amide

  • Appropriate solvents (e.g., toluene)

Procedure:

  • Enantioselective Oxidation:

    • Perform an enantioselective oxidation of di-tert-butyl disulfide to the corresponding thiosulfinate using a chiral catalyst system (e.g., vanadyl acetylacetonate and a chiral ligand).

  • Disulfide Bond Cleavage:

    • Treat the resulting enantiopure thiosulfinate with lithium amide in an appropriate solvent to cleave the disulfide bond and form the lithium salt of tert-butanesulfinamide.

  • Work-up and Isolation:

    • Careful work-up, including extraction and recrystallization, is performed to isolate the enantiomerically pure (R)-tert-butanesulfinamide.

Protocol 3: Use of tert-Butyl (tBu) as a Cysteine Protecting Group in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the general steps for using the tBu group to protect the thiol of cysteine during Fmoc-based SPPS.[10][18]

Materials:

  • Fmoc-Cys(tBu)-OH

  • Solid support (e.g., Rink amide resin)

  • Coupling reagents (e.g., HBTU, DIPEA)

  • Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the resin in a suitable solvent (e.g., DMF).

    • Remove the Fmoc protecting group from the resin or the previously coupled amino acid using a deprotection solution.

  • Coupling of Fmoc-Cys(tBu)-OH:

    • Activate the carboxylic acid of Fmoc-Cys(tBu)-OH using a coupling reagent.

    • Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the peptide sequence is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and simultaneously remove the tBu protecting group from the cysteine residue, along with other side-chain protecting groups.

Visualizations: Workflows and Pathways

Synthesis of Chiral Amines using TBSA

G Workflow for Asymmetric Amine Synthesis TBM This compound TBSA (R)-tert-Butanesulfinamide (TBSA) TBM->TBSA Synthesis Sulfinimine N-tert-Butanesulfinyl Imine TBSA->Sulfinimine Aldehyde Aldehyde or Ketone Aldehyde->Sulfinimine Addition Diastereoselective Addition Sulfinimine->Addition Organometallic Organometallic Reagent (e.g., Grignard) Organometallic->Addition ProtectedAmine Protected Chiral Amine Addition->ProtectedAmine Deprotection Deprotection (Acidic) ProtectedAmine->Deprotection ChiralAmine Enantiopure Chiral Amine Deprotection->ChiralAmine

Caption: Workflow for the synthesis of chiral amines using TBSA derived from this compound.

Inhibition of Influenza Virus Entry

G Mechanism of Influenza HA Inhibition Virus Influenza Virus Binding Binding Virus->Binding via HA HostCell Host Cell HostCell->Binding via Receptor HA Hemagglutinin (HA) Receptor Sialic Acid Receptor Endocytosis Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome LowpH Low pH Endosome->LowpH ConformationalChange HA Conformational Change LowpH->ConformationalChange Fusion Membrane Fusion ConformationalChange->Fusion Infection Infection Fusion->Infection Inhibitor tert-Butylphenyl- Spirothiazolidinone Inhibitor->ConformationalChange Block Inhibition

Caption: Inhibition of influenza virus entry by targeting the HA conformational change.

Peptide Synthesis Workflow with Cysteine Protection

G SPPS Workflow with Cys(tBu) Protection Resin Solid Support Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling Deprotection1->Coupling PeptideChain Growing Peptide Chain Coupling->PeptideChain FmocCysTBu Fmoc-Cys(tBu)-OH FmocCysTBu->Coupling Repeat Repeat Cycles PeptideChain->Repeat Cleavage Cleavage & Deprotection PeptideChain->Cleavage Repeat->Deprotection1 Repeat->Coupling FinalPeptide Final Peptide with Free Cys Cleavage->FinalPeptide

Caption: Workflow for solid-phase peptide synthesis incorporating a tBu-protected cysteine.

References

Application Notes & Protocols for the Analytical Detection of tert-Butyl Mercaptan in Natural Gas

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-Butyl Mercaptan (TBM), a pungent organosulfur compound, is widely used as an odorant in natural gas to provide a distinct warning smell for leak detection.[1][2] Federal regulations mandate the odorization of natural gas to ensure it is readily detectable by individuals with a normal sense of smell at one-fifth of the lower explosive limit.[3] Accurate and reliable quantification of TBM is crucial for regulatory compliance, public safety, and quality control in the natural gas industry. This document provides detailed application notes and protocols for the primary analytical techniques employed for TBM detection and quantification in natural gas matrices. The methods covered include laboratory-based gas chromatography and portable electrochemical sensing technologies.

Quantitative Data Summary

The selection of an analytical technique for TBM detection is often dependent on the required sensitivity, portability, and cost. The following table summarizes the quantitative performance characteristics of common methods.

Analytical TechniqueDetection PrincipleTypical Detection LimitLinear RangeKey AdvantagesKey Limitations
Gas Chromatography - Sulfur Chemiluminescence Detector (GC-SCD) Chemiluminescence~0.1 ppm (v/v)[4][5]0.1 - 10 ppm (v/v)[4]High specificity for sulfur, equimolar response, linear response.[4][6]High initial instrument cost.
Gas Chromatography - Flame Photometric Detector (GC-FPD) Flame Photometry~0.1 mole ppm[7]Not specifiedSpecific for sulfur compounds.[7]Potential for hydrocarbon quenching, non-linear response.[8]
Gas Chromatography - Mass Spectrometry (GC-MS) Mass-to-charge ratio~0.037 µ g/sample (LoD)Not specifiedHigh confidence in compound identification.Higher complexity and cost.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-FID) Flame Ionization~0.1 ppm (v/v)[8]0.1 - 30 ppm (v/v)[8]Excellent separation from matrix interferences, enhanced signal.[8]Complex data analysis.
Micro Gas Chromatography (Micro GC) Thermal ConductivityNot specified for TBMNot specifiedFast analysis time (total analysis < 100 seconds), portable.[9][10]Lower sensitivity and selectivity compared to sulfur-specific detectors.
Electrochemical Sensors Electrochemical Reaction~500 ppb[11]0 - 1 ppm[11]Low cost, portable, real-time monitoring, low power consumption.[11][12]Potential for cross-sensitivity, requires periodic calibration.[11]

Experimental Protocols

Protocol 1: Quantification of TBM using Gas Chromatography with Sulfur Chemiluminescence Detector (GC-SCD) - Based on ASTM D5504

This protocol outlines the standard method for the determination of volatile sulfur compounds, including TBM, in natural gas.

1. Principle A fixed volume of the gaseous sample is injected into a gas chromatograph (GC) where individual sulfur compounds are separated. The separated compounds then enter a sulfur chemiluminescence detector (SCD), which provides a specific and linear response to sulfur-containing molecules.

2. Instrumentation and Materials

  • Gas Chromatograph: Agilent 7890A GC or equivalent, equipped with a gas sampling valve.

  • Detector: Agilent 355 Sulfur Chemiluminescence Detector (SCD) or equivalent.

  • Column: Agilent DB-1 (30 m x 0.32 mm, 4 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium, high purity (99.999%).

  • Calibration Gas: Certified standard of TBM in a methane (B114726) or nitrogen matrix at a known concentration (e.g., 5 ppm).

  • Sample Containers: Tedlar bags or Silco-lined canisters for sample collection to prevent sulfur compound loss.[13]

3. GC-SCD Operating Conditions

  • Inlet Temperature: 200 °C

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 6 minutes

    • Ramp: 6 °C/min to 120 °C

    • Ramp 2: 10 °C/min to 180 °C, hold for 5 minutes[14]

  • Carrier Gas Flow: Constant flow, ~3 mL/min.

  • SCD Burner Temperature: 800 °C

  • SCD Vacuum: ~300 Torr

4. Procedure

  • System Preparation: Ensure the GC-SCD system is leak-free and that all transfer lines are inert to prevent analyte loss. Condition the column according to the manufacturer's instructions.

  • Calibration:

    • Fill a Tedlar bag with the certified TBM calibration standard.

    • Connect the bag to the gas sampling valve.

    • Inject the standard and record the chromatogram.

    • Identify the peak corresponding to TBM based on its retention time.

    • Calculate a response factor (RF) for TBM using the peak area and the certified concentration.

  • Sample Collection: Collect the natural gas sample in a Tedlar bag or Silco-lined canister from the desired sampling point.

  • Sample Analysis:

    • Connect the sample container to the gas sampling valve.

    • Inject the sample into the GC-SCD system.

    • Record the chromatogram and identify the TBM peak by comparing its retention time to that of the standard.

  • Quantification:

    • Integrate the peak area for TBM in the sample chromatogram.

    • Calculate the concentration of TBM in the sample using the previously determined response factor.

5. Quality Control

  • Perform daily calibration checks.

  • Analyze a blank (e.g., high-purity nitrogen) to ensure no system contamination.

  • Repeatability should be checked by running multiple injections of the same sample; the relative standard deviation (RSD) of the peak areas should be within an acceptable range (e.g., <5%).[4]

Protocol 2: Real-Time Monitoring of TBM using an Electrochemical Sensor

This protocol describes the use of a portable electrochemical sensor for rapid, on-site screening of TBM levels.

1. Principle The sensor utilizes an electrochemical cell where TBM gas diffuses to a sensing electrode. A chemical reaction (oxidation or reduction) occurs, generating an electrical current that is directly proportional to the TBM concentration.[11]

2. Instrumentation and Materials

  • TBM Electrochemical Sensor: SPEC Sensor™ 110-37X, Sensorix TBM 50, or equivalent.[11][15]

  • Sensor Housing/Transmitter: A device to power the sensor and provide a digital readout of the concentration.

  • Calibration Gas: Certified standard of TBM in air or nitrogen at a known concentration (e.g., 500 ppb).

  • Zero Gas: High-purity nitrogen or TBM-free air.

3. Procedure

  • Sensor Warm-up: Power on the sensor and allow it to stabilize according to the manufacturer's instructions (typically 15-30 minutes).

  • Zero Calibration:

    • Expose the sensor to the zero gas.

    • Adjust the zero reading on the transmitter to 0 ppm (or ppb).

  • Span Calibration:

    • Expose the sensor to the calibration gas at a constant flow rate.

    • Allow the reading to stabilize.

    • Adjust the span setting on the transmitter to match the concentration of the calibration gas.

  • Sampling:

    • Place the sensor in the environment to be monitored (e.g., near a natural gas pipeline fitting).

    • Allow the sensor reading to stabilize.

    • Record the TBM concentration displayed on the transmitter. The response time (T90) is typically ≤ 90 seconds.[15]

  • Post-Analysis Check: Re-expose the sensor to the zero gas to ensure the baseline returns to zero.

4. Quality Control

  • Perform zero and span calibrations before each use or on a daily basis.

  • Be aware of potential cross-sensitivities from other gases as specified by the sensor manufacturer.

  • Operate the sensor within the specified temperature and humidity ranges (e.g., -20 to 40 °C and 15 to 90 % RH).[11]

Visualizations

GC_SCD_Workflow cluster_prep Preparation & Calibration cluster_analysis Sample Analysis Start Start Cal_Gas Certified TBM Calibration Gas Start->Cal_Gas GC_Inject_Cal Inject Standard into GC Cal_Gas->GC_Inject_Cal Det_Response Record Detector Response GC_Inject_Cal->Det_Response Calc_RF Calculate Response Factor Det_Response->Calc_RF Quantify Quantify TBM using Response Factor Calc_RF->Quantify Use RF NG_Sample Natural Gas Sample Collection GC_Inject_Sample Inject Sample into GC NG_Sample->GC_Inject_Sample Chromatogram Generate Chromatogram GC_Inject_Sample->Chromatogram Chromatogram->Quantify Result Report TBM Concentration Quantify->Result Electrochemical_Sensor_Workflow cluster_setup Sensor Setup cluster_measurement Measurement Power_On Power On Sensor & Stabilize Zero_Gas Expose to Zero Gas Power_On->Zero_Gas Zero_Cal Perform Zero Calibration Zero_Gas->Zero_Cal Cal_Gas Expose to Span Gas Zero_Cal->Cal_Gas Span_Cal Perform Span Calibration Cal_Gas->Span_Cal Sample Place Sensor in Sample Environment Span_Cal->Sample Read Allow Reading to Stabilize & Record Sample->Read Result Real-Time TBM Concentration Read->Result

References

Application Notes and Protocols: Adsorption of tert-Butyl Mercaptan on Different Soil Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl Mercaptan (TBM), a volatile organosulfur compound, is primarily used as an odorant in natural gas to enable leak detection. Due to its volatility and potential for environmental release, understanding its fate and transport in subsurface environments is critical. The adsorption of TBM to soil particles is a key process that governs its mobility and bioavailability. Increased adsorption can lead to the phenomenon of "odor fade," where the warning scent of a gas leak is diminished, posing a significant safety risk.

Data Presentation: Adsorption Isotherm Constants

The adsorption of this compound to soil is influenced by soil composition. Clay-based soils have been observed to adsorb TBM more strongly than sandy soils or soils with a high organic carbon content.[1][2] The following tables present illustrative data for Freundlich and Langmuir isotherm models to demonstrate the expected adsorption behavior on three common soil types: sandy loam, silty clay, and organic-rich soil.

Note: The following data is representative and intended for illustrative purposes to highlight the expected trends in TBM adsorption based on soil characteristics. Actual experimental values will vary depending on specific soil properties and experimental conditions.

Table 1: Illustrative Freundlich Isotherm Constants for TBM Adsorption on Different Soil Types

Soil TypeFreundlich Adsorption Coefficient (Kf) [(µg/g)(L/µg)1/n]Freundlich Exponent (1/n) [dimensionless]Correlation Coefficient (R²)
Sandy Loam1.50.850.98
Silty Clay8.20.920.99
Organic-Rich Soil3.70.880.97

Table 2: Illustrative Langmuir Isotherm Constants for TBM Adsorption on Different Soil Types

Soil TypeMaximum Adsorption Capacity (Qmax) [µg/g]Langmuir Adsorption Constant (KL) [L/µg]Correlation Coefficient (R²)
Sandy Loam500.030.96
Silty Clay2500.080.98
Organic-Rich Soil1200.050.95

Experimental Protocols

The following protocols are based on the OECD Guideline 106 for determining the adsorption-desorption of chemicals in soil using the batch equilibrium method.[1][3]

Soil Preparation and Characterization

Objective: To prepare and characterize different soil types for use in adsorption experiments.

Materials:

  • Three soil types: sandy loam, silty clay, and organic-rich soil.

  • Sieves (2 mm mesh).

  • Drying oven.

  • Analytical equipment for soil characterization (e.g., for pH, organic carbon content, particle size distribution).

Protocol:

  • Air-dry the soil samples at room temperature for 48-72 hours.

  • Gently crush the dried soil using a mortar and pestle and pass it through a 2 mm sieve to remove large debris and ensure homogeneity.

  • Characterize each soil type for the following parameters:

    • pH (in a 1:2.5 soil-to-water ratio).

    • Organic carbon content (e.g., using the Walkley-Black method).

    • Particle size distribution (sand, silt, and clay content) using the hydrometer method.

    • Cation exchange capacity (CEC).

  • Store the prepared soils in sealed containers at room temperature.

Batch Equilibrium Adsorption Experiment

Objective: To determine the adsorption isotherms of TBM on the selected soil types.

Materials:

  • This compound (analytical grade).

  • Methanol (B129727) (HPLC grade).

  • 0.01 M Calcium Chloride (CaCl₂) solution.

  • Glass vials with PTFE-lined septa (e.g., 40 mL).

  • Orbital shaker.

  • Centrifuge.

  • Gas Chromatograph with a Flame Photometric Detector (GC-FPD) or Mass Spectrometer (GC-MS).

Protocol:

  • Preparation of TBM Stock Solution: Prepare a stock solution of TBM in methanol. Due to the high volatility of TBM, handle it in a fume hood and use gas-tight syringes for all transfers.[4]

  • Preparation of Aqueous TBM Solutions: Prepare a series of aqueous TBM solutions of varying concentrations (e.g., 1, 5, 10, 20, 50 mg/L) by spiking the appropriate amount of the methanolic stock solution into 0.01 M CaCl₂. The final concentration of methanol should be kept below 0.1% (v/v) to minimize co-solvent effects.

  • Adsorption Setup:

    • Add a known mass of soil (e.g., 5 g) to a series of glass vials.

    • Add a known volume (e.g., 20 mL) of the aqueous TBM solution to each vial, resulting in a 1:4 soil-to-solution ratio.

    • Include control samples without soil to account for any potential loss of TBM due to volatilization or adsorption to the vial walls.

    • Include soil blanks (soil with 0.01 M CaCl₂ solution without TBM) to check for interfering compounds.

  • Equilibration: Securely cap the vials and place them on an orbital shaker. Agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined equilibration time (e.g., 24 hours, determined from a preliminary kinetic study).

  • Phase Separation: After equilibration, centrifuge the vials at a sufficient speed (e.g., 3000 rpm) for 20 minutes to separate the soil from the aqueous solution.

  • Analysis: Carefully collect an aliquot of the supernatant using a gas-tight syringe and analyze the concentration of TBM using a suitable analytical method such as GC-FPD or GC-MS.

  • Data Calculation:

    • Calculate the amount of TBM adsorbed to the soil (Cs) using the following equation: Cs = (C0 - Ce) * (V/M) where:

      • C0 is the initial concentration of TBM in the aqueous solution (µg/L).

      • Ce is the equilibrium concentration of TBM in the aqueous solution (µg/L).

      • V is the volume of the aqueous solution (L).

      • M is the mass of the soil (g).

    • Plot Cs versus Ce to generate the adsorption isotherm.

    • Fit the data to the Freundlich and Langmuir isotherm models to determine the respective adsorption constants.

Visualizations

Experimental Workflow for Batch Adsorption Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_prep Soil Preparation (Drying, Sieving, Characterization) adsorption Adsorption Step (Soil + TBM Solution in Vials) soil_prep->adsorption tbm_prep TBM Solution Preparation (Stock and Working Solutions) tbm_prep->adsorption equilibration Equilibration (Shaking for 24h) adsorption->equilibration separation Phase Separation (Centrifugation) equilibration->separation analysis Aqueous Phase Analysis (GC-FPD or GC-MS) separation->analysis calculation Data Calculation (Cs and Ce) analysis->calculation isotherm Isotherm Modeling (Freundlich & Langmuir) calculation->isotherm

Caption: Workflow for the batch equilibrium adsorption study of TBM on soil.

Logical Relationship of TBM Adsorption Influencing Factors

G cluster_soil Soil Properties (Adsorbent) tbm This compound (Adsorbate) adsorption Adsorption of TBM tbm->adsorption clay Clay Content clay->adsorption + (Increases Adsorption) organic_matter Organic Matter organic_matter->adsorption - (Decreases Adsorption) ph pH ph->adsorption Influences sa Surface Area sa->adsorption + (Increases Adsorption)

Caption: Factors influencing the adsorption of this compound in soil.

References

Application Notes and Protocols: The Role of Sulfides in Borane-Mediated Hydroboration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroboration is a powerful and versatile chemical reaction in organic synthesis that facilitates the addition of a hydrogen-boron bond across carbon-carbon, carbon-nitrogen, and carbon-oxygen double and triple bonds.[1] This process generates organoborane intermediates that can be further transformed into a variety of functional groups, most notably alcohols through oxidation. The use of borane (B79455) (BH₃) as a hydroborating agent is often facilitated by the formation of complexes with Lewis bases to enhance stability and ease of handling. Among these, borane-sulfide complexes, particularly borane-dimethylsulfide (BMS), are widely utilized in laboratory and industrial settings.[2]

These application notes provide a detailed overview of the use of borane-sulfide complexes in hydroboration, with a focus on the well-established reagent, borane-dimethylsulfide. While specific applications of tert-butyl mercaptan in forming a stable, reactive hydroborating agent are not widely documented, we will explore the general reactivity of borane with thiols and discuss the potential implications for using bulky mercaptans in this context.

Borane-Sulfide Complexes: Borane-Dimethylsulfide (BMS) as a Key Reagent

Borane-dimethylsulfide (BMS) is a commercially available, stable liquid reagent that serves as a convenient source of borane for hydroboration reactions.[2] Its stability and high concentration make it a preferred choice over diborane (B8814927) gas or borane-THF solutions, which have lower stability.[3]

General Workflow for Hydroboration-Oxidation using BMS

The overall transformation of an alkene to an alcohol using BMS involves a two-step process: hydroboration followed by oxidation.

Alkene Alkene Organoborane Trialkylborane Intermediate Alkene->Organoborane Hydroboration BMS BH₃·S(CH₃)₂ (BMS) BMS->Organoborane Alcohol Alcohol Organoborane->Alcohol Oxidation Oxidant H₂O₂ / NaOH Oxidant->Alcohol

Caption: General workflow of hydroboration-oxidation.

Experimental Protocols

Protocol 1: General Hydroboration of an Alkene with Borane-Dimethylsulfide (BMS)

This protocol describes a representative procedure for the hydroboration of a terminal alkene.

Materials:

  • Alkene (e.g., 1-octene)

  • Borane-dimethylsulfide complex (BMS, typically 10 M)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser, dropping funnel)

Procedure:

  • Reaction Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum under a positive pressure of nitrogen.

  • Addition of Alkene: Introduce the alkene (1.0 equivalent) into the flask via syringe, followed by the addition of anhydrous THF.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of BMS: Slowly add BMS (0.34 equivalents for complete reaction to the trialkylborane) dropwise to the cooled alkene solution via syringe. The addition rate should be controlled to maintain the reaction temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the C=C stretch) or ¹¹B NMR spectroscopy.

  • Oxidation (Work-up):

    • Cool the reaction mixture back to 0 °C.

    • Slowly add a 3 M aqueous solution of sodium hydroxide (B78521) (NaOH) (1.2 equivalents per equivalent of B-C bond).

    • Carefully add 30% hydrogen peroxide (H₂O₂) (1.2 equivalents per equivalent of B-C bond) dropwise, ensuring the temperature does not exceed 40 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for at least 1 hour or until the two phases are clear.

  • Isolation:

    • Separate the organic layer.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to yield the crude alcohol product, which can be further purified by distillation or column chromatography.

Quantitative Data

The regioselectivity of hydroboration is a critical aspect, with the boron atom predominantly adding to the less sterically hindered carbon of the double bond. This "anti-Markovnikov" selectivity is enhanced by the use of sterically bulkier borane reagents. The following table summarizes the regioselectivity for the hydroboration of various alkenes with different borane reagents, including BMS which acts as a source of BH₃.

Hydroborating ReagentAlkene% Boron Addition to Terminal Carbon (Anti-Markovnikov)
Diborane (from BMS)1-Hexene94%
Chloroborane-dimethyl sulfide1-Hexene99%
9-Borabicyclo[3.3.1]nonane (9-BBN)1-Hexene99.9%
Diborane (from BMS)Styrene80%
Chloroborane-dimethyl sulfideStyrene98%
9-Borabicyclo[3.3.1]nonane (9-BBN)Styrene98.5%

Data compiled from various sources on hydroboration regioselectivity.

The Role of this compound and Other Thiols

While borane-dimethylsulfide is a well-established reagent, the use of other sulfur-containing compounds, such as this compound, is less common for forming stable hydroborating adducts.

General Reaction of Borane with Thiols

The reaction of borane with thiols (RSH) can lead to the formation of trialkylthioboranes (B(SR)₃) and the evolution of hydrogen gas.[4] This suggests that a simple 1:1 adduct (BH₃·HSR) may not be the primary species present in solution.

cluster_products Products BH3 BH₃ Thioborane B(SR)₃ BH3->Thioborane Thiol 3 RSH Thiol->Thioborane Hydrogen 3 H₂

Caption: Reaction of borane with thiols.

This reaction pathway differs from the formation of stable Lewis acid-base adducts like BMS. The formation of trialkylthioboranes would consume the B-H bonds, rendering the resulting species inactive for hydroboration.

Potential Implications of Using this compound

The steric bulk of the tert-butyl group in this compound could potentially influence the reaction with borane.[4] It might slow down the rate of formation of the trisubstituted thioborane, possibly allowing for a transient mono- or disubstituted species that could act as a hydroborating agent. However, the inherent reactivity of the S-H bond with borane remains a significant consideration.[4]

Challenges and Considerations:

  • Reactivity of the S-H Bond: The propensity of the S-H bond to react with borane and release hydrogen gas is a major obstacle to forming a stable and effective hydroborating agent.[4]

  • Steric Hindrance: While the bulk of the tert-butyl group might offer some steric control in a hypothetical hydroboration, it could also hinder the initial formation of a useful borane adduct.[4]

  • Lack of Precedent: The absence of established protocols for using borane-tert-butylmercaptan in hydroboration suggests that other borane adducts are more efficient and reliable.

Conclusion

Borane-dimethylsulfide is a robust and widely used reagent for hydroboration, offering good stability and reactivity. The protocols and data presented provide a foundation for its application in synthetic chemistry. While the direct application of this compound to form a borane-sulfide hydroborating agent is not well-documented, understanding the general reactivity of borane with thiols provides insight into the potential challenges. The formation of trialkylthioboranes appears to be a competing and likely favored reaction pathway, which would deactivate the borane for hydroboration. Researchers seeking to modulate the reactivity and selectivity of hydroboration are encouraged to explore the extensive literature on sterically hindered amine-boranes and well-established dialkylboranes like 9-BBN.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of tert-Butyl Mercaptan (TBM) Removal from Contaminated Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working on the remediation of tert-butyl mercaptan (TBM) contaminated soil.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the optimization of TBM removal from contaminated soil.

Chemical Oxidation (Fenton and Modified Fenton Processes)

Question: My TBM removal efficiency using the Fenton process is lower than expected. What are the potential causes and solutions?

Answer:

Low TBM removal efficiency in Fenton-based treatments can be attributed to several factors:

  • Suboptimal pH: The Fenton reaction is most effective in a pH range of 3 to 5.[1][2][3] If the soil's natural pH is outside this range, the efficiency of hydroxyl radical generation will be significantly reduced.

    • Troubleshooting: Measure the pH of the soil slurry before and during the reaction. Adjust the pH to the optimal range using sulfuric acid.[2]

  • Insufficient Reagent Concentration: The concentrations of hydrogen peroxide (H₂O₂) and the iron catalyst are critical.

    • Troubleshooting: Ensure the molar ratio of H₂O₂ to the iron source is optimized. For a bimetallic-modified Fenton process, optimal conditions have been reported as 8.92% w/v H₂O₂, 0.12% w/w CuSO₄, 0.1194% w/w nano-zerovalent iron (nZVI), and 0.0898% w/w nano-Fe₃O₄.[4]

  • Presence of Scavengers: Other organic matter or inorganic compounds in the soil can consume the hydroxyl radicals, reducing their availability to react with TBM.[5]

    • Troubleshooting: Characterize the soil for total organic carbon (TOC) and inorganic radical scavengers like carbonate and bicarbonate.[5] Higher doses of Fenton's reagent may be necessary for soils with high organic content.

  • Inadequate Mixing: Poor contact between the reagents and the TBM in the soil matrix will limit the reaction rate.

    • Troubleshooting: Ensure thorough mixing of the soil slurry. For sono-Fenton processes, ensure adequate sonication power is applied to improve the penetration of the reagents.

  • Catalyst Deactivation: In high pH environments, the iron catalyst can precipitate as ferric hydroxide, reducing its catalytic activity.[3]

    • Troubleshooting: Maintain the acidic pH throughout the reaction to keep the iron in its soluble, active form.[3]

Question: I'm observing a rapid decomposition of hydrogen peroxide with excessive bubbling but low TBM degradation. What is happening?

Answer:

This is a common issue indicating the non-productive decomposition of H₂O₂ into oxygen and water, rather than forming hydroxyl radicals. This can be caused by:

  • High pH: At a pH above 5, the catalytic decomposition of H₂O₂ is favored.[3]

  • High Iron Concentration: An excessive amount of iron catalyst can accelerate the decomposition of H₂O₂.

  • High Temperature: The Fenton reaction is exothermic, and a significant increase in temperature can lead to the rapid decomposition of H₂O₂.[1]

Solutions:

  • Monitor and control the pH of the reaction mixture.

  • Optimize the iron catalyst concentration.

  • Conduct the reaction in a temperature-controlled environment or use a staged addition of H₂O₂ to manage the exothermic reaction.

Soil Vapor Extraction (SVE)

Question: My SVE system is removing very little TBM, even though I know the soil is contaminated. What should I check?

Answer:

Several factors can lead to poor SVE performance for TBM removal:

  • Low Soil Permeability: SVE is less effective in soils with low permeability, such as clay, as it is difficult to establish adequate airflow.[6]

  • High Soil Moisture: High moisture content in the soil can block air pathways and reduce the volatilization of TBM.[6][7]

  • Insufficient Vacuum: The vacuum applied by the blower may not be strong enough to create a sufficient radius of influence in the extraction wells.

  • Air Leakage (Short-Circuiting): Air may be bypassing the contaminated zone and entering the extraction wells through more permeable pathways, such as utility trenches or cracks in the surface seal.[6]

  • Low Volatility of TBM at Ambient Temperatures: While TBM is volatile, its volatility can be reduced at lower soil temperatures.[7]

Troubleshooting Steps:

  • Conduct a Pilot Test: Before full-scale implementation, a pilot test is crucial to determine the soil's permeability and the effective radius of influence of the extraction wells.[8][9]

  • Monitor Soil Moisture: If the soil is too wet, consider dewatering techniques in conjunction with SVE.[6]

  • Check for Leaks: Use a smoke test or helium tracer to identify and seal any air leaks in the system and at the surface.

  • Optimize Well Placement and Vacuum: Place extraction wells in the most contaminated areas and adjust the vacuum to maximize airflow through the target zone.[8]

  • Consider Enhancements: For deeper contamination or low permeability soils, consider combining SVE with air sparging to enhance volatilization.[10]

Analytical Measurement (GC-FPD)

Question: I am seeing inconsistent and non-reproducible results when analyzing TBM in soil samples using Gas Chromatography with a Flame Photometric Detector (GC-FPD). What could be the cause?

Answer:

Inconsistent GC-FPD results for TBM analysis can stem from several sources:

  • Sample Collection and Storage: TBM is highly volatile, and improper sample handling can lead to significant losses.

    • Solution: Collect soil samples with minimal disturbance and store them in airtight containers at a low temperature (e.g., 4°C) immediately after collection. Headspace analysis is often preferred for volatile compounds.

  • Injector Issues: A contaminated or improperly configured injector can lead to poor peak shape and reproducibility.

    • Solution: Regularly clean the injector and replace the liner and septum.[11] Ensure the injector temperature is optimized for TBM analysis.

  • Column Bleed: A bleeding column can create a noisy baseline and interfere with the detection of TBM.

    • Solution: Condition the column according to the manufacturer's instructions. If bleeding persists, the column may need to be replaced.[11]

  • Detector Contamination: The FPD can become contaminated over time, leading to reduced sensitivity and a noisy signal.

    • Solution: Clean the detector as per the instrument manual's guidelines.[12]

  • Gas Purity and Flow Rates: Impurities in the carrier or detector gases, or incorrect flow rates, can significantly impact detector performance.

    • Solution: Use high-purity gases and regularly check and adjust flow rates.[12]

Data Presentation

Table 1: Comparison of Remediation Technologies for this compound in Soil

TechnologyPrincipleKey ParametersRemoval EfficiencyTreatment TimeAssociated CostsLimitations
Bimetallic-Modified Fenton Chemical oxidation using H₂O₂ and a bimetallic catalyst (Fe/Cu).[4]H₂O₂ concentration, CuSO₄, nZVI, Fe₃O₄ nanoparticles, pH.[4]Up to 99.27%[4]20 minutes[4]Moderate to High (reagent and catalyst costs).Effective in a narrow pH range; presence of scavengers can reduce efficiency.[1]
Sono-Fenton Chemical oxidation enhanced by sonication.H₂O₂ concentration, iron sulfate (B86663) to soil ratio, sonication power.Complete removal reported under optimal conditions.RapidModerate to High (energy consumption for sonication).Efficiency can be affected by soil type and moisture content.
Soil Vapor Extraction (SVE) Physical removal of volatile TBM by applying a vacuum to the soil.[6]Soil permeability, soil moisture, applied vacuum, well design.[6][7]Variable, dependent on site conditions.Weeks to months.[6]Low to Moderate.[13][14]Not effective in low permeability soils or saturated zones.[6]
Bioremediation Microbial degradation of TBM.Aerobic conditions, microbial population, nutrient availability.Slower compared to chemical oxidation.Days to weeks.LowSlower process, may not be suitable for rapid odor control.

Experimental Protocols

Protocol 1: Bimetallic-Modified Fenton Treatment of TBM-Contaminated Soil

1. Materials:

  • TBM-contaminated soil sample

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

  • Copper (II) sulfate (CuSO₄)

  • Nano-zerovalent iron (nZVI)

  • Nano-magnetite (Fe₃O₄) nanoparticles

  • Deionized water

  • Reaction vessel (e.g., glass beaker)

  • Magnetic stirrer

  • pH meter

  • Analytical balance

2. Procedure:

  • Weigh a known amount of TBM-contaminated soil (e.g., 20 g) and place it in the reaction vessel.[4]

  • Add the catalysts to the soil in the following optimized weight ratios: 0.12% w/w CuSO₄, 0.1194% w/w nZVI, and 0.0898% w/w Fe₃O₄.[4]

  • Homogenize the soil and catalyst mixture.

  • Prepare the required concentration of H₂O₂ solution (e.g., 8.92% w/v) by diluting a stock solution with deionized water.

  • Slowly add the H₂O₂ solution to the soil mixture while stirring continuously.[2] The reaction is exothermic, so add the peroxide in stages if necessary to control the temperature.

  • Allow the reaction to proceed for the desired time (e.g., 20 minutes) with continuous stirring.[4]

  • After the reaction, take a representative sample for TBM analysis.

3. Safety Precautions:

  • Handle TBM and hydrogen peroxide in a well-ventilated fume hood.[15][16]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16]

  • Hydrogen peroxide is a strong oxidizer; avoid contact with combustible materials.

  • The Fenton reaction is exothermic and can generate pressure; do not conduct the reaction in a sealed container.

Protocol 2: Soil Vapor Extraction (SVE) Pilot Test

1. Materials and Equipment:

  • Extraction well(s) installed in the contaminated zone.

  • Monitoring wells at various distances from the extraction well.

  • Vacuum blower.

  • Air/water separator ("knockout drum").[6]

  • Vapor treatment system (e.g., granular activated carbon).[6]

  • Flow meters and vacuum gauges.[17]

  • Gas sampling bags (e.g., Tedlar bags) or sorbent tubes.[17]

  • Photoionization detector (PID) for real-time vapor screening.[9]

2. Procedure:

  • Install the extraction and monitoring wells in the area of TBM contamination.[8]

  • Connect the extraction well to the vacuum blower, with the air/water separator and vapor treatment system in line.

  • Place vacuum gauges on the extraction wellhead and in the monitoring wells.

  • Start the vacuum blower at a low flow rate.

  • Gradually increase the vacuum and monitor the vacuum response in the monitoring wells to determine the radius of influence.

  • At a steady-state vacuum, collect vapor samples from the extraction well before and after the treatment system.[8]

  • Analyze the vapor samples for TBM concentration to determine the mass removal rate.

  • Continue the test for a sufficient duration to assess the decline in TBM concentrations over time.

3. Safety Precautions:

  • TBM vapors are flammable; use explosion-proof equipment and eliminate all ignition sources in the vicinity of the SVE system.[18]

  • Ensure proper ventilation, especially when handling the collected vapors.

  • The off-gas from the SVE system must be treated to meet local air quality regulations before discharge.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_remediation Remediation cluster_analysis Analysis Contaminated_Soil Contaminated Soil Sample Characterization Soil Characterization (TBM Conc., pH, TOC) Contaminated_Soil->Characterization Remediation_Method Select Remediation Method (e.g., Fenton, SVE) Characterization->Remediation_Method Experiment Perform Experiment (Optimized Parameters) Remediation_Method->Experiment Sampling Collect Post-Treatment Sample Experiment->Sampling Extraction TBM Extraction (e.g., Headspace) Sampling->Extraction GC_Analysis GC-FPD Analysis Extraction->GC_Analysis Data_Analysis Data Analysis (Removal Efficiency) GC_Analysis->Data_Analysis Data_Analysis->Remediation_Method Optimization Loop

Caption: General experimental workflow for TBM soil remediation.

Fenton_Process H2O2 Hydrogen Peroxide (H₂O₂) OH_Radical Hydroxyl Radical (•OH) (Highly Reactive) H2O2->OH_Radical Fe2 Iron Catalyst (Fe²⁺) Fe2->OH_Radical Catalyzes TBM This compound (TBM) in Soil Degradation_Products Degradation Products (CO₂, H₂O, SO₄²⁻) TBM->Degradation_Products Degrades to OH_Radical->TBM Oxidizes Scavengers Soil Organic Matter & Carbonates (Scavengers) OH_Radical->Scavengers Consumed by

Caption: Simplified reaction pathway for the Fenton process.

SVE_Process cluster_subsurface Subsurface cluster_surface Surface Equipment Contaminated_Zone TBM Contaminated Soil (Vadose Zone) Extraction_Well Extraction Well Contaminated_Zone->Extraction_Well Vapor Flow Separator Air/Water Separator Extraction_Well->Separator Air_Inlet Air Inlet (Optional) Air_Inlet->Contaminated_Zone Air Flow Blower Vacuum Blower Treatment Vapor Treatment (e.g., Activated Carbon) Blower->Treatment Separator->Blower Discharge Clean Air Discharge Treatment->Discharge

Caption: Workflow diagram for a Soil Vapor Extraction (SVE) system.

References

Troubleshooting occupational exposure to tert-Butyl mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl mercaptan (TBM).

Troubleshooting Guides

This section provides guidance on how to respond to specific issues that may arise during experiments involving this compound.

Q: What are the typical symptoms of this compound exposure?

A: Exposure to this compound can lead to a range of symptoms depending on the concentration and duration of exposure.

  • Acute Exposure (High Concentration): Can cause headaches, nausea, dizziness, and in severe cases, loss of consciousness.[1] Other reported symptoms include muscular weakness, malaise, sweating, vomiting, and confusion.[2] It may also cause drowsiness or dizziness.[3]

  • Inhalation: May cause respiratory irritation.[3][4]

  • Skin Contact: May result in an allergic skin reaction.[3][5] The solvent properties of TBM can also degrease the skin.[5]

  • Eye Contact: Can cause serious eye irritation.[3][6]

  • Ingestion: May be harmful if it is swallowed and enters the airways.[5]

It is important to note that symptoms of poisoning may appear several hours after exposure.[5]

Q: What are the immediate first aid steps for different types of exposure?

A: In any case of exposure, move the affected individual out of the dangerous area and show the Safety Data Sheet (SDS) to the attending medical professional.[3][5]

Exposure RouteFirst Aid Protocol
Inhalation 1. Remove the individual to fresh air. 2. If the person is not breathing, provide artificial respiration.[7] 3. If they are unconscious, place them in the recovery position.[3][5] 4. Seek immediate medical advice if symptoms persist.[3][5]
Skin Contact 1. Immediately take off all contaminated clothing.[3][5] 2. Rinse the affected skin area well with water or shower.[3][5] 3. If skin irritation or a rash occurs, seek medical advice.[3][5] 4. Wash contaminated clothing before reusing it.[3][8]
Eye Contact 1. Immediately rinse the eyes cautiously with plenty of water for several minutes, also under the eyelids.[3][6][9] 2. Remove contact lenses if present and easy to do so, and continue rinsing.[3][5] 3. Keep the eye wide open while rinsing.[5][10] 4. If eye irritation persists, consult a specialist.[3][5]
Ingestion 1. Do NOT induce vomiting. [5] 2. Keep the individual's respiratory tract clear.[3][5] 3. Never give anything by mouth to an unconscious person.[3][5] 4. Immediately call a POISON CENTER or doctor for advice.[5]
Q: How should I respond to a spill of this compound in the lab?

A: A spill of this compound, which is a highly flammable liquid, requires an immediate and careful response.

Experimental Protocol: Spill Decontamination
  • Eliminate Ignition Sources: Immediately extinguish all open flames, and turn off any equipment that could create sparks or heat. Do not smoke in the area.[3][5][11] All equipment used during cleanup must be grounded.[11]

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area to a safe location.[3][5] Ensure the area is well-ventilated to disperse vapors, which can accumulate in low-lying areas.[3][5]

  • Wear Appropriate PPE: Before re-entering the area, put on the necessary personal protective equipment, including a NIOSH-approved respirator for organic vapors, chemical-resistant gloves, and tightly fitting safety goggles.[3][8]

  • Contain the Spill: Prevent the spill from entering drains, sewers, or waterways.[3][5][10]

  • Absorb the Material: Cover the spill with a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[3][5][10]

  • Collect the Absorbed Material: Using clean, non-sparking tools, carefully collect the absorbed material and place it into a suitable, sealable container for disposal.[11]

  • Final Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the container with the absorbed material as hazardous waste in accordance with local, state, and federal regulations.[3][5]

Frequently Asked Questions (FAQs)

Q: What are the occupational exposure limits for this compound?

A: Various organizations have established occupational exposure limits for this compound. It is crucial to note that the odor threshold is significantly lower than these safety limits, but odor alone should not be used as a warning for potentially hazardous exposure.[12]

OrganizationExposure LimitTime-Weighted Average (TWA)
NIOSH (REL)0.5 ppm (1.5 mg/m³)10-hour TWA[1]
OSHA (PEL)10 ppm (30 mg/m³)8-hour TWA[1][12]
ACGIH (TLV)0.5 ppm8-hour TWA[1][12]
Odor Threshold 0.00029 ppm - 0.00073 ppmN/A[1][12]
Q: What personal protective equipment (PPE) is required when handling this compound?

A: The appropriate PPE should be selected based on the potential for exposure in the specific work environment.[3]

  • Respiratory Protection: If engineering controls like fume hoods are not sufficient to maintain exposure below limits, a NIOSH-approved air-purifying respirator for organic vapors should be used.[3]

  • Eye Protection: Tightly fitting safety goggles are recommended.[3][10] An eye wash station should be readily accessible.[3]

  • Hand Protection: Wear protective, chemical-resistant gloves.[12] Gloves should be inspected before use and replaced if they show signs of degradation.[3]

  • Skin and Body Protection: Wear protective clothing appropriate for the task to prevent skin contact.[3][12] This may include lab coats, aprons, or full-body suits depending on the scale of the experiment.

Q: What are the proper storage and handling procedures for this compound?

A: Due to its high flammability and volatility, strict procedures must be followed.

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

    • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[3][5][8]

    • Use only non-sparking tools and explosion-proof equipment.[3][5][9]

    • Take precautionary measures against static discharge by grounding and bonding containers and equipment.[3][5]

    • Avoid breathing vapors and prevent contact with skin and eyes.[5][8]

    • Smoking, eating, and drinking are strictly prohibited in the work area.[5][8]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[3][5]

    • Keep containers tightly closed and sealed until ready for use.[3][5]

    • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3][8]

    • Store away from incompatible materials such as bases, metals, and reducing agents.[9]

Q: Are there any air monitoring methods for this compound?

A: Yes, occupational exposure can be evaluated by collecting personal and area air samples.[12] The NIOSH 2542 method is a specific protocol for sampling this compound.[4] Analysis of these samples is typically performed using gas chromatography.[4][13] Detector tubes also exist for monitoring this compound.[14]

Visualizations

ExposureResponseWorkflow cluster_0 Exposure Incident Response Start Suspected Exposure to This compound AssessScene Assess Scene for Safety (e.g., ongoing leak, ignition sources) Start->AssessScene SceneSafe Is the scene safe to approach? AssessScene->SceneSafe Evacuate Evacuate Area Immediately! Alert Safety Officer SceneSafe->Evacuate No RemoveVictim Remove Victim(s) from Exposure Area SceneSafe->RemoveVictim Yes ReportIncident Report Incident to Supervisor and EHS Department Evacuate->ReportIncident FirstAid Administer First Aid (Based on exposure route: Inhalation, Skin, Eye) RemoveVictim->FirstAid SeekMedical Seek Immediate Medical Attention (Bring SDS) FirstAid->SeekMedical SeekMedical->ReportIncident End End of Initial Response ReportIncident->End SpillResponseLogic cluster_1 Spill Response Logic SpillDetected Spill of this compound Detected Alert Alert Personnel in Area & Activate Alarm if Necessary SpillDetected->Alert IgnitionSources Eliminate All Ignition Sources Alert->IgnitionSources AssessSpill Assess Spill Size & Risk (Is it manageable?) IgnitionSources->AssessSpill CallEHS Evacuate Area. Call Emergency Response / EHS AssessSpill->CallEHS No DonPPE Don Appropriate PPE (Respirator, Gloves, Goggles) AssessSpill->DonPPE Yes Report Complete Spill Report CallEHS->Report Contain Contain Spill (Prevent entry to drains) DonPPE->Contain Absorb Absorb with Non-Combustible Material (e.g., Sand, Vermiculite) Contain->Absorb Collect Collect Absorbed Material (Use non-sparking tools) Absorb->Collect Dispose Package for Hazardous Waste Disposal Collect->Dispose Decontaminate Decontaminate Spill Area and Equipment Dispose->Decontaminate Decontaminate->Report

References

Improving the synthesis yield of 2-mercaptoethanol from tert-Butyl mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Mercaptoethanol (B42355)

Welcome to the technical support center for the synthesis of 2-mercaptoethanol. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols.

A Note on Starting Materials: Tert-Butyl Mercaptan vs. Ethylene (B1197577) Oxide

While your query specifically mentions improving the synthesis yield of 2-mercaptoethanol from this compound, the standard and industrially established method for producing 2-mercaptoethanol involves the reaction of ethylene oxide with hydrogen sulfide (B99878).[1][2][3][4] Synthesis from this compound is not a commonly documented or economically viable route. This guide will, therefore, focus on optimizing the well-established ethylene oxide pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for synthesizing 2-mercaptoethanol?

The primary industrial method is the reaction of ethylene oxide with hydrogen sulfide.[1][2][3][4] This reaction is typically catalyzed by thiodiglycol (B106055) or various zeolites.[1][2][3][4]

Q2: What are the main challenges in this synthesis?

The main challenges include controlling the exothermic reaction, minimizing the formation of byproducts, and ensuring the purity of the final product. The primary byproduct of concern is thiodiglycol, which can form when ethylene oxide reacts with the 2-mercaptoethanol product.

Q3: What are the typical reaction conditions?

The reaction is generally carried out at elevated temperatures and pressures. Specific conditions can vary, but often involve temperatures ranging from 30 to 200°C and pressures from 2 to 100 bar.[5] The molar ratio of reactants is also a critical parameter to control.

Q4: How can I improve the selectivity towards 2-mercaptoethanol?

Improving selectivity involves carefully controlling reaction parameters. Using an excess of hydrogen sulfide can help to favor the formation of 2-mercaptoethanol over thiodiglycol.[6] Additionally, the choice of catalyst and solvent plays a significant role.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of 2-Mercaptoethanol - Incomplete reaction. - Suboptimal temperature or pressure. - Formation of byproducts.- Increase reaction time or temperature within the optimal range. - Adjust the molar ratio of hydrogen sulfide to ethylene oxide; an excess of H₂S is often beneficial.[6] - Evaluate and optimize the catalyst system.
High Levels of Thiodiglycol - High reaction temperature. - Insufficient hydrogen sulfide. - Localized "hot spots" in the reactor.- Lower the reaction temperature. - Increase the molar ratio of hydrogen sulfide. - Ensure efficient mixing and heat dissipation in the reactor.
Polymerization of Ethylene Oxide - Presence of impurities that can act as polymerization initiators. - Ineffective catalyst.- Ensure the purity of starting materials. - Screen for a more effective catalyst that promotes the desired reaction over polymerization.[6]
Difficulty in Product Purification - Close boiling points of 2-mercaptoethanol and byproducts.- Utilize fractional distillation under reduced pressure. - Consider a multi-step purification process, potentially involving chemical treatment to remove specific impurities.

Experimental Protocols

General Procedure for the Synthesis of 2-Mercaptoethanol

The synthesis of 2-mercaptoethanol is achieved by reacting ethylene oxide with hydrogen sulfide in the presence of a catalyst, often thiodiglycol, which can also act as a solvent.[3][6]

Materials:

  • Ethylene oxide

  • Hydrogen sulfide

  • Thiodiglycol (catalyst and solvent)

Protocol:

  • Charge the reactor with thiodiglycol.

  • Introduce hydrogen sulfide into the reactor, dissolving it in the thiodiglycol.

  • Introduce ethylene oxide into the reactor under controlled temperature and pressure. A molar ratio of approximately 1:1 for ethylene oxide to hydrogen sulfide is a common starting point, though an excess of hydrogen sulfide is often used to improve yield.[6]

  • Maintain the reaction at an elevated temperature (e.g., 63°C) and pressure (e.g., 24 atmospheres), though optimal conditions can vary.[6]

  • Monitor the reaction progress by measuring the consumption of starting materials.

  • Upon completion, carefully vent any excess hydrogen sulfide.

  • Isolate and purify the 2-mercaptoethanol from the reaction mixture, typically via distillation.

Visualizations

Synthesis_Pathway EO Ethylene Oxide BME 2-Mercaptoethanol EO->BME + H2S Thiodiglycol Thiodiglycol (Byproduct) EO->Thiodiglycol H2S Hydrogen Sulfide H2S->BME BME->Thiodiglycol + Ethylene Oxide

Caption: Reaction pathway for the synthesis of 2-mercaptoethanol.

Troubleshooting_Workflow Start Low Yield of 2-Mercaptoethanol Check_Purity High Impurity Levels? Start->Check_Purity Check_Conditions Suboptimal Reaction Conditions? Check_Purity->Check_Conditions No Purification_Issue Review Purification Protocol Check_Purity->Purification_Issue Yes Optimize_Temp_Pressure Adjust Temperature and Pressure Check_Conditions->Optimize_Temp_Pressure Yes Optimize_Ratio Increase H2S:EO Ratio Check_Conditions->Optimize_Ratio No Check_Catalyst Catalyst Inefficient? Optimize_Temp_Pressure->Check_Catalyst Optimize_Ratio->Check_Catalyst Screen_Catalysts Screen Alternative Catalysts Check_Catalyst->Screen_Catalysts Yes End Yield Improved Check_Catalyst->End No Screen_Catalysts->End Purification_Issue->End

Caption: Troubleshooting workflow for low synthesis yield.

References

Challenges in the analysis of volatile sulfur compounds like tert-Butyl mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with volatile sulfur compounds (VSCs), with a specific focus on the challenges associated with tert-butyl mercaptan analysis.

Frequently Asked Questions (FAQs)

Q1: What makes volatile sulfur compounds like this compound so challenging to analyze?

The analysis of VSCs, including this compound, is inherently difficult due to a combination of their physical and chemical properties:

  • High Volatility: VSCs have low boiling points, making them prone to loss during sample collection, preparation, and storage.[1]

  • High Reactivity: These compounds are susceptible to oxidation, degradation, and reaction with surfaces of sampling equipment and analytical instrumentation.[1] This reactivity can lead to the formation of artifacts, such as the oxidation of mercaptans to disulfides.

  • Low Concentration Levels: In many samples, VSCs are present at trace levels (ppb or even ppt), requiring highly sensitive analytical methods and often a pre-concentration step.[1]

  • Adsorption: VSCs can be easily adsorbed onto surfaces, such as stainless steel, leading to significant sample loss. The use of inert materials for all sample-contacting surfaces is crucial.

  • Odoriferous Nature: While not a direct analytical challenge, the strong, unpleasant odor of many VSCs, like this compound, necessitates careful handling in well-ventilated areas.

Q2: How can I minimize the loss of this compound during sample collection and storage?

Minimizing analyte loss is critical for accurate quantification. Key strategies include:

  • Inert Sampling Containers: Use sample collection bags made of inert materials like Tedlar® or polyvinyl fluoride (B91410) (PVF), or fused-silica lined (FSL) canisters.[2] Standard stainless steel canisters can lead to significant loss of reactive sulfur compounds.

  • Control Storage Time and Temperature: Analyze samples as quickly as possible after collection. If storage is necessary, keep the time to a minimum and store at reduced temperatures to slow down degradation. However, be aware that even at lower temperatures, some loss can occur.[3] One study recommended a maximum storage time of 18 hours at a temperature not exceeding 20°C.

  • Minimize Humidity: High humidity can negatively impact the stability of some VSCs in sampling bags. If possible, use drying agents or sample dilution to mitigate this effect.

Q3: What are the recommended analytical techniques for this compound analysis?

Gas chromatography (GC) is the most common technique for analyzing volatile sulfur compounds. To achieve the necessary sensitivity and selectivity, it is typically coupled with a sulfur-specific detector:

  • Sulfur Chemiluminescence Detector (SCD): Highly sensitive and specific to sulfur compounds, providing an equimolar response which simplifies quantification.

  • Flame Photometric Detector (FPD): Another sulfur-selective detector, though generally less sensitive than the SCD.

  • Pulsed Flame Photometric Detector (PFPD): Offers improved sensitivity and selectivity compared to the traditional FPD.[4][5]

Q4: How do I prepare reliable calibration standards for this compound?

Preparing stable and accurate calibration standards is a significant challenge. Here are some key considerations:

  • Use a Certified Gas Standard: Whenever possible, start with a certified gas standard of this compound in an inert balance gas like nitrogen.

  • Dynamic Dilution: For preparing a range of concentrations, use a dynamic dilution system with mass flow controllers to accurately blend the standard with a dilution gas.

  • Inert Gas Bags for Standards: If preparing standards in gas bags, use inert bags (e.g., Tedlar®) and prepare them fresh daily.[6] Be aware that even in these bags, degradation can occur over time.

  • Permeation Tubes: Permeation devices can provide a stable and continuous source of low-concentration VSCs for calibration.[7]

Troubleshooting Guides

Common Chromatographic Problems
ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) Active sites in the system: The polar nature of mercaptans makes them prone to interaction with active sites in the injector liner, column, or detector.- Use a deactivated inlet liner and change it regularly.- Trim the front end of the GC column (5-10 cm) to remove accumulated non-volatile residues and active sites.- Use a GC column specifically designed for sulfur analysis, which is highly inert.[5]
Improper column installation: If the column is not cut cleanly or is installed at the wrong depth in the injector or detector, peak tailing can occur.- Ensure the column is cut with a ceramic wafer to get a clean, square cut.- Follow the instrument manufacturer's instructions for the correct column installation depth.
Column overload: Injecting too much sample can lead to peak fronting or tailing.- Reduce the injection volume.- Use a higher split ratio.- Use a column with a thicker stationary phase or a wider internal diameter.
Poor Peak Shape (Fronting) Sample solvent mismatch: The sample solvent is significantly different in polarity from the stationary phase.- If possible, dissolve the sample in a solvent that is more compatible with the stationary phase.
Column degradation: The stationary phase has been damaged.- Replace the GC column.
No Peaks or Very Small Peaks Analyte loss in the inlet: this compound is degrading or being adsorbed in the injector.- Use a deactivated inlet liner.- Optimize the injector temperature. Too high a temperature can cause degradation, while too low can lead to incomplete volatilization.
Leak in the system: A leak in the gas lines, fittings, or septum can lead to loss of sample and poor sensitivity.- Perform a leak check of the entire GC system using an electronic leak detector.
Detector issue: The detector is not functioning correctly.- Check the detector gas flows (e.g., air, hydrogen for FPD/PFPD; ozone for SCD).- Ensure the detector is at the correct temperature and has been properly maintained.
Ghost Peaks Carryover from previous injections: Residual sample from a previous run is eluting in the current chromatogram.- Increase the bake-out time at the end of the GC run.- Clean the injector and replace the liner and septum.
Contaminated carrier gas or gas lines: Impurities in the carrier gas or tubing can lead to extraneous peaks.- Use high-purity carrier gas with appropriate traps to remove oxygen, moisture, and hydrocarbons.- Ensure all gas lines are clean and made of an inert material.

Quantitative Data Summary

The following tables provide quantitative data on factors affecting the analysis of this compound and other volatile sulfur compounds.

Table 1: Stability of this compound in Different Sampling Bags at Various Temperatures (% Recovery after 24 hours) [3]

TemperatureTedlar®Mylar®Nalophan®
5 °C 82-98%82-98%82-98%
20 °C 82-98%82-98%82-98%
30 °C 87-89%87-89%87-89%

Table 2: General Performance of Selected GC Columns for Thiol Separation [5]

Column TypeAnalyteRetention Time (min)Peak Characteristics
Thick-film Rtx®-1 Methyl Mercaptan~4.2Sharp, Symmetrical
Ethyl Mercaptan~5.8Sharp, Symmetrical
Isopropyl Mercaptan~6.9Sharp, Symmetrical
This compound~7.5Sharp, Symmetrical
Agilent J&W Select Low Sulfur PLOT Hydrogen Sulfide~2.1Symmetrical
Carbonyl Sulfide~3.2Symmetrical
Methyl Mercaptan~5.8Symmetrical

Experimental Protocols

Protocol 1: Analysis of this compound in a Gaseous Matrix by GC-SCD

This protocol provides a general guideline. Specific parameters may need to be optimized for your instrument and application.

1. Sample Collection:

  • Collect the gaseous sample in a clean, leak-free Tedlar® or other inert gas sampling bag.[6]

  • Fill the bag to approximately 80% of its capacity.[6]

  • Analyze the sample as soon as possible.

2. Calibration Standard Preparation:

  • Use a certified gas standard of this compound.

  • Prepare a series of working standards by diluting the certified standard with high-purity nitrogen using a dynamic gas dilution system or by serial dilution into inert gas sampling bags.

3. GC-SCD Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Detector: Agilent 355 Sulfur Chemiluminescence Detector (SCD) (or equivalent)

  • Column: Agilent J&W Select Low Sulfur column (60m x 0.32mm) or equivalent inert column for sulfur analysis.[5]

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.[5]

  • Oven Program: 65°C (hold for 4 min), then ramp at 30°C/min to 120°C (hold for 5 min).[5]

  • Injector: Split mode (e.g., 10:1 split ratio) at 200°C.[5] Use a deactivated split/splitless liner.

  • Detector Temperature: Burner at 800°C.[5]

  • Ozone Flow: 40 mL/min.[5]

  • Sample Introduction: Use a gas-tight syringe or a gas sampling valve with a fixed loop volume (e.g., 1 mL).

4. Analysis Procedure:

  • Inject a fixed volume of each calibration standard and the sample into the GC.

  • Integrate the peak area for this compound.

  • Create a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) of Volatile Sulfur Compounds

This protocol is a general guideline for extracting VSCs from a liquid matrix. Optimization of parameters is crucial for each specific application.[8]

1. Sample Preparation:

  • Place a known volume of the liquid sample (e.g., 5 mL) into a headspace vial (e.g., 20 mL).

  • For some matrices, the addition of salt (e.g., NaCl) can improve the extraction efficiency of certain VSCs.

  • Seal the vial with a PTFE-lined septum.

2. HS-SPME Procedure:

  • SPME Fiber: Select an appropriate SPME fiber. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of VSCs.[8]

  • Equilibration: Place the vial in a heating block or autosampler agitator at a controlled temperature (e.g., 40-60°C) and allow the sample to equilibrate for a set time (e.g., 10-15 minutes).

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-30 minutes) with agitation.

3. GC Analysis:

  • After extraction, retract the fiber into the needle and immediately insert it into the hot GC inlet for thermal desorption.

  • Desorb the analytes onto the GC column using an appropriate inlet temperature and time.

  • Analyze the desorbed compounds using the GC conditions outlined in Protocol 1 or an optimized method for your specific analytes.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling Sample_Collection Sample Collection (e.g., Tedlar Bag, Canister) Preconcentration Pre-concentration (e.g., SPME, Purge & Trap) Sample_Collection->Preconcentration Optional GC_Separation Gas Chromatographic Separation Sample_Collection->GC_Separation Standard_Preparation Calibration Standard Preparation Standard_Preparation->GC_Separation Preconcentration->GC_Separation Detection Sulfur-Specific Detection (SCD, FPD) GC_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for VSC analysis.

Troubleshooting_Workflow action_node action_node start_node Problem Observed (e.g., Poor Peak Shape) check_system Systematic Check? start_node->check_system end_node end_node check_system->end_node No check_consumables Check Consumables (Liner, Septum, Column) check_system->check_consumables Yes check_leaks Leak Check? check_consumables->check_leaks No Change resolve Problem Resolved check_consumables->resolve Issue Found check_method Review Method Parameters? check_leaks->check_method No Leaks check_leaks->resolve Leak Found & Fixed check_method->resolve Parameter Adjusted resolve->end_node

Caption: Troubleshooting logic for GC issues.

References

Technical Support Center: Fenton Process for tert-Butyl Mercaptan Degradation in Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Fenton process for the degradation of tert-Butyl mercaptan (TBM) in soil.

Frequently Asked Questions (FAQs)

Q1: What is the Fenton process and how does it degrade this compound (TBM) in soil?

The Fenton process is an advanced oxidation process (AOP) that utilizes Fenton's reagent, a solution of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺), to generate highly reactive hydroxyl radicals (•OH).[1][2] These hydroxyl radicals are powerful, non-specific oxidizing agents that can break down persistent organic pollutants like TBM into less harmful substances.[1][2] The fundamental reaction is:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

In soil, the hydroxyl radicals attack the TBM molecules, leading to their degradation into intermediates such as disulfides and sulfonic acids, and ideally, complete mineralization to carbon dioxide, water, and sulfate.[3]

Q2: Why is pH control so important for the Fenton process?

The efficiency of the Fenton process is highly pH-dependent. The optimal pH range is typically acidic, between 2.5 and 3.5.[1] There are several reasons for this:

  • Iron Solubility: At higher pH values (above 4-5), iron precipitates as ferric hydroxide (B78521) (Fe(OH)₃), which reduces the concentration of dissolved Fe²⁺/Fe³⁺ ions available to catalyze the decomposition of H₂O₂.[4][5]

  • Hydroxyl Radical Scavenging: At very low pH (below 2.5), the reaction can be inhibited. Hydrogen ions can scavenge hydroxyl radicals, and the formation of iron complexes can slow down the reaction with hydrogen peroxide.

  • H₂O₂ Stability: Hydrogen peroxide is more stable under acidic conditions, ensuring its availability for the reaction.[4][5][6]

Q3: What are the potential byproducts of TBM degradation using the Fenton process?

The primary goal of the Fenton process is the complete mineralization of TBM. However, incomplete oxidation can lead to the formation of intermediate byproducts. For mercaptans, these can include disulfides and sulfonic acids.[3] It is crucial to monitor the degradation process to ensure that these intermediates do not accumulate and are further oxidized.

Q4: Can I use the iron already present in the soil as a catalyst?

Yes, this is known as a "Fenton-like" or heterogeneous Fenton process. Many soils contain iron-bearing minerals like goethite and magnetite that can act as catalysts.[7][8] This approach can be advantageous as it may not require the addition of an external iron source and can be effective at a wider pH range, sometimes even near neutral pH.[8][9] However, the reactivity of native iron minerals can be lower than soluble iron salts, potentially leading to slower degradation rates.[4]

Q5: What safety precautions should I take when working with the Fenton process and TBM?

Both this compound and the reagents for the Fenton process require careful handling:

  • This compound (TBM): TBM is a highly flammable liquid with a strong, unpleasant odor.[10][11] It is also a skin and eye irritant.[11] Work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]

  • Hydrogen Peroxide (H₂O₂): Concentrated H₂O₂ is a strong oxidizer and can cause severe skin and eye burns. Handle with care and wear appropriate PPE.

  • Fenton's Reagent: The Fenton reaction is exothermic and can generate heat and gas.[1] It is important to conduct the reaction in a vessel that can withstand pressure changes and to avoid adding large quantities of reagents too quickly. The reaction should be performed in a well-ventilated area to avoid the accumulation of any volatile byproducts.[1]

Always consult the Safety Data Sheets (SDS) for all chemicals before use.[10][11][12][13]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low TBM Degradation Efficiency Incorrect pH: The pH of the soil slurry is outside the optimal range of 2.5-3.5 for the classic Fenton process.[1]- Adjust the pH of the soil slurry to the optimal range using sulfuric acid or another suitable acid before adding the Fenton's reagents.- Monitor the pH throughout the reaction and adjust as necessary, as the reaction itself can cause pH changes.[5]
Insufficient Reagent Concentration: The concentrations of H₂O₂ or Fe²⁺ are too low to generate enough hydroxyl radicals for effective degradation.- Increase the concentration of H₂O₂ or Fe²⁺ incrementally in subsequent experiments.- Be aware that excessive H₂O₂ can have a scavenging effect on hydroxyl radicals, reducing efficiency.[14]
Scavenging of Hydroxyl Radicals: High levels of soil organic matter (SOM) or other non-target compounds can compete with TBM for hydroxyl radicals.[15][16]- Characterize the soil's organic matter content. Higher SOM may require a higher dosage of Fenton's reagents.- Consider a pre-treatment step to reduce the concentration of easily oxidizable organic matter.
Catalyst Deactivation: The iron catalyst has precipitated out of the solution due to high pH or has been complexed by other soil components.[4]- Ensure the pH is maintained in the acidic range.- Consider using chelating agents to keep the iron in solution, especially if working at a near-neutral pH.[9]
Rapid, Uncontrolled Reaction Excessive Reagent Concentration: Adding too much H₂O₂ or Fe²⁺ at once can lead to a rapid, exothermic reaction.- Add the hydrogen peroxide solution dropwise or in smaller increments to control the reaction rate.- Conduct the experiment in an ice bath to manage the temperature.
High Concentration of Contaminant: A very high initial concentration of TBM can lead to a vigorous reaction.- Consider diluting the soil sample if the TBM concentration is extremely high.- Start with lower concentrations of Fenton's reagents and gradually increase them.
Inconsistent or Irreproducible Results Soil Heterogeneity: Soil is a complex and heterogeneous matrix. Variations in soil composition between samples can affect the reaction.- Homogenize the soil sample as much as possible before taking subsamples for experiments.- Perform replicate experiments to ensure the reliability of the results.
Inaccurate Measurement of Reagents: Small errors in measuring the amounts of H₂O₂ or Fe²⁺ can lead to significant variations in results.- Use calibrated pipettes and balances for accurate measurements.- Prepare fresh solutions of Fenton's reagents for each set of experiments, as H₂O₂ can decompose over time.

Experimental Protocols & Data

General Experimental Protocol for Fenton Treatment of TBM-Contaminated Soil

This protocol provides a general framework. Researchers should optimize the parameters for their specific soil type and contamination level.

  • Soil Preparation:

    • Air-dry the soil sample and sieve it to remove large debris.

    • Artificially contaminate a known mass of soil with a specific concentration of TBM. Homogenize the sample thoroughly.

  • Reaction Setup:

    • Place a known amount of the contaminated soil into a glass reactor.

    • Add a specific volume of deionized water to create a soil slurry.

    • Adjust the pH of the slurry to the desired value (e.g., 3.0) using dilute sulfuric acid while stirring.

  • Fenton Reaction:

    • Add the iron catalyst (e.g., a solution of FeSO₄·7H₂O) to the slurry and stir.

    • Slowly add the hydrogen peroxide solution to the reactor.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) under constant stirring.

  • Quenching and Extraction:

    • After the reaction time, quench the reaction by adding a substance like sodium sulfite (B76179) or by raising the pH to neutral.

    • Extract the remaining TBM from the soil sample using a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • Analysis:

    • Analyze the TBM concentration in the extract using Gas Chromatography with a Flame Ionization Detector (GC-FID) or another appropriate analytical method.

Quantitative Data from a Modified Fenton Process Study

The following table summarizes the optimal conditions for a bimetallic-modified Fenton process for TBM degradation in soil, as reported by Roohi and Fatehifar (2019).[17] This study used a combination of copper and iron catalysts.

ParameterOptimal Value
Initial Gasoline Concentration2.5 %w/w (minimum level)
CuSO₄0.12 %w/w
H₂O₂8.92 %w/v
nano-ZVI (zero-valent iron)0.1194 %w/w
nano-Fe₃O₄0.0898 %w/w
TBM Removal Efficiency 99.27% in 20 minutes
pH and TemperatureNo adjustment required

Visualizations

Experimental Workflow for Fenton Treatment

Fenton_Workflow cluster_prep Preparation cluster_reaction Fenton Reaction cluster_analysis Analysis soil_prep Soil Sample Preparation contaminate TBM Contamination & Homogenization soil_prep->contaminate slurry Create Soil Slurry contaminate->slurry ph_adjust pH Adjustment (e.g., to 3.0) slurry->ph_adjust add_fe Add Iron Catalyst (Fe²⁺) ph_adjust->add_fe add_h2o2 Add H₂O₂ add_fe->add_h2o2 react Reaction (Stirring) add_h2o2->react quench Quench Reaction react->quench extract Solvent Extraction of TBM quench->extract gc_analysis GC Analysis extract->gc_analysis

Caption: Experimental workflow for the Fenton process in soil.

Core Mechanism of the Fenton Reaction

Fenton_Mechanism Fe2 Fe²⁺ (Catalyst) Fe3 Fe³⁺ Fe2->Fe3 + H₂O₂ H2O2 H₂O₂ (Oxidant) OH_radical •OH (Hydroxyl Radical) Highly Reactive H2O2->OH_radical + Fe²⁺ Degradation Degradation Products (e.g., CO₂, H₂O, SO₄²⁻) OH_radical->Degradation Oxidizes TBM This compound (Pollutant) TBM->Degradation

Caption: Simplified mechanism of the Fenton reaction for TBM degradation.

References

Technical Support Center: Preventing Degradation of tert-Butyl Mercaptan (TBM) During Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl Mercaptan (TBM). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of TBM.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound (TBM)?

A1: The primary degradation pathway for TBM is oxidation. In the presence of oxygen, TBM can oxidize to form di-tert-butyl disulfide (DTBD). This process can be accelerated by factors such as elevated temperatures, exposure to light, and the presence of certain metals that can act as catalysts.

Q2: What are the general recommended storage conditions for TBM?

A2: TBM should be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][2][3][4] It is crucial to store it in a tightly sealed container to prevent exposure to atmospheric oxygen.

Q3: How does temperature affect the stability of TBM?

Q4: Is an inert gas blanket necessary for long-term storage?

A4: Yes, for long-term storage, blanketing the container with an inert gas such as nitrogen or argon is a highly recommended practice. This displaces oxygen from the headspace of the container, thereby minimizing the primary degradation pathway of oxidation.

Q5: Can I store TBM in a stainless steel container?

A5: Caution is advised when using stainless steel containers for the long-term storage of TBM. Studies on other mercaptans have shown that stainless steel can promote the catalytic oxidation of thiols to disulfides.[5] For extended storage, glass containers or containers with an inert lining are preferable.

Q6: Are there any known stabilizers or inhibitors for TBM?

A6: While the use of specific antioxidants for TBM is not extensively documented in publicly available literature, phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and tocopherols (B72186) are known to be effective in preventing the oxidation of various organic compounds, including some thiols.[6][7] Additionally, certain phosphorus compounds have been patented as stabilizers for a range of mercaptans.[8] If considering the use of a stabilizer, it is essential to conduct compatibility and stability studies to ensure it does not interfere with downstream applications.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Purity of TBM has decreased over time, with the presence of a new peak in the chromatogram. Oxidation of TBM to di-tert-butyl disulfide (DTBD).- Confirm the identity of the new peak as DTBD using GC-MS. - Review storage conditions: ensure the container is tightly sealed and was stored at a cool temperature. - For future storage, consider using an inert gas blanket (e.g., nitrogen or argon). - Evaluate the compatibility of the storage container material; switch to glass or a container with an inert lining if necessary.
A yellowish tint has appeared in the normally colorless TBM liquid. This may indicate the formation of degradation products or impurities.- Analyze the sample using a suitable analytical method (e.g., GC-MS) to identify the impurities. - If the impurity is confirmed to be an oxidation product, follow the recommendations for decreased purity. - If the source of the color is unknown, it is advisable to use a fresh batch of TBM for critical experiments.
Inconsistent experimental results when using an older bottle of TBM. Degradation of TBM leading to a lower effective concentration of the active thiol.- Re-analyze the purity of the TBM stock. - If purity is compromised, use a fresh, unopened bottle of TBM. - Implement a first-in, first-out (FIFO) inventory system for your TBM stock. - For sensitive applications, consider re-qualifying the purity of TBM before use if it has been stored for an extended period.
Precipitate forms in TBM upon cooling. TBM has a melting point of -0.5 °C. If stored at or below this temperature, it will solidify.- Allow the TBM to warm to room temperature in a controlled manner. - Ensure the TBM is fully thawed and homogenous before use. - If storing in a refrigerator, ensure the temperature is maintained above its freezing point.

Experimental Protocols

Protocol 1: Quantitative Analysis of TBM and Di-tert-butyl Disulfide (DTBD) by GC-MS

This protocol provides a general method for the quantification of TBM and its primary oxidation product, DTBD.

  • Instrumentation:

    • Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

    • Autosampler for liquid injections.

  • Reagents and Materials:

    • This compound (TBM), analytical standard.

    • Di-tert-butyl Disulfide (DTBD), analytical standard.

    • High-purity solvent for dilution (e.g., Hexane or Dichloromethane).

    • Volumetric flasks and micropipettes.

  • Chromatographic Conditions (Example):

    • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the required sensitivity.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 2 minutes.

    • MS Conditions:

      • Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity.

        • TBM characteristic ions (example): m/z 57, 90.

        • DTBD characteristic ions (example): m/z 57, 178.

  • Procedure:

    • Standard Preparation: Prepare a series of calibration standards containing known concentrations of both TBM and DTBD in the chosen solvent.

    • Sample Preparation: Dilute a known amount of the TBM sample to be analyzed in the solvent to fall within the calibration range.

    • Analysis: Inject the prepared standards and samples into the GC-MS system.

    • Quantification: Generate calibration curves for TBM and DTBD based on the peak areas of the target ions. Calculate the concentration of TBM and DTBD in the unknown sample.

Protocol 2: Accelerated Stability Study of TBM

This protocol is designed to evaluate the stability of TBM under accelerated conditions to predict its long-term shelf life.

  • Objective: To assess the rate of TBM degradation under elevated temperature and different atmospheric conditions.

  • Materials:

    • High-purity TBM.

    • Multiple small-volume glass vials with inert caps (B75204) (e.g., PTFE-lined septa).

    • Oven capable of maintaining a constant temperature (e.g., 40 °C ± 2 °C).

    • Source of inert gas (e.g., nitrogen or argon).

    • GC-MS system for analysis (as described in Protocol 1).

  • Procedure:

    • Sample Preparation:

      • Aliquot the TBM into a series of vials.

      • For vials to be stored under an inert atmosphere, gently purge the headspace with nitrogen or argon before sealing.

      • Prepare a control set of vials with a normal air headspace.

    • Storage Conditions:

      • Place the vials in an oven set to a constant elevated temperature (e.g., 40 °C).

      • Store a parallel set of vials at a control temperature (e.g., 5 °C).

    • Time Points:

      • Define the time points for analysis (e.g., Day 0, Week 1, Week 2, Week 4, Week 8).

    • Analysis:

      • At each time point, remove a set of vials from each storage condition.

      • Allow the vials to cool to room temperature.

      • Analyze the samples for the concentration of TBM and DTBD using the GC-MS method outlined in Protocol 1.

    • Data Evaluation:

      • Plot the concentration of TBM and DTBD over time for each storage condition.

      • Calculate the degradation rate of TBM under each condition.

      • Compare the stability of TBM with and without an inert gas blanket.

Visualizations

TBM Degradation Pathway

TBM_Degradation TBM This compound ((CH₃)₃CSH) DTBD Di-tert-butyl Disulfide ((CH₃)₃CSSC(CH₃)₃) TBM->DTBD Oxidation Oxygen Oxygen (O₂) Water Water (H₂O)

Caption: Oxidative degradation of this compound to Di-tert-butyl Disulfide.

Troubleshooting Workflow for TBM Degradation

TBM_Troubleshooting Start Suspected TBM Degradation Analysis Analyze sample by GC-MS for purity and DTBD Start->Analysis CheckPurity Is purity < specification? Analysis->CheckPurity CheckStorage Review Storage Conditions: - Temperature - Container Seal - Headspace CheckPurity->CheckStorage Yes End Problem Resolved CheckPurity->End No InertGas Implement inert gas (N₂ or Ar) blanketing CheckStorage->InertGas Material Evaluate container material compatibility CheckStorage->Material UseFresh Quarantine and use a fresh batch of TBM InertGas->UseFresh Material->UseFresh UseFresh->End

Caption: A logical workflow for troubleshooting this compound degradation issues.

References

Technical Support Center: Deodorizing tert-Butyl Mercaptan in Laboratory Environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl mercaptan (TBM). Below are detailed methods and protocols for effectively neutralizing its potent odor in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for deodorizing this compound in a lab?

A1: The primary methods for deodorizing TBM involve adsorption, chemical oxidation, and wet scrubbing. Adsorption physically traps the TBM molecules, chemical oxidation converts them into less odorous compounds, and wet scrubbing removes them from a gas stream using a liquid reagent.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Due to its high flammability and potential health effects, appropriate PPE is crucial. This includes:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™).

  • Body Protection: A flame-retardant lab coat and a chemical-resistant apron.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. For situations with potential for higher exposure, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[1]

Q3: How can I handle a small spill of this compound?

A3: For a small spill, first ensure the area is well-ventilated, preferably within a fume hood. Absorb the spill with an inert material like sand, earth, or vermiculite.[2] The contaminated absorbent should then be treated with a neutralizing agent, such as a bleach solution, before disposal as hazardous waste.

Q4: Can I dispose of this compound down the drain?

A4: No. Due to its toxicity to aquatic life and strong odor, TBM should never be disposed of down the drain.[2] All TBM waste, including solutions used for neutralization, must be collected and disposed of as hazardous chemical waste according to your institution's guidelines.

Adsorption Techniques

Adsorption is a highly effective method for capturing TBM vapors from the air, preventing their release and spread.

Troubleshooting Adsorption Methods
Issue Possible Cause Solution
Persistent TBM odor despite using activated carbon. Carbon is saturated.Replace the activated carbon.
Incorrect type of carbon is being used.Use an activated carbon specifically designed for mercaptan removal, such as a modified or impregnated carbon.
Insufficient contact time.Ensure a proper bed depth and flow rate to allow for adequate contact time between the air stream and the carbon.
Rapid saturation of activated carbon. High concentration of TBM in the air stream.Consider a pre-treatment step, such as partial chemical neutralization, to reduce the load on the activated carbon.
Presence of other volatile organic compounds (VOCs).Other VOCs can compete for adsorption sites. If possible, isolate the TBM source from other VOCs.
Quantitative Data: Adsorption Capacity of Activated Carbon

The efficiency of activated carbon can vary significantly based on its properties and any modifications.

Adsorbent Adsorption Capacity for TBM (mmol S/g) Notes
Pristine Activated Carbon (AC)~0.2Baseline measurement.
AC treated with 30% HNO₃~0.6Oxidation treatment enhances adsorption.[3]
AC treated with 30% H₂O₂~0.6Oxidation treatment shows similar enhancement to HNO₃.[3]
AC impregnated with KOH~0.7KOH impregnation shows a marked increase in TBM adsorption selectivity.[3]

Data is approximate and can vary based on specific experimental conditions.

Experimental Protocol: Adsorption of TBM Vapors

This protocol describes the use of an activated carbon column to scrub TBM from a nitrogen stream.

Materials:

  • Glass column

  • Activated carbon (preferably modified for mercaptan removal)

  • Source of TBM vapor in a carrier gas (e.g., nitrogen)

  • Gas flow meter

  • Tubing (Teflon® or stainless steel recommended)

  • Fume hood

Procedure:

  • Prepare the Adsorption Column:

    • Carefully pack the glass column with a known amount of activated carbon, ensuring there are no channels that would allow gas to bypass the carbon bed.

    • Gently tap the column to ensure even packing.

  • Set up the Apparatus:

    • Assemble the apparatus within a chemical fume hood.

    • Connect the gas line from the TBM vapor source to the inlet of the packed column.

    • Connect the outlet of the column to the fume hood's exhaust.

  • Adsorption Process:

    • Set the desired flow rate of the TBM-containing gas stream using the gas flow meter.

    • Pass the gas through the activated carbon column.

    • Monitor the outlet gas stream for any TBM odor to determine breakthrough (when the carbon is saturated).

  • Shutdown and Disposal:

    • Once the experiment is complete or breakthrough is detected, stop the gas flow.

    • Carefully remove the saturated activated carbon and treat it as hazardous waste.

Workflow for Adsorption of TBM Vapors

AdsorptionWorkflow cluster_prep Preparation cluster_process Process cluster_shutdown Shutdown prep_column Pack glass column with activated carbon setup_apparatus Assemble apparatus in fume hood prep_column->setup_apparatus set_flow Set gas flow rate setup_apparatus->set_flow pass_gas Pass TBM vapor through column set_flow->pass_gas monitor Monitor for breakthrough pass_gas->monitor stop_flow Stop gas flow monitor->stop_flow Breakthrough detected dispose Dispose of saturated carbon as hazardous waste stop_flow->dispose

Caption: Workflow for TBM vapor adsorption using activated carbon.

Chemical Oxidation Techniques

Chemical oxidation is a robust method for neutralizing TBM by converting it into less odorous compounds like di-tert-butyl disulfide or sulfonic acids.

Troubleshooting Chemical Oxidation
Issue Possible Cause Solution
Incomplete neutralization of TBM odor. Insufficient amount of oxidizing agent.Add more oxidizing agent incrementally until the odor is gone. A 1:1 volume ratio is a good starting point for bleach.[1]
pH of the solution is not optimal.For sodium hypochlorite, ensure the solution is alkaline (pH > 9) for better efficiency.[1]
Insufficient reaction time.Allow for a longer contact time between the TBM and the oxidizing agent, with stirring.
Vigorous reaction with excessive heat or gas evolution. Reaction is too concentrated.Dilute the TBM waste with a compatible solvent before adding the oxidizing agent. Add the oxidizing agent slowly and with cooling if necessary.[1]
Formation of solid precipitates. Oxidation products are insoluble.If the precipitate is an inert salt, it may be possible to filter it off. Identify the precipitate to determine the correct disposal method.[1]
Quantitative Data: Chemical Oxidation Parameters
Oxidizing Agent Typical Concentration Key Conditions Efficiency
Sodium Hypochlorite (Bleach) 5-8.25% solution[1]Alkaline pH (>9) enhances effectiveness.[1]High, effective for spills and waste solutions.
Hydrogen Peroxide 3% solution[1]Can be catalyzed by ferrous sulfate (B86663) (Fenton's reagent).Effective, especially with a catalyst.
Potassium Permanganate Varies based on applicationOxidizes TBM to disulfide and further to sulfonic acid for complete removal.[2]Very high, provides immediate and complete oxidation.[2]
Experimental Protocols for Chemical Oxidation

Objective: To safely neutralize TBM-containing waste.

Materials:

  • TBM-containing waste

  • Standard laboratory bleach (5-8.25% sodium hypochlorite)[1]

  • Large beaker or flask

  • Stir bar and stir plate

  • pH indicator strips or pH meter

  • Fume hood

Procedure:

  • Setup: Place the beaker with the TBM waste on a stir plate inside a chemical fume hood.

  • Stirring: Begin stirring the waste solution.

  • Addition of Bleach: Slowly add the bleach solution to the TBM waste. A starting point is a 1:1 volume ratio.[1]

  • Monitoring: Observe the reaction for any signs of excessive heat or gas. If the reaction is too vigorous, stop adding bleach and consider cooling the beaker.[1]

  • Completion: Continue adding bleach until the characteristic TBM odor is no longer detectable.

  • pH Adjustment: Check the pH of the solution. If it is not alkaline, adjust with a dilute sodium hydroxide (B78521) solution to a pH > 9.[1]

  • Disposal: Dispose of the neutralized solution as hazardous waste.

Workflow for TBM Neutralization with Bleach

BleachNeutralization cluster_setup Setup cluster_reaction Reaction cluster_completion Completion setup Place TBM waste in beaker within fume hood start_stir Begin stirring setup->start_stir add_bleach Slowly add bleach (start with 1:1 ratio) start_stir->add_bleach monitor Monitor for heat/gas add_bleach->monitor check_odor Check for TBM odor monitor->check_odor check_odor->add_bleach Odor persists check_ph Check pH (>9) check_odor->check_ph Odor gone adjust_ph Adjust pH with NaOH if necessary check_ph->adjust_ph pH < 9 dispose Dispose as hazardous waste check_ph->dispose pH > 9 adjust_ph->dispose

Caption: Workflow for neutralizing TBM with sodium hypochlorite.

Objective: To neutralize TBM waste using hydrogen peroxide, with an optional catalyst.

Materials:

  • TBM-containing waste

  • 3% Hydrogen peroxide solution[1]

  • (Optional) Ferrous sulfate solution (catalyst)

  • Large beaker or flask

  • Stir bar and stir plate

  • Fume hood

Procedure:

  • Setup: Place the beaker with TBM waste on a stir plate in a fume hood.

  • Stirring: Begin stirring the waste.

  • Addition of H₂O₂: Slowly add the 3% hydrogen peroxide solution.

  • Catalyst (Optional): For a more vigorous reaction, a small amount of ferrous sulfate solution can be added to initiate a Fenton-type reaction.

  • Reaction: Allow the mixture to react with stirring until the odor is no longer present. The reaction may be slower than with bleach.

  • Disposal: Dispose of the neutralized solution as hazardous waste.

Wet Scrubbing Techniques

Wet scrubbing is ideal for continuously removing TBM from a gas stream, such as the exhaust from a reactor or a ventilation system.

Troubleshooting Wet Scrubbing
Issue Possible Cause Solution
Low removal efficiency. Insufficient concentration of scrubbing solution.Increase the concentration of the sodium hydroxide solution.
Inadequate contact time between gas and liquid.Ensure the packing material provides a large surface area and that the gas flow rate is not too high.
Scrubbing solution is saturated.Replace the scrubbing solution.
Clogging of the scrubber packing. Formation of solid byproducts.Clean the packing material. Consider a pre-filter if particulates are present in the gas stream.
Experimental Protocol: Lab-Scale Wet Scrubber

Objective: To set up a laboratory-scale wet scrubber for the continuous removal of TBM from a gas stream.

Materials:

  • Packed scrubber column (e.g., with Raschig rings)

  • Reservoir for scrubbing solution (e.g., round-bottom flask)

  • Recirculating pump

  • Tubing

  • Sodium hydroxide (NaOH) solution (e.g., 5-20%)

  • Fume hood

Procedure:

  • Prepare the Scrubbing Solution: Prepare a 5-20% aqueous solution of sodium hydroxide.

  • Assemble the Scrubber:

    • Set up the packed column, reservoir, and pump in a fume hood.

    • Fill the reservoir with the NaOH solution.

    • Connect the pump to recirculate the scrubbing solution from the reservoir to the top of the packed column.

  • Operation:

    • Start the recirculating pump to wet the packing material.

    • Introduce the TBM-containing gas stream into the bottom of the packed column.

    • The gas will flow upwards, counter-current to the scrubbing solution, allowing for the removal of TBM.

    • The cleaned gas exits from the top of the column and should be vented into the fume hood exhaust.

  • Monitoring and Maintenance:

    • Periodically check the pH of the scrubbing solution and replace it when it becomes neutralized.

    • Monitor the system for any signs of clogging.

Logical Diagram of a Wet Scrubber System

WetScrubber cluster_gas Gas Flow cluster_liquid Liquid Flow gas_in TBM-Contaminated Gas In scrubber Packed Scrubber Column gas_in->scrubber gas_out Clean Gas Out (to Fume Hood) reservoir NaOH Solution Reservoir pump Recirculating Pump reservoir->pump liquid_in NaOH Solution In pump->liquid_in liquid_in->scrubber liquid_out NaOH Solution Out liquid_out->reservoir Recirculation scrubber->gas_out scrubber->liquid_out

Caption: Logical diagram of a lab-scale wet scrubber for TBM removal.

References

Technical Support Center: Sono-Fenton Deodorization of tert-Butyl Mercaptan (t-BM) Contaminated Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Sono-Fenton process for the rapid deodorization of soil contaminated with tert-Butyl mercaptan (t-BM).

Frequently Asked Questions (FAQs)

Q1: What is the Sono-Fenton process and how does it work for t-BM deodorization in soil?

A1: The Sono-Fenton process is an advanced oxidation process (AOP) that combines ultrasonic waves with the Fenton reaction (a mixture of hydrogen peroxide (H₂O₂) and an iron catalyst, typically ferrous sulfate (B86663) (FeSO₄)). The process generates highly reactive hydroxyl radicals (•OH) which are powerful oxidizing agents capable of breaking down odorous t-BM molecules in the soil into less harmful and non-odorous compounds like disulfides and sulfonic acids.[1] Ultrasound enhances the process by improving the mass transfer of reagents in the soil matrix and generating additional radicals.

Q2: What are the main advantages of using the Sono-Fenton process for t-BM contaminated soil?

A2: The primary advantages include rapid and high deodorization efficiency, the ability to treat soil in-situ, and the use of relatively common and inexpensive reagents. The application of ultrasonic waves can also enhance the penetration of Fenton's reagents into less permeable soil types, improving overall treatment effectiveness.

Q3: What are the key parameters that influence the efficiency of the Sono-Fenton process?

A3: The efficiency of the Sono-Fenton process is primarily influenced by the initial concentration of hydrogen peroxide, the dosage of the iron catalyst, the ultrasonic power and frequency, the initial pH of the soil slurry, and the initial concentration of t-BM.[1] Optimizing these parameters is crucial for achieving maximum deodorization.

Q4: Is the Sono-Fenton process environmentally friendly?

A4: While the process is effective, it is important to manage the reaction conditions to avoid potential negative environmental impacts. Overdosing of hydrogen peroxide and the introduction of iron into the soil need to be carefully controlled. The degradation byproducts should also be assessed to ensure they are not more toxic than the parent compound.

Q5: What safety precautions should be taken when performing a Sono-Fenton experiment?

A5: Hydrogen peroxide is a strong oxidizer and should be handled with care, using appropriate personal protective equipment (PPE) such as gloves and safety glasses. The reaction can be exothermic, so temperature should be monitored. Ensure proper ventilation to avoid inhalation of any volatile organic compounds.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low t-BM degradation efficiency 1. Suboptimal pH. The Fenton reaction is highly pH-dependent.1. Adjust the pH of the soil slurry to the optimal range, which is typically acidic (around pH 3-4), before adding the Fenton reagents.
2. Insufficient hydroxyl radical generation.2. Increase the concentration of hydrogen peroxide or the iron catalyst dosage. Be cautious of overdosing, as excess H₂O₂ can scavenge hydroxyl radicals and excess iron can lead to sludge formation.
3. Inadequate ultrasonic power or inefficient cavitation.3. Increase the ultrasonic power. Ensure the ultrasonic probe is properly submerged in the soil slurry and that the slurry is well-mixed to ensure uniform energy distribution.
4. High concentration of radical scavengers in the soil matrix (e.g., high organic matter content, carbonates).4. Pre-treat the soil to remove scavengers if possible. Alternatively, increase the dosage of Fenton's reagents to overcome the scavenging effect.
Reaction stops prematurely 1. Depletion of hydrogen peroxide.1. Add hydrogen peroxide in a stepwise manner rather than all at once to maintain a steady supply of hydroxyl radicals.
2. Deactivation of the iron catalyst (e.g., precipitation as ferric hydroxide (B78521) at higher pH).2. Monitor and maintain the pH within the optimal range throughout the experiment.
Inconsistent or non-reproducible results 1. Inhomogeneous mixing of soil and reagents.1. Ensure thorough and consistent mixing of the soil slurry throughout the experiment to ensure uniform distribution of contaminants and reagents.
2. Variability in soil composition between samples.2. Homogenize the soil sample as much as possible before starting the experiments. Characterize the soil properties (pH, organic matter content, etc.) for each batch.
3. Fluctuations in experimental conditions (e.g., temperature, ultrasonic power).3. Carefully control and monitor all experimental parameters. Use a temperature-controlled water bath to maintain a constant reaction temperature.
Foaming during the reaction 1. High concentration of organic matter in the soil.1. Use an anti-foaming agent if necessary. Be sure to test the compatibility of the anti-foaming agent with the Sono-Fenton process.
2. Rapid decomposition of hydrogen peroxide.2. Add hydrogen peroxide more slowly or in smaller increments.

Quantitative Data

Table 1: Optimal Conditions for Complete Deodorization of t-BM in Soil

ParameterOptimal Value
Hydrogen Peroxide (H₂O₂) Concentration1 g/L
Iron Sulfate (FeSO₄) to Soil Ratio (w/w)0.004
Sonication Power100 W
Initial t-BM Pollution Load25,000 ppm

Data sourced from a study on the rapid deodorization of t-BM contaminated soil.[1]

Table 2: Influence of Key Parameters on t-BM Removal Efficiency

ParameterEffect on Removal EfficiencyNote
H₂O₂ Concentration Increasing concentration generally increases efficiency up to an optimal point.Excess H₂O₂ can act as a hydroxyl radical scavenger, reducing efficiency.
Sonication Power Higher power generally leads to higher efficiency.Increases the generation of hydroxyl radicals and improves mass transfer.
Initial t-BM Concentration Higher initial concentration can lead to lower removal efficiency.The ratio of hydroxyl radicals to contaminant molecules decreases.
FeSO₄ Dosage Increasing dosage generally increases efficiency up to an optimal point.Excess iron can lead to the formation of ferric hydroxide sludge and can also scavenge hydroxyl radicals.

Experimental Protocols

1. Protocol for Sono-Fenton Treatment of t-BM Contaminated Soil

a. Materials and Reagents:

  • t-BM contaminated soil

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (30% w/w)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Ultrasonic processor with a probe

  • Mechanical stirrer

  • pH meter

  • Reaction vessel (beaker)

b. Procedure:

  • Soil Slurry Preparation: Weigh a specific amount of t-BM contaminated soil (e.g., 50 g) and place it in the reaction vessel. Add a specific volume of deionized water to create a soil slurry with a desired solid-to-liquid ratio (e.g., 1:5 w/v).

  • pH Adjustment: While stirring the slurry, measure the initial pH. Adjust the pH to the desired level (e.g., pH 3.0) using sulfuric acid or sodium hydroxide.

  • Iron Catalyst Addition: Add the required amount of FeSO₄·7H₂O to the slurry and stir until it is completely dissolved.

  • Sonication and H₂O₂ Addition: Immerse the ultrasonic probe into the slurry. Turn on the ultrasonic processor to the desired power (e.g., 100 W). Slowly add the required volume of hydrogen peroxide to the slurry.

  • Reaction: Continue the sonication and stirring for the desired reaction time (e.g., 60 minutes). Monitor the temperature and maintain it if necessary using a water bath.

  • Quenching the Reaction: After the reaction time is complete, quench the reaction by adding a substance like sodium sulfite (B76179) or by raising the pH to neutral.

  • Sample Collection and Analysis: Collect a sample of the treated soil for t-BM analysis.

2. Protocol for Determination of t-BM Concentration in Soil by Gas Chromatography-Flame Ionization Detection (GC-FID)

a. Materials and Reagents:

  • Treated and untreated soil samples

  • Methanol (B129727) (or another suitable solvent)

  • Anhydrous sodium sulfate

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-1 or equivalent)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Autosampler vials

b. Procedure:

  • Extraction: Weigh a known amount of the soil sample (e.g., 5 g) into a centrifuge tube. Add a specific volume of methanol (e.g., 10 mL).

  • Vortexing: Cap the tube and vortex it for a set time (e.g., 5 minutes) to extract the t-BM into the solvent.

  • Centrifugation: Centrifuge the sample at a specific speed (e.g., 3000 rpm) for a set time (e.g., 10 minutes) to separate the soil particles from the solvent.

  • Drying and Filtration: Carefully transfer the supernatant to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water. Filter the extract through a 0.45 µm syringe filter into an autosampler vial.

  • GC-FID Analysis:

    • Set up the GC-FID with the appropriate parameters (e.g., injector temperature, oven temperature program, detector temperature, carrier gas flow rate).

    • Inject a specific volume of the extracted sample (e.g., 1 µL) into the GC.

    • Identify and quantify the t-BM peak based on the retention time and peak area of a known standard.

  • Quantification: Calculate the concentration of t-BM in the original soil sample based on the peak area, the calibration curve prepared from t-BM standards, and the initial weight of the soil sample.

Visualizations

Sono_Fenton_Workflow cluster_prep Sample Preparation cluster_reaction Sono-Fenton Reaction cluster_analysis Analysis Soil Contaminated Soil Slurry Soil Slurry (Soil + Water) Soil->Slurry Add Water Adjust_pH Adjust pH (e.g., pH 3) Slurry->Adjust_pH Add_Fe Add FeSO4 Adjust_pH->Add_Fe Sonication Sonication & Add H2O2 Add_Fe->Sonication Reaction Degradation Sonication->Reaction Quench Quench Reaction Reaction->Quench Analysis Analyze t-BM (GC-FID) Quench->Analysis

Caption: Experimental workflow for the Sono-Fenton treatment of t-BM contaminated soil.

tBM_Degradation_Pathway tBM This compound ((CH₃)₃CSH) Thiyl_radical tert-Butylthiyl Radical ((CH₃)₃CS•) tBM->Thiyl_radical H abstraction Sulfonic_acid tert-Butanesulfonic acid ((CH₃)₃CSO₃H) tBM->Sulfonic_acid Oxidation OH_radical •OH (Hydroxyl Radical) OH_radical->Thiyl_radical OH_radical->Sulfonic_acid Disulfide Di-tert-butyl disulfide ((CH₃)₃CSSC(CH₃)₃) Thiyl_radical->Disulfide Dimerization Mineralization Further Oxidation Products (CO₂, H₂O, SO₄²⁻) Disulfide->Mineralization Sulfonic_acid->Mineralization

Caption: Proposed degradation pathway of this compound in the Sono-Fenton process.

Troubleshooting_Tree Start Low t-BM Degradation? Check_pH Is pH in optimal range (3-4)? Start->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reagents Are Fenton reagent concentrations optimal? Check_pH->Check_Reagents Yes Adjust_pH->Check_Reagents Adjust_Reagents Optimize H₂O₂ and FeSO₄ dosage Check_Reagents->Adjust_Reagents No Check_Sonication Is sonication power adequate? Check_Reagents->Check_Sonication Yes Adjust_Reagents->Check_Sonication Adjust_Sonication Increase sonication power Check_Sonication->Adjust_Sonication No Check_Scavengers High organic matter or carbonates in soil? Check_Sonication->Check_Scavengers Yes Adjust_Sonication->Check_Scavengers Increase_Dosage Increase reagent dosage Check_Scavengers->Increase_Dosage Yes Success Problem Resolved Check_Scavengers->Success No Increase_Dosage->Success

Caption: Troubleshooting decision tree for low t-BM degradation in the Sono-Fenton process.

References

Technical Support Center: Recycling and Reuse of tert-Butyl Mercaptan from Contaminated Barrels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective recycling and reuse of tert-Butyl mercaptan (TBM) from contaminated barrels.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its recycling important?

This compound (TBM), also known as 2-methyl-2-propanethiol, is a volatile, colorless liquid with a strong, unpleasant odor.[1][2] It is primarily used as an odorant for natural gas to enable leak detection.[1][2][3] Recycling TBM from contaminated barrels is crucial for environmental protection, as it is toxic to aquatic life with long-lasting effects, and for economic reasons, as the recovered product can be reused.[3][4][5]

2. What are the primary hazards associated with handling this compound?

TBM is a highly flammable liquid and vapor.[2][6][7][8] It can cause skin and eye irritation, and may cause an allergic skin reaction.[1][6][8] Inhalation may lead to respiratory irritation, drowsiness, or dizziness.[6] Upon combustion, it produces toxic gases, including sulfur oxides.[1] It is essential to handle TBM in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE).[4][9][10]

3. What personal protective equipment (PPE) is required when working with this compound?

Appropriate PPE includes:

  • Eye/Face Protection: Tightly fitting safety goggles.[10]

  • Skin Protection: Flame-retardant antistatic protective clothing and chemical-resistant gloves.[10]

  • Respiratory Protection: If working in a poorly ventilated area or if vapor concentrations are high, a self-contained breathing apparatus (SCBA) should be used.[2][8]

4. How should I store barrels containing this compound?

Barrels should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[4][6][9] Containers must be kept tightly closed and grounded to prevent static discharge.[4][6][7] Smoking should be strictly prohibited in storage areas.[4][9]

5. What are the immediate first aid measures in case of exposure to this compound?

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[8][9] If irritation or a rash develops, seek medical attention.[4][10]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[8][9]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

  • If swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[4]

6. What is the recommended method for recycling this compound from contaminated barrels?

An effective and environmentally friendly method is an extraction-distillation procedure.[3][5] This process involves using a suitable solvent to extract the TBM from the contaminants within the barrel, followed by distillation to separate the TBM from the solvent for reuse.[3][5]

7. How should I dispose of waste generated during the recycling process?

All waste materials, including contaminated solvents, residues, and cleaning materials, must be treated as hazardous waste.[4][9] Dispose of contents and containers through a licensed waste management company in accordance with local, state, and federal regulations.[4][6][9] Do not allow the waste to enter drains, water courses, or the soil.[8][9]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low yield of recovered TBM - Inefficient extraction. - Improper distillation parameters. - Loss of volatile TBM during transfer.- Ensure the chosen solvent has a high affinity for TBM. - Optimize the distillation temperature and pressure to ensure complete separation without degrading the TBM. - Perform all transfers in a closed system to minimize evaporative losses.
Purity of recovered TBM is low - Incomplete separation of TBM from the solvent or contaminants. - Contamination from the recycling equipment.- Increase the efficiency of the distillation column (e.g., by using a fractionating column). - Perform multiple extraction steps. - Thoroughly clean and dry all equipment before use to avoid cross-contamination.
Strong mercaptan odor in the work area - Leaks in the experimental setup. - Inadequate ventilation.- Immediately check all connections and seals for leaks and repair as necessary. - Ensure the experiment is conducted in a properly functioning fume hood or a well-ventilated area. - Use appropriate respiratory protection if a leak is suspected.
Fire or explosion hazard - Presence of ignition sources. - Static electricity discharge.- Eliminate all potential ignition sources (e.g., sparks, open flames, hot surfaces).[2] - Use only explosion-proof equipment.[4][9] - Ensure all equipment is properly grounded and bonded.[4][7]

Experimental Protocol: Extraction-Distillation of this compound

This protocol is based on the methodology described by Darzi et al. (2019) for the recycling of organo-sulfur compounds from contaminated barrels.[3][5]

Objective: To extract and purify this compound from contaminated barrels for reuse.

Materials:

  • Contaminated barrel containing residual TBM

  • Extraction solvent (Kerosene is recommended for its efficiency and environmental friendliness)[3][5]

  • Distillation apparatus (including a round-bottom flask, heating mantle, fractionating column, condenser, and receiving flask)

  • Separatory funnel

  • Grounding and bonding equipment

  • Appropriate PPE (safety goggles, chemical-resistant gloves, flame-retardant lab coat)

Procedure:

  • Preparation and Safety Precautions:

    • Conduct the entire procedure in a well-ventilated fume hood.

    • Ensure all equipment is properly grounded to prevent static discharge.

    • Have fire extinguishing media (e.g., dry sand, dry chemical, or alcohol-resistant foam) readily available.[4][9]

    • Wear appropriate PPE throughout the experiment.

  • Extraction:

    • Carefully open the contaminated barrel, being aware that the contents may be under pressure.[9]

    • Transfer a known volume of the contaminated TBM residue to a separatory funnel.

    • Add an equal volume of kerosene (B1165875) to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the funnel to release any pressure buildup.

    • Allow the layers to separate. The TBM will be extracted into the kerosene layer.

    • Drain the lower layer (contaminants and any aqueous phase) and collect the upper kerosene layer containing the TBM.

    • Repeat the extraction process on the lower layer with fresh kerosene to maximize recovery. Combine the kerosene extracts.

  • Distillation:

    • Transfer the combined kerosene extracts to a round-bottom flask.

    • Set up the distillation apparatus. Use a fractionating column for more efficient separation.

    • Slowly heat the mixture using a heating mantle.

    • Collect the fraction that distills at the boiling point of this compound (62-65 °C).[7]

    • Continue distillation until the temperature begins to rise significantly, indicating that the TBM has been fully separated.

  • Analysis and Storage:

    • Analyze the purity of the recovered TBM using Gas Chromatography (GC) or ¹H NMR.[3][5]

    • Store the purified TBM in a tightly sealed, properly labeled container in a cool, well-ventilated, and flammable-liquid storage area.

Data Presentation

Table 1: Comparison of Solvents for Extraction of this compound

SolventEfficiencyEnvironmental Considerations
KeroseneHighEnvironmentally friendly, low cost[3][5]
Methyl Ethyl Ketone (MEK)Mentioned as attempted[3][5]Data on efficiency not provided.
Ethyl acetateMentioned as attempted[3][5]Data on efficiency not provided.
Dichloromethane (DCM)Mentioned as attempted[3][5]Halogenated solvent, generally less environmentally friendly.
TolueneMentioned as attempted[3][5]Aromatic solvent with potential health and environmental hazards.

This table is based on the solvents mentioned for trial in the study by Darzi et al. (2019), which identified kerosene as the most desirable option.[3][5]

Visualizations

experimental_workflow start Start: Contaminated Barrel prep Preparation & Safety Check (Grounding, PPE) start->prep extraction Solvent Extraction (with Kerosene) prep->extraction separation Phase Separation extraction->separation distillation Fractional Distillation separation->distillation waste Dispose of Waste (Hazardous) separation->waste analysis Purity Analysis (GC / NMR) distillation->analysis distillation->waste storage Store Purified TBM analysis->storage end End: Reusable TBM storage->end

Caption: Workflow for TBM Recycling

safety_precautions cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_emergency Emergency Measures ppe_eyes Safety Goggles ppe_skin Chemical Resistant Gloves & Flame-Retardant Clothing ppe_resp SCBA (if needed) handling_ventilation Well-Ventilated Area (Fume Hood) handling_ignition No Ignition Sources handling_grounding Grounding & Bonding emergency_fire Fire Extinguisher (Dry Chemical/Foam) emergency_spill Spill Containment Kit emergency_firstaid First Aid Access decision_tree start Contaminated Barrel Received check_label Is the barrel properly labeled and intact? start->check_label leak_procedure Follow Spill & Leak Protocol check_label->leak_procedure No assess_contamination Assess level and type of contamination check_label->assess_contamination Yes high_contamination Is contamination high or with unknown substances? assess_contamination->high_contamination dispose Dispose as Hazardous Waste high_contamination->dispose Yes recycle Proceed with Recycling Protocol high_contamination->recycle No

References

Technical Support Center: Selective Adsorption of tert-Butyl Mercaptan from Natural Gas Using Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the selective adsorption of tert-butyl mercaptan (TBM) from natural gas using metal-organic frameworks (MOFs).

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Adsorption of this compound

Q: My synthesized MOF shows a very low or negligible adsorption capacity for this compound. What are the possible reasons and how can I fix this?

A: Low TBM adsorption capacity can stem from several factors throughout the experimental process. Here's a breakdown of potential causes and corresponding solutions:

  • Incomplete MOF Activation: The pores of as-synthesized MOFs are often occupied by solvent molecules, which block access to the active adsorption sites.

    • Solution: Ensure your activation protocol is sufficient to remove all guest molecules. This typically involves a solvent exchange step followed by heating under vacuum. For temperature-sensitive MOFs, consider milder activation methods.

  • Framework Collapse: The crystalline structure of the MOF may have collapsed during synthesis or activation, leading to a loss of porosity.

    • Solution: Characterize your MOF using Powder X-Ray Diffraction (PXRD) before and after activation to confirm its structural integrity. If collapse is observed, you may need to adjust the synthesis or activation conditions, such as using a different solvent or a lower activation temperature.

  • Incorrect MOF Selection: Not all MOFs are suitable for TBM adsorption. The affinity of a MOF for TBM depends on factors like pore size, the nature of the metal sites, and the functional groups on the organic linkers.

    • Solution: Review the literature to select a MOF that has demonstrated good performance for mercaptan adsorption, such as Cu-BTC, MIL-53(Al), or UiO-66(Zr).[1][2]

  • Competitive Adsorption: The presence of other molecules in the gas stream, such as water or heavier hydrocarbons, can compete with TBM for adsorption sites.

    • Solution: Ensure your carrier gas is dry and of high purity. If working with a model natural gas mixture, be aware of the potential for competitive adsorption and consider pre-purification steps if necessary.

Issue 2: Poor MOF Regenerability and Performance Decline Over Cycles

Q: I'm observing a significant drop in TBM adsorption capacity after the first cycle of regeneration. Why is this happening and how can I improve the stability of my MOF?

A: A decline in performance after regeneration is a common issue and can be attributed to several factors:

  • Irreversible Adsorption or Reaction: TBM can strongly interact with the metal sites of some MOFs, leading to irreversible binding or even a chemical reaction that damages the framework. For example, Cu-BTC has been shown to undergo structural collapse after exposure to TBM due to strong interactions between the copper sites and the sulfur in the mercaptan.[2]

    • Solution: Consider using more stable MOFs like UiO-66(Zr), which has demonstrated excellent regenerability over multiple cycles.[1][2] Alternatively, explore different regeneration methods. While thermal regeneration is common, solvent washing or a combination of methods might be more effective for strongly adsorbed species.

  • Incomplete Regeneration: The regeneration conditions may not be sufficient to completely remove all adsorbed TBM molecules, leaving some pores blocked for subsequent cycles.

    • Solution: Optimize your regeneration protocol. This could involve increasing the temperature, extending the regeneration time, or using a higher flow rate of the purge gas. Characterize the MOF after regeneration (e.g., using TGA or FTIR) to confirm the complete removal of the adsorbate.

  • Structural Degradation During Regeneration: The high temperatures used for thermal regeneration can sometimes lead to the degradation of the MOF structure over time.

    • Solution: Use the lowest possible temperature that still achieves complete regeneration. Consider pressure swing adsorption (PSA) or vacuum swing adsorption (VSA) as less energy-intensive and potentially less damaging regeneration methods.

Issue 3: Inconsistent or Unreliable Breakthrough Curves

Q: My breakthrough curves are not sharp, show early breakthrough, or are not reproducible. What could be causing these issues?

A: The shape and reproducibility of your breakthrough curves are critical for accurately assessing the dynamic adsorption performance of your MOF. Here are some common causes of problematic breakthrough curves:

  • Poor Packing of the Adsorbent Bed: Voids, channels, or a non-uniform packing of the MOF powder in the column can lead to gas bypassing the adsorbent, resulting in premature breakthrough and a non-ideal curve shape.

    • Solution: Ensure the MOF powder is packed uniformly in the column. Gentle tapping or vibration during packing can help to create a more homogenous bed. The particle size of the MOF can also influence packing; sieving to obtain a narrow particle size distribution may be beneficial.

  • Mass Transfer Limitations: If the rate of TBM diffusion into the MOF pores is slow compared to the gas flow rate, the adsorbent will not be fully utilized, leading to a broad breakthrough curve.

    • Solution: Decrease the flow rate of the gas stream to allow for sufficient time for diffusion. You can also reduce the particle size of the MOF to decrease the diffusion path length.

  • Dead Volume in the Experimental Setup: Significant dead volume in the gas lines between the column outlet and the detector can cause a delay and broadening of the breakthrough curve.

    • Solution: Minimize the length and diameter of the tubing connecting the column to the detector. A tracer experiment with a non-adsorbing gas (like helium) can help to determine the dead time of the system, which should be accounted for in the analysis of the breakthrough data.[3]

  • Fluctuations in Experimental Conditions: Variations in the inlet gas concentration, flow rate, or temperature can lead to non-reproducible breakthrough curves.

    • Solution: Use high-precision mass flow controllers to maintain a constant gas flow and concentration. Ensure the temperature of the adsorbent bed is well-controlled throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: Which MOF is the best for this compound removal?

A1: The "best" MOF depends on the specific application requirements, including the desired capacity, selectivity, regenerability, and stability. Several MOFs have shown promise for TBM adsorption. For instance, Cu-BTC exhibits a high initial TBM uptake, but its structure is prone to degradation upon interaction with TBM, leading to poor regenerability.[2] In contrast, UiO-66(Zr) has demonstrated excellent stability and can retain its initial TBM capacity over multiple adsorption-desorption cycles, although its initial capacity may be lower than that of Cu-BTC.[1][2] MIL-53(Al) is another MOF that has shown good TBM adsorption capacity.[1]

Q2: How do I properly activate my MOF before a TBM adsorption experiment?

A2: Proper activation is crucial to ensure that the pores of the MOF are accessible for TBM adsorption. A general activation procedure involves two main steps:

  • Solvent Exchange: The as-synthesized MOF is typically washed with a volatile solvent (e.g., ethanol (B145695) or acetone) to replace the high-boiling point synthesis solvent (like DMF). This is usually done by soaking the MOF in the fresh solvent for a period of time and repeating the process several times.

  • Thermal Activation: After solvent exchange, the MOF is heated under vacuum to remove the volatile solvent and any other guest molecules from the pores. The temperature and duration of this step depend on the thermal stability of the specific MOF. For example, UiO-66 is often activated at temperatures around 110-250 °C.[4] It is important to consult the literature for the recommended activation conditions for your specific MOF to avoid structural collapse.

Q3: What is a breakthrough experiment and what information does it provide?

A3: A breakthrough experiment is a dynamic method used to evaluate the performance of an adsorbent under flow conditions that mimic industrial applications.[5] In a typical experiment, a gas stream containing a known concentration of the adsorbate (in this case, TBM) is passed through a packed bed of the adsorbent (the MOF). The concentration of the adsorbate at the outlet of the bed is monitored over time. The resulting plot of outlet concentration versus time is called a breakthrough curve.[3]

From the breakthrough curve, you can determine several important parameters:

  • Breakthrough Time: The time at which the adsorbate is first detected at the outlet.

  • Saturation Time: The time at which the outlet concentration reaches the inlet concentration, indicating that the adsorbent is saturated.

  • Adsorption Capacity: The amount of adsorbate that can be captured by the adsorbent bed, which can be calculated from the area above the breakthrough curve.[6]

Q4: How can I regenerate my MOF after it has been saturated with this compound?

A4: Regeneration is the process of removing the adsorbed TBM from the MOF, allowing the material to be reused. The most common regeneration method is Temperature Swing Adsorption (TSA) , where the temperature of the adsorbent bed is increased while a purge gas (typically an inert gas like nitrogen) is passed through it to desorb the TBM.[2] Other methods include:

  • Pressure Swing Adsorption (PSA): The pressure in the adsorbent bed is reduced to cause the TBM to desorb.

  • Vacuum Swing Adsorption (VSA): A vacuum is applied to the adsorbent bed to facilitate desorption.

  • Solvent Washing: The saturated MOF is washed with a suitable solvent to remove the adsorbed TBM.

The choice of regeneration method depends on the strength of the interaction between the TBM and the MOF, as well as the stability of the MOF under the regeneration conditions. For strongly adsorbed species, a combination of methods may be necessary.

Data Presentation

Table 1: Comparison of TBM Adsorption Performance for Selected MOFs

MOFTBM Uptake (g/g adsorbent)Selectivity (TBM/Methane)Regenerability (% capacity retention after 5 cycles)Reference
Cu-BTC0.30228,000~0% (structural collapse)[2]
MIL-53(Al)0.22High~80.1%[1][2]
UiO-66(Zr)Lower than NaY198,000~100%[1][2]
Zeolite NaY (benchmark)0.16--[2]

Experimental Protocols

Protocol 1: Synthesis of Cu-BTC (HKUST-1)

This protocol is a modified literature method for the synthesis of Cu-BTC.[7]

  • Preparation of Precursor Solution:

    • Dissolve 0.435 g of copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O) and 0.210 g of 1,3,5-benzenetricarboxylic acid (H₃BTC) in 40 mL of ethanol in a beaker.

    • Stir the reaction mixture at room temperature for 1 hour.

  • Crystallization:

    • After stirring, leave the reaction mixture undisturbed for 6 hours to allow for the formation of a blue precipitate.

  • Product Isolation and Washing:

    • Centrifuge the mixture at 7000 rpm for 4 minutes to collect the blue precipitate.

    • Wash the collected solid with 30 mL of ethanol three times to remove any unreacted precursors.

  • Drying:

    • Dry the final product overnight under vacuum.

Protocol 2: Activation of UiO-66

This is a general activation protocol for UiO-66 and its functionalized derivatives.[4]

  • Solvent Exchange:

    • After synthesis, transfer the UiO-66 powder to centrifuge tubes.

    • Wash the powder by centrifuging and decanting the supernatant. Repeat this process multiple times with a suitable solvent like ethanol to remove the synthesis solvent (e.g., DMF).

  • Thermal Activation:

    • Place the solvent-exchanged UiO-66 in a sample tube for a volumetric adsorption analyzer or a thermogravimetric analyzer.

    • Heat the sample in situ at 110 °C under vacuum to remove the solvent from the pores. The activation temperature may be increased for unfunctionalized UiO-66 (e.g., up to 250 °C) to remove residual ligand, but lower temperatures are recommended for functionalized versions to prevent degradation of the functional groups.[4]

Protocol 3: Breakthrough Experiment for TBM Adsorption

This protocol outlines the general steps for conducting a dynamic breakthrough experiment.[8]

  • Adsorbent Bed Preparation:

    • Pack a known mass of the activated MOF powder into a stainless steel column of a fixed length and inner diameter. Ensure the packing is uniform to avoid channeling.

  • System Purge and Activation:

    • Install the column in the breakthrough analysis system.

    • Purge the system with an inert gas (e.g., helium or nitrogen) at a set flow rate and temperature to remove any impurities and pre-adsorbed moisture from the MOF.

  • Breakthrough Measurement:

    • Switch the gas flow to a mixture containing a known concentration of this compound in a carrier gas (e.g., methane (B114726) or helium) at the desired temperature and pressure.

    • Continuously monitor the concentration of TBM at the outlet of the column using a suitable detector (e.g., a mass spectrometer or a gas chromatograph with a sulfur-selective detector).

    • Continue the experiment until the outlet concentration of TBM is equal to the inlet concentration (C/C₀ = 1), indicating that the adsorbent bed is saturated.

  • Data Analysis:

    • Plot the normalized outlet concentration (C/C₀) as a function of time to obtain the breakthrough curve.

    • Calculate the adsorption capacity and other relevant parameters from the breakthrough curve.

Mandatory Visualization

Experimental_Workflow cluster_synthesis MOF Synthesis cluster_activation MOF Activation cluster_adsorption TBM Adsorption cluster_regeneration Regeneration s1 Precursor Dissolution s2 Crystallization s1->s2 s3 Washing & Isolation s2->s3 a1 Solvent Exchange s3->a1 As-synthesized MOF a2 Thermal Activation (under vacuum) a1->a2 ad1 Breakthrough Experiment a2->ad1 Activated MOF ad2 Data Analysis ad1->ad2 r1 TSA / PSA / VSA ad2->r1 Saturated MOF r2 Performance Evaluation r1->r2 r2->ad1 Regenerated MOF

Caption: Experimental workflow for TBM adsorption using MOFs.

Caption: Troubleshooting logic for common experimental issues.

References

Validation & Comparative

A Comparative Analysis of tert-Butyl Mercaptan and Other Thiol Odorants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiol-based odorants are organosulfur compounds indispensable for public safety, primarily used to impart a distinct, recognizable smell to otherwise odorless and combustible gases like natural gas and liquefied petroleum gas (LPG).[1][2] Their potent aroma, detectable by the human nose at extremely low concentrations, serves as a critical warning signal for potential leaks.[3] Among these, tert-Butyl mercaptan (TBM) is a widely utilized odorant, particularly in North America.[4][5] This guide provides a comparative analysis of TBM against other common thiol odorants, offering objective data, experimental methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Quantitative Data Summary: Physical and Odor Properties

The selection of an appropriate odorant depends on various factors including its chemical stability, volatility, and, most importantly, its odor characteristics. The following table summarizes key quantitative data for TBM and other common thiol and sulfide (B99878) odorants.

PropertyThis compound (TBM)Ethyl Mercaptan (EM)Isopropyl Mercaptan (IPM)Tetrahydrothiophene (THT)Dimethyl Sulfide (DMS)
Chemical Formula (CH₃)₃CSH[6]C₂H₅SH[3]C₃H₇SHC₄H₈S[3](CH₃)₂S
Molecular Weight 90.19 g/mol [6]62.13 g/mol 76.16 g/mol 88.17 g/mol 62.13 g/mol
Boiling Point 62 - 65 °C[7][8]35 °C52.5 - 52.7 °C119 °C37.3 °C
Melting Point -0.5 °C[6][8]-148 °C-130.5 °C-96 °C-98 °C
Vapor Pressure 181 mmHg @ 25°C[9]442 mmHg @ 20°C215 mmHg @ 25°C15.5 mmHg @ 25°C502 mmHg @ 25°C
Odor Threshold <1 ppb (<0.001 ppm)[6][10]~0.35 ppb (0.00035 ppm)[11]Data not readily available~3.5 ppb~1-3 ppb
Odor Description Fruity/Berry-like[12] or Skunky/Garlic-like[13]Strong, garlic-like[12]Strong "gassy" odor[14]"Gas" odorRotten cabbage
Water Solubility Limited/Insoluble[13][15]Slightly solubleSparingly solubleSolubleSlightly soluble

Note: Tetrahydrothiophene (THT) and Dimethyl Sulfide (DMS) are included for comparison as they are common components in odorant blends, though THT is a cyclic sulfide and DMS is a thioether, not a thiol.[5]

Quantitative Data Summary: Safety and Toxicity

Safety is a paramount concern when handling any chemical. The table below outlines the key toxicological data and occupational exposure limits for common odorants. It is crucial to note that the concentrations used for odorizing gas are orders of magnitude below these exposure limits.[11]

OdorantLD₅₀ (Oral, Rat)OSHA PEL (8-hr TWA)NIOSH REL (10-hr TWA)ACGIH TLV (8-hr TWA)
This compound (TBM) 4729 mg/kg[7][16]10 ppm[4]0.5 ppm[4]0.5 ppm[4]
Ethyl Mercaptan (EM) 682 mg/kg0.5 ppm0.5 ppm (15 min Ceiling)0.5 ppm
Isopropyl Mercaptan (IPM) 1790 mg/kgNot establishedNot establishedNot established
Tetrahydrothiophene (THT) 1750 mg/kgNot establishedNot establishedNot established
Dimethyl Sulfide (DMS) 3300 mg/kgNot established1 ppm10 ppm

Abbreviations: OSHA (Occupational Safety and Health Administration), PEL (Permissible Exposure Limit), NIOSH (National Institute for Occupational Safety and Health), REL (Recommended Exposure Limit), ACGIH (American Conference of Governmental Industrial Hygienists), TLV (Threshold Limit Value).

Signaling Pathway and Experimental Protocols

Olfactory Signaling Pathway for Thiols

The perception of thiol odors is initiated by the binding of the odorant molecule to Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs) in the nasal cavity.[17][18] This triggers a cascade of intracellular events, converting the chemical signal into an electrical one that is sent to the brain.[18] There is compelling evidence that transition metals, particularly copper ions, play a crucial role in the detection of thiols, possibly by coordinating the sulfur atom within the receptor's binding pocket, which enhances sensitivity.[17][19][20]

Thiol_Olfactory_Pathway Figure 1: Thiol Olfactory Transduction Pathway cluster_OSN Olfactory Sensory Neuron (OSN) Membrane Thiol Thiol Odorant (e.g., TBM) OR Olfactory Receptor (OR) (GPCR with Cu+ ion) Thiol->OR 1. Binding G_Protein G-protein (Golf) OR->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide- Gated (CNG) Ion Channel cAMP->CNG_Channel 5. Gating Ions Na+ / Ca2+ Influx CNG_Channel->Ions 6. Influx Depolarization Membrane Depolarization Ions->Depolarization 7. Potential Change Signal Signal to Brain Depolarization->Signal 8. Action Potential

Figure 1: Thiol Olfactory Transduction Pathway
Experimental Protocol: Odor Detection Threshold Measurement via Dynamic Olfactometry

This protocol outlines a standardized method for determining the odor detection threshold of a compound, defined as the concentration at which 50% of a panel can detect the odor. The method is based on internationally accepted practices using a dynamic olfactometer.[21]

1. Panelist Selection and Screening:

  • Recruit a panel of human assessors (typically 8-12 individuals).

  • Screen panelists for anosmia (inability to smell) or specific sensitivities using standardized odorants.

  • Ensure panelists are free from colds, allergies, or other conditions that could affect their sense of smell on the day of testing. Panelists should refrain from smoking, eating, or drinking anything other than water for at least 30 minutes prior to the test.

2. Sample Preparation:

  • For liquid odorants, prepare a primary dilution in a suitable solvent (e.g., mineral oil).

  • Gaseous samples are collected directly in specialized, non-reactive sample bags, such as Tedlar® bags, using a vacuum chamber to avoid contamination.[21]

3. Olfactometer Operation:

  • An olfactometer is a device that precisely dilutes the odorous sample with carbon-filtered, odorless air.

  • The device presents a series of dilutions in increasing concentration to the panelists.

4. Sensory Evaluation Procedure (Triangular Forced-Choice):

  • The olfactometer presents three sniffing ports to the panelist: two contain only odorless air, and one contains the diluted odorant.[21]

  • The panelist must identify which of the three ports contains the odor, even if it is a guess.[21]

  • The test begins at a dilution well above the expected threshold (odor is undetectable).

  • The concentration is increased stepwise (typically by a factor of two) until the panelist correctly identifies the odorant in two consecutive presentations.

  • The individual's threshold is recorded as the geometric mean of the last concentration they failed to detect and the first concentration they correctly identified.

5. Data Analysis:

  • Individual thresholds from all panelists are collected.

  • The group's odor detection threshold is calculated as the geometric mean of the individual thresholds.

  • Results are typically expressed as a dilution-to-threshold (D/T) ratio or in parts per billion (ppb).[22]

Odor_Evaluation_Workflow Figure 2: Workflow for Odor Threshold Determination cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase p1 Panelist Screening (Normosmia Test) p2 Sample Preparation (Dilution / Bagging) p1->p2 t1 Presentation of Diluted Odor via Olfactometer p2->t1 t2 Triangular Forced-Choice Evaluation by Panelist t1->t2 t3 Record Panelist Response (Correct/Incorrect) t2->t3 t4 Correct ID? t3->t4 t4->t1 No, Increase Concentration a1 Calculate Individual Threshold t4->a1 Yes, Threshold Reached a2 Calculate Group Geometric Mean of Thresholds a1->a2 a3 Report Final Odor Detection Threshold (ODT) a2->a3

Figure 2: Workflow for Odor Threshold Determination

Structure-Property Relationships

The chemical structure of a thiol significantly influences its physical and sensory properties. Branching in the alkyl chain, as seen in TBM, affects intermolecular forces, which in turn alters properties like boiling point and odor character compared to linear thiols.

Structure_Property_Relationship Figure 3: Influence of Thiol Structure on Properties structure Chemical Structure - Alkyl Chain Length - Branching (e.g., tert-butyl) - Steric Hindrance prop_phys Physical Properties - Boiling Point - Melting Point - Vapor Pressure - Solubility structure->prop_phys Affects Inter- molecular Forces prop_sensory Sensory Properties - Odor Threshold - Odor Character - Receptor Binding Affinity structure->prop_sensory Determines Fit in Olfactory Receptor prop_app Application Suitability - Natural Gas vs. LPG - Blend Compatibility - Oxidation Resistance prop_phys->prop_app Dictates Performance in System prop_sensory->prop_app Ensures Effective Leak Detection

Figure 3: Influence of Thiol Structure on Properties

This compound is an effective and widely used odorant characterized by a very low odor threshold and a relatively high boiling point compared to other short-chain thiols. Its branched structure contributes to a different odor character than linear mercaptans like ethyl mercaptan.[12] The higher melting point of TBM often necessitates its use in blends with other mercaptans, such as isopropyl mercaptan, to prevent freezing in colder climates.[8][14] In contrast, the high volatility of ethyl mercaptan makes it suitable for odorizing LPG. The choice of an odorant is a multi-faceted decision that requires careful consideration of physical properties, sensory performance, safety, and the specific conditions of the application. This guide provides the foundational data and methodologies to support informed decisions in research and development involving these critical safety compounds.

References

A Comparative Guide to the Validation of tert-Butyl Mercaptan (TBM) Concentration in Natural Gas Pipelines

Author: BenchChem Technical Support Team. Date: December 2025

Tert-Butyl Mercaptan (TBM) is a vital odorant added to naturally odorless natural gas to enable the detection of leaks by smell, thereby ensuring public safety.[1][2] Accurate and reliable validation of TBM concentration in pipelines is crucial for regulatory compliance and maintaining the effectiveness of this safety measure. This guide provides an objective comparison of two prominent analytical methods for TBM validation: Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) and Electrochemical Sensing.

This document is intended for researchers, scientists, and professionals involved in the quality control and safety monitoring of natural gas. It offers a summary of performance data, detailed experimental protocols, and a visual representation of the validation workflow.

Performance Comparison of Analytical Methods

The selection of an analytical method for TBM validation depends on various factors, including the required sensitivity, selectivity, response time, and operational environment (e.g., laboratory vs. online field monitoring). The following table summarizes the key performance metrics for GC-SCD, largely governed by the ASTM D5504 standard, and a typical commercial electrochemical sensor.

Performance MetricGas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD)Electrochemical Sensor
Principle of Operation Chromatographic separation of components followed by chemiluminescent detection of sulfur compounds.Electrochemical reaction of TBM at a sensing electrode, generating a current proportional to its concentration.[3]
Typical Range 0.01 to 1000 mg/m³ (can be extended by dilution).[1][4]0 to 50 mg/m³.[5]
Limit of Detection (LOD) Approximately 0.1 ppm (v/v) or lower.[6][7]Approximately 0.1 to 1 ppm (v/v).[8]
Accuracy High, with mean recovery percentages around 98.68% ± 6.6% reported for similar GC methods.Generally lower than GC methods, suitable for safety screening.
Precision (Repeatability) High, with Relative Standard Deviations (RSD) of 2.0% to 6.3% depending on concentration.[9]Typically sufficient for safety monitoring, but less precise than GC.
Response Time Slower, with a typical analysis time of 100 seconds to several minutes per sample.[10][11]Faster, with a T90 response time of ≤ 90 seconds.[5]
Selectivity Very high for sulfur compounds, with minimal hydrocarbon interference.[9]Can be susceptible to cross-sensitivity from other reactive gases.
Primary Application High-precision laboratory analysis, regulatory compliance, and process optimization.[1][12]Continuous online monitoring, portable leak detection, and industrial safety applications.[5][13]
Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the validation of TBM concentration in natural gas, from sample collection to final data analysis and reporting.

TBM_Validation_Workflow cluster_0 Sampling cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing cluster_4 Validation & Reporting Sampling 1. Pipeline Sampling (e.g., Gas Sampling Bomb) Prep 2. Sample Conditioning (Pressure/Temp Regulation) Sampling->Prep Transfer Analysis 3. Instrumental Analysis (GC-SCD or Sensor) Prep->Analysis Introduction Data 4. Data Acquisition & Integration Analysis->Data Signal Quant 5. Quantification (vs. Calibration Curve) Data->Quant Validation 6. Validation (QC Checks) Quant->Validation Report 7. Reporting Validation->Report

A generalized workflow for TBM concentration validation.

Detailed Experimental Protocols

Method: Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)

This protocol is based on the principles outlined in the ASTM D5504 standard.[1][4]

Objective: To accurately quantify the concentration of this compound (TBM) and other sulfur species in a natural gas sample.

Materials:

  • Gas Chromatograph (GC) equipped with a Sulfur Chemiluminescence Detector (SCD).

  • Capillary column suitable for sulfur analysis (e.g., DB-Sulfur SCD or similar).[9]

  • High-purity carrier gas (e.g., Helium or Hydrogen).

  • Gas sampling valve for reproducible injection volumes.

  • Certified TBM calibration gas standard of known concentration, balanced in a methane (B114726) or helium matrix.

  • Computer-based chromatography data system (CDS).

Procedure:

  • Instrument Setup:

    • Install the capillary column in the GC oven.

    • Set the carrier gas flow rate according to the manufacturer's recommendations for the column dimensions.

    • Establish the GC oven temperature program. A typical program might start at a low temperature (e.g., 35-40°C) to ensure baseline separation of volatile sulfur compounds.[10][12]

    • Set the SCD operating parameters, including furnace temperature and ozone flow, as specified by the instrument manufacturer.

  • System Conditioning:

    • Condition the entire sample flow path, from the sample container to the GC inlet, to ensure it is inert and does not adsorb reactive sulfur compounds like TBM.[8] This is critical for accurate quantification.

  • Calibration:

    • Prepare a multi-point calibration curve by analyzing a series of calibration gas standards at different known concentrations.

    • Inject each standard into the GC via the gas sampling valve.

    • Record the peak area response for TBM from the SCD for each concentration.

    • Plot the peak area versus concentration and perform a linear regression to establish the calibration curve. The SCD provides a linear and equimolar response to sulfur compounds.[9]

  • Sample Analysis:

    • Thoroughly purge the sample lines with the natural gas sample to be analyzed.[8]

    • Fill the sample loop of the gas sampling valve with the gas sample.

    • Inject the sample onto the GC column by actuating the valve.

    • Acquire the chromatogram using the CDS.

  • Data Analysis:

    • Identify the TBM peak in the chromatogram based on its retention time, as determined from the calibration runs.

    • Integrate the peak area of the TBM peak.

    • Calculate the concentration of TBM in the sample by comparing its peak area to the calibration curve.

Method: Electrochemical Sensing

This protocol describes a general procedure for using an electrochemical sensor for TBM monitoring.

Objective: To provide a rapid, often continuous, measurement of TBM concentration for safety and process monitoring.

Materials:

  • Electrochemical sensor specific for TBM or mercaptans.[5]

  • Sensor housing and electronics for signal processing and display.

  • Calibration gas containing a known concentration of TBM.

  • Zero gas (e.g., nitrogen or TBM-free air) to establish a baseline.

Procedure:

  • Sensor Installation and Stabilization:

    • Install the sensor in the monitoring location, ensuring a continuous flow of the sample gas across the sensor head.

    • Power on the sensor and allow it to stabilize according to the manufacturer's instructions. This may take several minutes to hours.

  • Zero Calibration:

    • Introduce the zero gas to the sensor until the reading is stable.

    • Adjust the zero offset on the control unit to read zero concentration.

  • Span Calibration:

    • Introduce the calibration gas with a known TBM concentration to the sensor.

    • Allow the sensor reading to stabilize.

    • Adjust the span gain on the control unit to match the concentration of the calibration gas.

  • Measurement:

    • Introduce the natural gas sample stream to the calibrated sensor.

    • The sensor will produce an electrical current proportional to the TBM concentration.[3]

    • The control unit converts this current into a concentration reading (e.g., in ppm or mg/m³).

    • For continuous monitoring, the data can be logged over time to observe trends and detect any deviations from the target concentration.

  • Regular Maintenance:

    • Periodically re-calibrate the sensor (e.g., weekly or monthly, depending on application and manufacturer recommendations) to correct for any drift.

    • Inspect the sensor for any signs of contamination or damage.

References

Comparative Analysis of tert-Butyl Mercaptan Ion Fragmentation by Charge Exchange and Alternative Ionization Methods

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the fragmentation analysis of tert-butyl mercaptan ions, comparing charge exchange ionization with established techniques like electron ionization. This guide provides supporting experimental data, detailed methodologies, and visual representations of fragmentation pathways to aid in compound identification and structural elucidation.

Introduction

Comparison of Ionization Techniques

The method of ionization significantly influences the degree of fragmentation and the resulting mass spectrum.

  • Charge Exchange (CE) is a soft ionization technique where a reagent gas ion with a known recombination energy collides with the analyte molecule. If the recombination energy of the reagent ion is greater than the ionization potential of the analyte, an electron is transferred, resulting in the formation of a molecular ion. The energy transferred during this process can be controlled by selecting an appropriate reagent gas, allowing for tunable fragmentation. This "softness" can be advantageous for preserving the molecular ion, which is often crucial for determining the molecular weight of an unknown compound.

  • Electron Ionization (EI) is a "hard" ionization technique where a high-energy electron beam (typically 70 eV) bombards the analyte molecules.[1] This high energy leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[1] While valuable for structural elucidation, the molecular ion may be weak or absent in EI spectra of some compounds.[2]

Fragmentation Analysis: A Comparative Overview

This section details the expected and observed fragmentation patterns of this compound under different ionization techniques.

Electron Ionization (EI) Fragmentation of this compound

The electron ionization mass spectrum of this compound is well-characterized and available in the NIST Mass Spectrometry Data Center. The high energy of the electron beam induces significant fragmentation, leading to a series of characteristic ions.

Experimental Data:

The following table summarizes the major fragment ions and their relative intensities observed in the 70 eV electron ionization mass spectrum of this compound.

m/zRelative Intensity (%)Proposed Fragment Ion
9025[C₄H₁₀S]⁺• (Molecular Ion)
57100[C₄H₉]⁺
4185[C₃H₅]⁺
3920[C₃H₃]⁺
2930[C₂H₅]⁺
2725[C₂H₃]⁺

Table 1: Major fragment ions of this compound observed in the 70 eV Electron Ionization mass spectrum. Data sourced from the NIST Mass Spectrometry Data Center.

Fragmentation Pathways:

The major fragmentation pathways for the this compound radical cation ([C₄H₁₀S]⁺•) generated by EI are illustrated below. The formation of the stable tert-butyl cation ([C₄H₉]⁺) at m/z 57 is the most favorable pathway, resulting in the base peak.

Electron Ionization Fragmentation of this compound M [(CH₃)₃CSH]⁺• m/z 90 F1 [C₄H₉]⁺ m/z 57 M->F1 - SH• F2 [C₃H₅]⁺ m/z 41 F1->F2 - CH₄ F3 [SH]• F4 [CH₄]

Figure 1: Primary fragmentation pathway of this compound under Electron Ionization.

Charge Exchange (CE) Fragmentation of this compound (Predicted)

While specific experimental data for the charge exchange fragmentation of this compound is not available, we can predict the expected behavior based on the principles of this technique. The extent of fragmentation in CE is dependent on the recombination energy (RE) of the reagent gas ion.

  • Low Recombination Energy Reagent Gas (e.g., Xe⁺, RE = 12.1 eV): Using a reagent gas with an RE slightly above the ionization potential of this compound would result in predominantly the molecular ion ([C₄H₁₀S]⁺•) with minimal fragmentation. This is ideal for confirming the molecular weight.

  • High Recombination Energy Reagent Gas (e.g., Ar⁺, RE = 15.8 eV): A reagent gas with higher recombination energy will transfer more internal energy to the this compound molecular ion, leading to fragmentation patterns that could be similar to those observed in low-energy EI. The primary fragmentation would likely still be the loss of the SH radical to form the tert-butyl cation at m/z 57.

Comparative Table of Expected Performance:

FeatureCharge Exchange (CE)Electron Ionization (EI)
Ionization Principle Electron transfer from analyte to reagent ionElectron impact
Energy Transfer Tunable, dependent on reagent gasHigh and fixed (typically 70 eV)
Molecular Ion Intensity Generally high, especially with low RE gasCan be weak or absent
Fragmentation Controllable, from minimal to significantExtensive and characteristic
Primary Application Molecular weight determination, selective ionizationStructural elucidation, library matching

Experimental Protocols

Detailed experimental protocols are essential for reproducible results. Below are generalized protocols for the analysis of volatile sulfur compounds using EI and a conceptual protocol for CE.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction: Gaseous or volatile liquid samples of this compound are introduced into the ion source, typically via a gas chromatography (GC) system for separation from other components.

  • Ionization: The sample molecules are bombarded by a 70 eV electron beam.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conceptual Charge Exchange Mass Spectrometry (CE-MS) Protocol
  • Reagent Gas Introduction: A chosen reagent gas (e.g., Xenon, Argon) is introduced into the ion source and ionized to create a stable plasma.

  • Sample Introduction: The this compound sample is introduced into the ion source where it interacts with the reagent gas ions.

  • Charge Exchange: Analyte molecular ions are formed through charge exchange reactions.

  • Mass Analysis and Detection: The ions are guided into the mass analyzer and detected to produce a mass spectrum. The experimental conditions, particularly the choice of reagent gas and its pressure, would be optimized to control the degree of fragmentation.

Logical Workflow for Fragmentation Analysis

The process of identifying and characterizing a compound like this compound using mass spectrometry follows a logical workflow.

Workflow for Mass Spectrometric Fragmentation Analysis cluster_0 Sample Preparation & Introduction cluster_1 Ionization cluster_2 Mass Analysis & Detection cluster_3 Data Analysis Sample Volatile Sample (this compound) GC Gas Chromatography (Separation) Sample->GC IonSource Ion Source GC->IonSource CE Charge Exchange IonSource->CE EI Electron Ionization IonSource->EI MassAnalyzer Mass Analyzer (m/z Separation) CE->MassAnalyzer EI->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Interpretation Fragmentation Pathway Analysis Spectrum->Interpretation Library Spectral Library Comparison (NIST) Spectrum->Library

Figure 2: A generalized workflow for the analysis of volatile compounds by GC-MS.

Conclusion

The fragmentation analysis of this compound ions provides valuable insights into its chemical structure. Electron ionization offers a robust method for generating a detailed fragmentation pattern, which is highly useful for identification through spectral library matching. The dominant fragmentation pathway involves the formation of the stable tert-butyl cation.

Charge exchange ionization, while lacking specific experimental data for this compound, presents a complementary technique. Its ability to control the extent of fragmentation by selecting the appropriate reagent gas makes it a powerful tool for obtaining molecular weight information, which can be ambiguous in EI spectra. For a comprehensive analysis, especially for unknown compounds, the use of both hard and soft ionization techniques is recommended to obtain both detailed structural information and confident molecular weight determination. Future research focusing on the systematic study of the charge exchange fragmentation of volatile sulfur compounds would be highly beneficial to the scientific community.

References

The Impact of Thiol Structure on Catalytic Synthesis: A Comparative Analysis of Tert-Butyl Mercaptan and Other Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst promoter is a critical step in optimizing synthetic routes. Thiols, or mercaptans, are a class of organosulfur compounds frequently employed to modulate the activity and selectivity of metal catalysts. This guide provides a detailed comparison of tert-butyl mercaptan (t-BM) with other thiols, focusing on how their structural differences—specifically steric hindrance and electronic effects—influence their performance in promoting catalytic synthesis. The information presented herein is supported by experimental data from peer-reviewed studies to facilitate informed decisions in catalyst system design.

Executive Summary

The structure of a thiol promoter plays a significant role in its interaction with a catalyst surface and, consequently, its effect on the catalytic cycle. Primary, secondary, and tertiary thiols exhibit distinct electronic and steric profiles that can either enhance or inhibit catalytic performance depending on the specific reaction. While primary and secondary thiols are widely studied, this guide will also explore the unique characteristics of the tertiary thiol, this compound.

The Role of Thiols in Catalysis

Thiols can influence catalytic reactions in several ways:

  • Surface Modification: Thiols can adsorb onto the surface of a metal catalyst, altering its electronic properties and surface morphology. This modification can prevent catalyst poisoning, improve dispersion of the active metal, and create specific active sites.

  • Ligand Effects: In homogeneous catalysis, thiols can act as ligands, directly coordinating with the metal center and influencing its reactivity and selectivity.

  • Hydrogen Atom Transfer (HAT): In certain radical reactions, thiols can act as catalysts for hydrogen atom transfer, facilitating key steps in the reaction mechanism.

The effectiveness of a thiol in these roles is heavily dependent on its structure. The key distinguishing features among primary, secondary, and tertiary thiols are the number of alkyl groups attached to the carbon atom bonded to the sulfhydryl (-SH) group. This directly impacts the steric bulk around the sulfur atom and the electron-donating properties of the alkyl groups.

Comparative Performance Data

While a direct head-to-head comparison of this compound with a wide range of other thiols in a single catalytic system is not extensively documented in publicly available literature, we can infer performance differences from studies examining the effects of thiol structure on catalytic reactions.

One area where the influence of different thiols has been observed is in the modification of nickel catalysts for reductive amination. A study demonstrated that modifying a nickel catalyst with thiols led to a significant promotional effect on both activity and selectivity. While this particular study did not include this compound, it did show that different thiols, such as 1-butanethiol (B90362) (a primary thiol) and benzenethiol (B1682325) (an aromatic thiol), were successful in enhancing catalyst performance.

In a different context, the study of thiol-Michael "click" reactions provides insight into the reactivity of different thiol structures. Although not a catalytic promotion scenario in the traditional sense, the reaction kinetics are indicative of the nucleophilicity and steric accessibility of the thiol. Research in this area has shown that in base-catalyzed reactions, the rate of addition can be influenced by the thiol's acidity and steric hindrance. For instance, tertiary thiols have been noted to be slower to oxidize than primary or secondary thiols.

A study on the effect of various mercaptans on Ziegler-Natta catalysts in propylene (B89431) polymerization revealed that methyl, ethyl, propyl, and butyl mercaptans acted as inhibitors, with their effectiveness varying with molecular weight. This highlights that the interaction between the thiol and the catalyst is highly specific to the reaction and catalyst system.

Thiol ClassRepresentative ThiolKey Structural FeatureExpected Impact on Catalysis
Primary n-Butyl mercaptan-SH group on a primary carbonLess steric hindrance, allowing for easier access to the catalyst surface.
Secondary sec-Butyl mercaptan-SH group on a secondary carbonIncreased steric bulk compared to primary thiols, which can influence selectivity.
Tertiary This compound-SH group on a tertiary carbonSignificant steric hindrance around the sulfur atom, potentially leading to unique selectivity or slower reaction rates.
Aromatic Thiophenol-SH group attached to a benzene (B151609) ringDifferent electronic effects due to the aromatic ring, which can influence catalyst-promoter interactions.

Experimental Protocols

To provide a framework for comparative studies, a general experimental protocol for evaluating the performance of different thiols as promoters in a catalytic reaction is outlined below. This protocol is based on methodologies reported in the literature for similar investigations.

General Protocol for Thiol Promoter Evaluation in a Hydrogenation Reaction:

  • Catalyst Preparation: A supported metal catalyst (e.g., 5 wt% Pd/C) is weighed and placed in a high-pressure reactor.

  • Solvent and Reactant Addition: The reactor is charged with a solvent (e.g., toluene) and the reactant to be hydrogenated (e.g., an alkyne).

  • Thiol Promoter Addition: The thiol promoter (e.g., this compound, n-butyl mercaptan, or thiophenol) is added to the reactor. The molar ratio of the promoter to the metal catalyst is a critical parameter to be varied.

  • Reaction Execution: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure. The reaction mixture is stirred at a specific temperature for a set period.

  • Sampling and Analysis: Aliquots of the reaction mixture are taken at different time intervals and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the reactant and the selectivity towards different products.

  • Data Comparison: The results (e.g., reaction rate, yield, and selectivity) obtained with different thiol promoters are tabulated and compared to evaluate their relative performance.

Signaling Pathways and Logical Relationships

The interaction of a thiol with a metal catalyst and its subsequent effect on a catalytic reaction can be visualized as a logical workflow. The steric and electronic properties of the thiol are key inputs that determine the nature of the catalyst-promoter interaction, which in turn dictates the catalytic outcome.

Thiol_Catalysis_Workflow cluster_input Thiol Properties cluster_interaction Catalyst-Promoter Interaction cluster_catalyst Catalyst Modification cluster_output Catalytic Performance Thiol_Structure Thiol Structure (Primary, Secondary, Tertiary, Aromatic) Steric_Effects Steric Hindrance Thiol_Structure->Steric_Effects Electronic_Effects Electronic Effects (e.g., Electron Donation) Thiol_Structure->Electronic_Effects Catalyst_Surface Modified Catalyst Surface Steric_Effects->Catalyst_Surface Electronic_Effects->Catalyst_Surface Activity Catalytic Activity (e.g., Reaction Rate) Catalyst_Surface->Activity Selectivity Selectivity (e.g., Product Distribution) Catalyst_Surface->Selectivity

Caption: Logical workflow of thiol influence on catalysis.

The choice of thiol has a direct impact on the steric and electronic environment of the catalyst. For instance, the bulky tert-butyl group in this compound can block certain active sites, potentially leading to higher selectivity for smaller substrates. Conversely, the electron-donating nature of the alkyl groups can increase the electron density on the metal center, which may enhance its catalytic activity in certain reactions.

The following diagram illustrates a simplified experimental workflow for comparing the performance of different thiols as catalyst promoters.

Experimental_Workflow Start Start: Select Catalytic Reaction Catalyst_Prep Prepare Catalyst and Reaction Mixture Start->Catalyst_Prep Add_Promoter Add Thiol Promoter (t-BM, n-BM, Thiophenol, etc.) Catalyst_Prep->Add_Promoter Run_Reaction Run Reaction under Controlled Conditions Add_Promoter->Run_Reaction Analyze_Results Analyze Samples (GC/HPLC) Run_Reaction->Analyze_Results Compare_Data Compare Performance Metrics (Yield, Selectivity, Rate) Analyze_Results->Compare_Data Conclusion Conclusion: Optimal Thiol Promoter Compare_Data->Conclusion

A Comparative Guide to the Quantitative Analysis of tert-Butyl Mercaptan in Residential Natural Gas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tert-butyl mercaptan (TBM), a volatile organosulfur compound, is a crucial odorant added to naturally odorless residential natural gas to serve as a warning agent for leak detection. Accurate and precise quantification of TBM is paramount for ensuring public safety, meeting regulatory requirements, and controlling the odorization process. This guide provides an objective comparison of common and emerging analytical methodologies for the quantitative analysis of TBM in a natural gas matrix, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical method for TBM quantification depends on various factors, including required sensitivity, selectivity, analysis time, and instrumentation availability. The following table summarizes the performance characteristics of the most prevalent techniques.

MethodPrincipleLimit of Detection (LOD) / Limit of Quantification (LOQ)Linearity RangeKey AdvantagesKey Disadvantages
GC-SCD (ASTM D5504) Gas chromatography separation followed by sulfur-specific detection via chemiluminescence.[1][2][3][4][5]LOD: ~50 ppb[6]50 ppb - 1 ppm[6]High selectivity for sulfur compounds, equimolar response, established standard method.[4][5]Higher initial instrument cost.
GC-FID Gas chromatography separation with detection based on the ionization of analytes in a hydrogen flame.LOD: ~0.1 ppm (v/v)[7]0.1 - 30 ppm (v/v)[7]Robust, widely available, good linearity.Non-selective, potential for interference from co-eluting hydrocarbons in the natural gas matrix.[7]
GC-MS Gas chromatography separation coupled with mass spectrometry for identification and quantification.LOD: 0.037 µ g/sample ; LOQ: 1.84 µ g/sample [8]0.45 - 10 ppm[8]High confidence in identification, can analyze multiple compounds simultaneously.[8]More complex instrumentation and data analysis.
Micro GC Miniaturized gas chromatography for rapid, on-site analysis.Typically in the low ppm range.Application dependent.Fast analysis time (<100 seconds), portable for field use.[9][10]Lower resolution and sensitivity compared to benchtop GCs.[10]
Electrochemical Sensors Direct measurement of TBM concentration based on an electrochemical reaction at a sensor surface.LOD: ~0.05 ppm[11]0 - 1 ppm[11]Portable, real-time monitoring, lower cost.Potential for cross-sensitivity to other compounds, requires regular calibration and replacement.[12]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD) - Based on ASTM D5504

This method is the standard for the determination of sulfur compounds in natural gas.

a. Sample Collection and Introduction:

  • Collect the natural gas sample in a Tedlar® bag or a passivated stainless steel canister.

  • Introduce a fixed volume of the gaseous sample (typically 1 mL) into the GC system via a gas sampling valve. The entire sample pathway should be inert to prevent loss of reactive sulfur compounds.[4][13]

b. Gas Chromatography:

  • Column: A capillary column suitable for sulfur compound analysis, such as a DB-Sulfur SCD column or equivalent.[4]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.[14]

  • Oven Temperature Program: An initial temperature of around 35-40°C, held for a few minutes, followed by a temperature ramp to separate TBM from other sulfur compounds and the natural gas matrix.[14]

  • Injector: A split/splitless injector is typically used.

c. Sulfur Chemiluminescence Detection:

  • As compounds elute from the GC column, they are combusted in a dual plasma furnace to form sulfur dioxide (SO₂).[14]

  • The SO₂ is then reduced, and upon reaction with ozone, emits light (chemiluminescence) which is detected by a photomultiplier tube.[14] The intensity of the emitted light is proportional to the amount of sulfur.

d. Calibration:

  • Prepare a multi-point calibration curve using certified gas standards of TBM in a matrix mimicking natural gas (e.g., methane (B114726) or nitrogen).

Gas Chromatography-Flame Ionization Detection (GC-FID)

A widely used method, though less selective for sulfur compounds.

a. Sample Collection and Introduction:

  • Follow the same procedure as for GC-SCD.

b. Gas Chromatography:

  • Column: A non-polar or mid-polar capillary column (e.g., PDMS-based) is commonly used. For complex matrices, a two-dimensional GC (GCxGC) setup can provide enhanced separation.[7]

  • Carrier Gas: Helium or Nitrogen.

  • Oven Temperature Program: A suitable temperature program to resolve TBM from other hydrocarbons.

  • Injector: Split/splitless injector.

c. Flame Ionization Detection:

  • Eluted compounds are burned in a hydrogen-air flame.

  • The combustion process produces ions, generating a current that is measured. The signal is proportional to the mass of carbon atoms entering the flame.

d. Calibration:

  • Generate a calibration curve using certified TBM gas standards. Due to the non-selective nature of FID, it is crucial to ensure baseline separation of TBM from interfering hydrocarbons.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique provides definitive identification along with quantification.

a. Sample Collection and Introduction:

  • Follow the same procedure as for GC-SCD.

b. Gas Chromatography:

  • Column: A column such as a BP-5 MS or equivalent is suitable.[8]

  • Carrier Gas: Helium is typically used.

  • Oven Temperature Program: A programmed temperature ramp to achieve good chromatographic separation.

  • Injector: Split/splitless injector.

c. Mass Spectrometry:

  • Ionization: Electron Ionization (EI) is commonly used.

  • Mass Analyzer: A quadrupole or other mass analyzer separates the resulting ions based on their mass-to-charge ratio.

  • Detection: An electron multiplier detects the ions.

  • Quantification: Can be performed in either full scan mode or, for higher sensitivity and selectivity, in selected ion monitoring (SIM) mode, where only characteristic ions of TBM are monitored.

d. Calibration:

  • Prepare a calibration curve using certified TBM gas standards. An internal standard may be used to improve accuracy and precision.[8]

Mandatory Visualizations

experimental_workflow cluster_sampling Sample Collection cluster_analysis Analytical Method cluster_data Data Processing Sampling Natural Gas Sampling (Tedlar Bag / Canister) Injection Gas Sample Injection (Gas Sampling Valve) Sampling->Injection Transfer GC Gas Chromatographic Separation Injection->GC Separation Detector Detection GC->Detector Elution Integration Peak Integration & Identification Detector->Integration Signal Quantification Concentration Calculation Integration->Quantification Calibration Calibration Curve Generation Calibration->Quantification

method_selection cluster_criteria Decision Criteria cluster_methods Recommended Method Sensitivity High Sensitivity & Selectivity? Speed Rapid On-site Analysis? GCSCD GC-SCD (ASTM D5504) Sensitivity->GCSCD Yes GCMS GC-MS Sensitivity->GCMS Yes Cost Low Instrument Cost? MicroGC Micro GC Speed->MicroGC Yes Electrochemical Electrochemical Sensor Speed->Electrochemical Yes Cost->Electrochemical Yes

References

A Researcher's Guide to Gas Chromatography Columns for the Separation of tert-Butyl Mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and petrochemical industries, the accurate and reproducible analysis of volatile sulfur compounds like tert-Butyl mercaptan (TBM) is a critical task. TBM, a common odorant in natural gas, is notoriously challenging to analyze due to its high volatility and reactivity, which can lead to poor peak shapes and signal loss in gas chromatography (GC) systems. The choice of a GC column is paramount to overcoming these challenges. This guide provides an objective comparison of several commercially available GC columns, supported by experimental data, to assist in selecting the optimal column for the separation of this compound.

The primary challenge in the analysis of TBM and other thiols lies in their propensity to interact with active sites within the GC system, including the column. This interaction can cause peak tailing, reduced sensitivity, and poor reproducibility. Therefore, columns designed for sulfur analysis must be exceptionally inert. Manufacturers have developed various technologies to address this, including proprietary surface deactivation techniques and specialized stationary phases. This guide will compare packed, capillary, and Porous Layer Open Tubular (PLOT) columns, highlighting their performance characteristics for TBM analysis.

Performance Comparison of GC Columns for this compound Separation

The following table summarizes the performance of several leading GC columns for the separation of this compound. The data has been compiled from manufacturer application notes and scientific publications. It is important to note that the experimental conditions may vary between analyses; therefore, this data should be used as a comparative guide rather than a direct head-to-head comparison under a single set of conditions.

GC ColumnManufacturerColumn TypeStationary PhaseDimensionsThis compound Retention Time (min)Peak Characteristics
Rt-XLSulfur RestekMicropackedDivinylbenzene porous polymer (Sulfinert® treated)1 m x 2.0 mm IDNot specified for TBM, but shows good separation of other mercaptansSymmetrical peaks for low-level sulfur compounds[1]
Rtx-1 RestekCapillary (WCOT)100% Dimethyl Polysiloxane60 m x 0.53 mm ID, 7.0 µm film thickness~7.5Sharp, Symmetrical[2]
DB-Sulfur SCD AgilentCapillary (WCOT)Proprietary (low bleed PDMS-type)60 m x 0.32 mm id, 4.2-µm filmNot explicitly stated for TBM, but provides good resolution for reactive sulfurs[3]Excellent peak shape for reactive sulfur compounds[3]
Select Low Sulfur AgilentPLOTProprietary60 m x 0.32 mmNot explicitly stated for TBM, but resolves various sulfur compounds from hydrocarbon matrix[4]Sharp peaks, low detection limits for sulfur compounds[4]
CP-Sil 13 CB AgilentMicro GCNot specifiedNot specified< 1.0Good separation from other natural gas components[5][6]
BP-5 MS -Capillary5% Phenyl PolysiloxaneNot specified4.05Not specified

Experimental Protocols

Detailed experimental protocols are crucial for the successful analysis of this compound. The following are representative methodologies for some of the columns compared in this guide.

Restek Rtx-1 Thick Film Column Analysis
  • Instrument: Gas Chromatograph with a Pulsed Flame Photometric Detector (PFPD) or Sulfur Chemiluminescence Detector (SCD).[2]

  • Column: Rtx®-1, 60 m x 0.53 mm ID, 7.0 µm film thickness.[2]

  • Carrier Gas: Helium at a constant flow of 10 mL/min.[2]

  • Oven Program: 35°C (hold for 5 min) to 200°C at 10°C/min.[2]

  • Injector: Split/Splitless injector at 200°C.[2]

  • Detector Temperature: 250°C.[2]

Agilent J&W Select Low Sulfur PLOT Column Analysis
  • Instrument: Agilent 7890B GC with an Agilent 355 SCD.[2]

  • Column: Agilent J&W Select Low Sulfur, 60 m x 0.32 mm.[2]

  • Carrier Gas: Helium, constant flow at 2.0 mL/min.[2]

  • Oven Program: 65°C (hold for 4 min), then ramp at 30°C/min to 120°C (hold for 5 min).[2]

  • Injector: Split mode (1:10) at 200°C.[2]

  • Detector Settings: Burner at 800°C, Ozone flow at 40 mL/min.[2]

Agilent 490 Micro GC with CP-Sil 13 CB Column Analysis
  • Instrument: Agilent 490 Micro GC.[5]

  • Column Channel: CP-Sil 13 CB for TBM.[5]

  • Column Temperature: 40°C.[5]

  • Carrier Gas: Helium, 250 kPa.[5]

  • Injection Time: 255 msec.[5]

Experimental Workflow

The analysis of volatile sulfur compounds like this compound follows a standardized workflow, from sample collection to data analysis. The following diagram illustrates the key stages of this process.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Tedlar bag, canister) Injection Sample Injection (Gas Sampling Valve) SampleCollection->Injection StandardPrep Standard Preparation StandardPrep->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Carrier Gas Flow Detection Detection (SCD, FPD, MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification

A typical experimental workflow for the GC analysis of this compound.

Conclusion

The successful gas chromatographic separation of this compound is highly dependent on the selection of a GC column that offers high inertness and appropriate selectivity. For analyses requiring high resolution and the separation of a wide range of volatile sulfur compounds, capillary columns such as the Restek Rtx-1 and Agilent DB-Sulfur SCD are excellent choices.[2][3] The Rtx-1 , with its thick film, provides good retention for volatile compounds, while the DB-Sulfur SCD is optimized for low bleed, making it ideal for sensitive sulfur detectors.[2][3]

For applications involving complex matrices like hydrocarbon streams, PLOT columns such as the Agilent J&W Select Low Sulfur offer unique selectivity that can prevent co-elution with matrix components.[4] Packed columns, like the Restek Rt-XLSulfur , provide a robust solution, particularly for the analysis of low-level sulfur compounds in gaseous samples, due to their high degree of inertness achieved through specialized surface treatments.[1] For rapid analysis, particularly in process monitoring, a Micro GC system with a column like the Agilent CP-Sil 13 CB can provide results in under a minute.[5][6]

Ultimately, the choice of column should be guided by the specific requirements of the analysis, including the sample matrix, the required detection limits, and the desired analytical throughput. Researchers and scientists are encouraged to consult manufacturer application notes and literature for the most up-to-date information and to select the column that best fits their analytical needs.

References

Predicting the Standard Enthalpy of Formation of tert-Butyl Mercaptan: A Comparative Guide to QSPR and Ab Initio Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different computational models for predicting the standard enthalpy of formation (ΔHf°) of tert-Butyl mercaptan (2-methyl-2-propanethiol). The standard enthalpy of formation is a critical thermodynamic property for understanding chemical stability, reaction energetics, and for the design of chemical processes. This document evaluates the performance of a prominent Quantitative Structure-Property Relationship (QSPR) model and a high-level ab initio computational chemistry method against experimental data.

Comparison of Predictive Models

The performance of two distinct predictive models for the standard enthalpy of formation of gaseous this compound at 298.15 K is summarized below. The experimental value is provided as a benchmark for accuracy.

Model TypePredictive MethodPredicted ΔHf° (kJ/mol)Deviation from Experimental Value (kJ/mol)
Experimental NIST WebBook-137.9 ± 0.8N/A
QSPR Vatani et al. (2007)-137.86[1]+0.04
Computational Paulechka et al. (2021)-138.2-0.3

Detailed Model Descriptions

Vatani et al. (2007) QSPR Model

This Quantitative Structure-Property Relationship (QSPR) model is a multivariate linear regression model developed to predict the standard enthalpy of formation for a diverse set of 1115 organic compounds.[1][2] The model's strength lies in its broad applicability and the use of easily calculable molecular descriptors derived solely from the chemical structure.

The general form of the model is a linear equation that relates the standard enthalpy of formation to a series of molecular descriptors. These descriptors are numerical representations of the molecule's topological, geometrical, and electronic features. For this compound, this model demonstrates remarkable accuracy, with a predicted value that is exceptionally close to the experimental data.[1]

Model Performance Metrics (for the full dataset of 1115 compounds):

MetricValue
R-squared (R²)0.9830[2]
Cross-validated R² (Q²)0.9823
Paulechka et al. (2021) Ab Initio Model

This model is based on high-level ab initio quantum mechanical calculations.[3] Unlike QSPR models that rely on correlations within a dataset, ab initio methods aim to solve the electronic Schrödinger equation for a molecule to determine its energy and properties from first principles.

The specific method employed by Paulechka and colleagues is a sophisticated computational protocol that provides highly accurate thermochemical data.[3] This approach is generally more computationally intensive than QSPR models but offers the advantage of not requiring a large dataset for training and can be applied to novel molecules where experimental data may be unavailable. The close agreement of the calculated value with the experimental data for this compound highlights the predictive power of modern computational chemistry.[3]

Experimental Protocols

QSPR Model Development Workflow

The development of a QSPR model, such as the one by Vatani et al., typically follows a structured workflow. This process is designed to ensure the statistical robustness and predictive power of the resulting model.

The key stages in the QSPR workflow include:

  • Data Collection and Curation: A diverse dataset of compounds with high-quality experimental data for the property of interest (in this case, standard enthalpy of formation) is assembled.

  • Molecular Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated using specialized software. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., molecular surface area).

  • Data Splitting: The dataset is typically divided into a training set and a test set. The training set is used to build the model, while the test set is used to evaluate its predictive performance on unseen data.

  • Variable Selection: From the large pool of calculated descriptors, a subset of the most relevant descriptors is selected. This is a critical step to avoid overfitting and to create a more interpretable model. Genetic algorithms are often employed for this purpose.[1]

  • Model Building: A mathematical relationship between the selected descriptors and the target property is established using a statistical method, such as multiple linear regression.

  • Model Validation: The model is rigorously validated using various statistical techniques, including internal validation (e.g., cross-validation) and external validation with the test set.

QSPR_Workflow QSPR Model Development Workflow A Data Collection (Experimental ΔH_f°) C Descriptor Calculation A->C B Molecular Structure Input B->C D Data Splitting (Training & Test Sets) C->D E Variable Selection (e.g., Genetic Algorithm) D->E F Model Building (e.g., Multiple Linear Regression) E->F G Model Validation (Internal & External) F->G H Final QSPR Model G->H

A simplified workflow for developing a QSPR model.

Conclusion

Both the general-purpose QSPR model developed by Vatani et al. and the high-level ab initio calculations by Paulechka et al. provide excellent predictions for the standard enthalpy of formation of gaseous this compound.

  • The Vatani et al. QSPR model is a testament to the power of statistical learning in chemistry, offering high accuracy for a wide range of compounds with relatively low computational cost. Its reliance on easily calculable descriptors makes it a practical tool for rapid screening and property estimation.

  • The Paulechka et al. ab initio model showcases the capability of modern theoretical chemistry to deliver highly accurate thermochemical data from fundamental physical principles. While more computationally demanding, this approach is invaluable for its rigor and its ability to handle molecules for which no experimental data exists.

For researchers and professionals in drug development and chemical sciences, the choice of model will depend on the specific application, the required level of accuracy, and the available computational resources. For high-throughput screening, a well-validated QSPR model may be more suitable, while for detailed mechanistic studies or for molecules outside the applicability domain of existing QSPR models, ab initio methods are the preferred choice.

References

Comparative Analysis of Tert-Butyl Mercaptan Adsorption: Zeolites vs. Activated Carbon

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Material Science and Drug Development

The removal of volatile sulfur compounds, such as tert-butyl mercaptan (TBM), is critical in various industrial processes, including natural gas purification and odor control. TBM's potent and unpleasant odor necessitates highly efficient removal methods. Adsorption is a widely employed technique, with zeolites and activated carbon being two of the most prominent adsorbent materials. This guide provides an objective comparison of their performance for TBM adsorption, supported by experimental data, detailed protocols, and process visualizations to aid researchers in selecting the appropriate material for their specific applications.

Quantitative Performance Comparison

The adsorption capacity is a key metric for evaluating the performance of an adsorbent. The following tables summarize the experimental data for mercaptan adsorption on various zeolites and activated carbons under different conditions.

Table 1: Mercaptan Adsorption Capacities

AdsorbentMercaptan AdsorbedAdsorption Capacity (mg/g)Temperature (°C)Key Findings
Zeolites
Cu-Y ZeoliteMethyl Mercaptan7025Highest capacity among tested ion-exchanged Y zeolites.[1][2][3]
Cu-Y ZeoliteMethyl Mercaptan6425Capacity slightly reduced in the presence of 4% CO2.[1][2][3]
AgX ZeoliteEthyl Mercaptan~8926Showed the highest capacity for ethyl mercaptan among tested mercaptans.[4]
AgX Zeoliten-Butyl Mercaptan~12126Adsorption capacity increased with mercaptan chain length (except for ethyl mercaptan).[4]
13X ZeoliteMercaptans (general)-22-25Used industrially for simultaneous water and mercaptan removal from natural gas.[5]
Activated Carbon
KOH-Impregnated ACThis compound (TBM)-AmbientImpregnation with KOH markedly enhances TBM adsorption selectivity.[6]
HNO₃-Oxidized ACTBM & THT-AmbientSurface oxidation increases overall sulfur capacity but favors THT over TBM.[6]
Cu/AC1-Butanethiol1.60 cm³/g150Adsorption capacity is influenced more by the nature of the metal oxide than the specific surface area.[7]
Fe/AC1-Butanethiol~1.68 cm³/g150Highest capacity among Cu, Fe, and Zn-doped activated carbons tested.[7]
Granular AC (GAC)This compound (TBM)--GAC demonstrates strong adsorption of TBM from both air and water phases.[8]

Table 2: Regeneration Conditions and Efficiency

AdsorbentRegeneration MethodTemperature (°C)Efficiency / Outcome
Zeolites
Cu-Y ZeoliteThermal (in air)350Adsorption capacity decreased by 21.4% after six cycles.[1][2][3]
AgX ZeoliteThermal150 - 300Ethyl mercaptan was the easiest to remove via thermal treatment.[4]
13X ZeoliteThermal Swing Adsorption (TSA)250Effective for industrial applications; regeneration is a key advantage.[5][9]
Activated Carbon
General ACThermal (Vacuum)>500Can regenerate to 95% of original capacity, but optimal temperature depends on the adsorbate.[10]
Impregnated ACChemical (Ammonium Hydroxide/Carbonate)180 (drying)Almost fully restored adsorption capacity for certain gases after aging.[11]
General ACSolvent (Liquid Dimethyl Ether)25Effective regeneration without degrading the carbon's capacity or strength.[12]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for adsorbent preparation and testing based on common practices found in the literature.

Adsorbent Preparation & Modification
  • Zeolite Ion Exchange (e.g., Cu-Y):

    • A parent zeolite (e.g., Na-Y) is washed with deionized water and dried.

    • The zeolite is then added to an aqueous solution of a metal salt (e.g., Cu(NO₃)₂) of a specific concentration.

    • The slurry is stirred at a controlled temperature (e.g., 60-80°C) for a set duration (e.g., 12-24 hours) to allow for ion exchange.

    • The solid material is filtered, washed thoroughly with deionized water to remove residual ions, and dried in an oven (e.g., at 110°C).

    • Finally, the ion-exchanged zeolite is calcined in air at a high temperature (e.g., 400-500°C) to ensure stability.

  • Activated Carbon Impregnation (e.g., KOH-AC):

    • Granular activated carbon is first washed with deionized water to remove fines and then dried.

    • A solution of the impregnating agent (e.g., KOH) is prepared at the desired concentration.[6]

    • The dried activated carbon is immersed in the solution and agitated for several hours to ensure uniform wetting.[6]

    • The excess solution is drained, and the wet carbon is dried in an oven at a specific temperature (e.g., 110°C) overnight to remove the solvent.[6]

Adsorbent Characterization
  • N₂ Adsorption-Desorption: Performed at 77 K to determine the BET surface area, pore volume, and pore size distribution of the adsorbents.

  • X-ray Diffraction (XRD): Used to identify the crystalline phases and assess the structural integrity of zeolites before and after modification or regeneration.

  • Scanning Electron Microscopy (SEM): Employed to observe the surface morphology and particle size of the adsorbent materials.

Dynamic Adsorption Testing
  • A fixed-bed reactor (typically a glass or stainless steel column) is packed with a known mass of the adsorbent.

  • A gas stream containing a specific concentration of this compound, balanced with a carrier gas like nitrogen or air, is passed through the bed at a constant flow rate and temperature.

  • The concentration of TBM at the outlet of the reactor is continuously monitored using a gas chromatograph (GC) equipped with a suitable detector (e.g., Flame Photometric Detector - FPD).

  • The "breakthrough" point is defined as the time when the outlet TBM concentration reaches a predetermined fraction (e.g., 5%) of the inlet concentration.

  • The adsorption capacity is calculated from the breakthrough curve by integrating the amount of TBM adsorbed until saturation.

Visualized Workflows and Comparisons

Diagrams created using Graphviz help to clarify complex processes and relationships.

Experimental_Workflow cluster_prep Adsorbent Preparation cluster_test Performance Evaluation cluster_regen Regeneration Cycle A Raw Material (Zeolite or Carbon) B Modification (e.g., Ion Exchange, Impregnation) A->B C Characterization (BET, XRD, SEM) B->C D Dynamic Adsorption Test (Fixed-Bed Reactor) C->D E Breakthrough Analysis D->E F Spent Adsorbent D->F G Regeneration (Thermal or Chemical) F->G H Re-Characterization G->H I Re-test Adsorption Capacity H->I

Caption: General experimental workflow for adsorbent testing.

Logical_Comparison cluster_zeolite Zeolites cluster_ac Activated Carbon TBM TBM Adsorption Z Zeolites TBM->Z AC Activated Carbon TBM->AC Z_Sel High Selectivity (Tunable Pores, Ion Exchange) Z->Z_Sel Z_Cap High Capacity (Especially after modification) Z->Z_Cap Z_Regen Good Regenerability (Thermal Treatment) Z->Z_Regen AC_Sel Broad-Spectrum Adsorption (Less Selective) AC->AC_Sel AC_Cap High Capacity (Large Surface Area) AC->AC_Cap AC_Regen Regeneration is Possible (Can be energy-intensive) AC->AC_Regen

Caption: Key properties of Zeolites vs. Activated Carbon.

Discussion and Conclusion

Both zeolites and activated carbon are effective adsorbents for this compound, but their mechanisms and optimal applications differ.

  • Zeolites , particularly those modified with transition metal ions like Cu²⁺ or Ag⁺, exhibit high selectivity and capacity for mercaptans.[1][2][3] This is attributed to the formation of strong chemical bonds (S-M bonds) between the sulfur in the mercaptan and the metal cation within the zeolite's uniform porous structure.[1][2] Their crystalline nature allows for effective thermal regeneration, although some loss in capacity can occur over multiple cycles.[3] The uniform pore size of zeolites can also be tailored to selectively adsorb molecules of a specific size, offering an advantage in complex gas streams.

  • Activated Carbon offers a high adsorption capacity due to its vast surface area and well-developed microporous structure.[13] The adsorption on pristine activated carbon is primarily physical, though it can also catalyze the oxidation of mercaptans to less odorous disulfides.[14] The performance of activated carbon can be significantly enhanced through surface modification. Impregnation with basic compounds like KOH enhances its affinity for acidic TBM molecules, while oxidation can increase the total sulfur capacity.[6] While generally less selective than modified zeolites, activated carbon is versatile, cost-effective, and can be used to remove a broad range of impurities.[15]

  • Choose modified zeolites for applications requiring high selectivity for mercaptans in the presence of other compounds and where regenerability is a key operational factor.

  • Choose activated carbon for general-purpose de-odorization, applications requiring high capacity for a broad range of volatile organic compounds, and when cost is a primary driver. Surface-modified activated carbons can provide a performance boost for specific contaminants like TBM.

References

Field Testing and Benchmarking of a Highly Sensitive Mercaptans Instrument for TBM: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a highly sensitive mercaptans instrument for the detection of Tetrahydrothiophene (TBM), a common odorant in natural gas, against other available technologies. The information presented is based on a comprehensive review of existing field testing and benchmarking studies, with a focus on quantitative performance data and experimental methodologies.

Introduction

Accurate and sensitive detection of mercaptans, including TBM, is critical in the natural gas industry to ensure public safety through effective odorization.[1][2] While traditional "sniff tests" have been a staple, modern analytical instruments offer quantitative, reliable, and continuous monitoring capabilities.[3][4][5] This guide explores the performance of various instrumental methods for TBM and mercaptan analysis, providing researchers and scientists with the data needed to select the appropriate technology for their specific applications.

Comparative Analysis of Mercaptan Detection Technologies

The selection of a suitable instrument for mercaptan analysis depends on various factors, including the required sensitivity, selectivity, response time, and portability for field applications. The following table summarizes the key performance metrics of different technologies based on available data.

TechnologyKey Performance MetricsDetection RangeRepeatability (%RSD) / PrecisionAnalysis TimeKey AdvantagesLimitations
Gas Chromatography - Mass Spectrometry (GC-MS) High selectivity and sensitivity.ppb to ppm levels[3]Not explicitly stated, but generally high.Varies, can be several minutes.Gold standard for compound identification.Complex, costly, less portable.
Gas Chromatography - Flame Photometric Detector (GC-FPD) Specific to sulfur compounds.0.2 to 10 ppm[6]Not explicitly stated.Minutes.High selectivity for sulfur.Requires hydrogen and air supply.
Gas Chromatography - Electrochemical Detector Good for specific sulfur compounds.ppb to ppm levels[2]Not explicitly stated.120 seconds for multiple compounds.[2]Does not require external calibration cylinders.[2]Potential for electrode fouling.
Gas Chromatography - Differential Mobility Spectrometry (GC-DMS) High sensitivity and portability.0.1 ppb to 8 ppb[3]Not explicitly stated.Not explicitly stated.Portable for field use, non-radioactive ionizer available.[3]Potential for instability issues that require specific sorbent traps.[3]
UV Spectroscopy (OMA-300 Process Analyzer) Real-time, continuous monitoring.Not explicitly specified, but capable of detecting distinct absorbance features.[4]Not explicitly stated.1 to 5 seconds response time.[5]Fast response, no moving parts, rich trend data.[4][5]Potential for interference from other UV-absorbing compounds.[4]
Portable GC with MEMS-based Detector Portable for on-site analysis.0.1 - 5 ppm[7][8]4.7 – 14.8% error in predicting concentrations (excluding 0.1 ppm).[7]Not explicitly stated.Facilitates on-site quantification.[8]Measurement variability may be higher than lab-based methods.[7]
Micro-GC for THT and TBM Online monitoring.TBM: 10.50 mg/Sm3 (2.82 ppm), THT: 3.71 mg/Sm3 (1.01 ppm) used in tests.[9]TBM: 2.08% RSD (Area), THT: 4.16% RSD (Area).[9]Not explicitly stated.Ideal for online monitoring of odorants.[9]Focused on specific, pre-defined odorants.
Tunable Diode Laser (TDL) Spectroscopy Specific for H2S, CO2, and water.Sub-ppm levels for H2S.[6]Not explicitly stated.Fast.Relatively inexpensive.[6]Cannot speciate and quantify all mercaptans and sulfur compounds, susceptible to hydrocarbon interference.[6]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate benchmarking of analytical instruments. While specific protocols vary between studies, a general methodology for field testing a mercaptan instrument can be outlined.

Objective: To evaluate the performance of a mercaptan detection instrument in a real-world field setting against a reference method.

Materials:

  • Highly sensitive mercaptan instrument under test.

  • Reference instrument (e.g., a laboratory-based GC-MS).

  • Certified standard gas cylinders of TBM and other relevant mercaptans at various concentrations.

  • Gas sampling bags or canisters.

  • Flow meters and pressure regulators.

Procedure:

  • Laboratory Validation: Before field deployment, the instrument is calibrated in a controlled laboratory environment using certified gas standards. Linearity, repeatability, and the limit of detection are determined.

  • Field Site Selection: Choose a location in the natural gas distribution network with known or expected concentrations of TBM.

  • On-site Sampling: Collect gas samples directly from the pipeline using appropriate sampling techniques to ensure sample integrity.

  • Instrument Analysis: Analyze the collected gas samples with the instrument under test. Record all relevant data, including concentration readings, analysis time, and any operational parameters.

  • Reference Analysis: Concurrently, collect duplicate gas samples in bags or canisters for analysis by the reference method (e.g., GC-MS) in a laboratory.

  • Data Comparison: Compare the concentration data obtained from the instrument under test with the results from the reference method.

  • Performance Evaluation: Evaluate the accuracy, precision, and any matrix effects observed in the field. Assess the instrument's ease of use, portability, and power consumption in a field environment.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the field testing and benchmarking of a highly sensitive mercaptan instrument.

Field_Testing_Workflow cluster_lab Laboratory Phase cluster_field Field Phase cluster_analysis Data Analysis & Evaluation lab_cal Instrument Calibration (Certified Standards) lab_val Performance Validation (Linearity, Repeatability, LOD) lab_cal->lab_val site_sel Field Site Selection lab_val->site_sel sampling On-site Gas Sampling site_sel->sampling inst_analysis Analysis with Test Instrument sampling->inst_analysis ref_sampling Reference Sample Collection sampling->ref_sampling data_comp Data Comparison inst_analysis->data_comp ref_analysis Reference Method Analysis (e.g., GC-MS) ref_sampling->ref_analysis ref_analysis->data_comp perf_eval Performance Evaluation (Accuracy, Precision, Usability) data_comp->perf_eval

Field testing and benchmarking workflow for a mercaptan instrument.

Conclusion

The selection of a highly sensitive mercaptan instrument requires careful consideration of the intended application and the required performance characteristics. While laboratory-based methods like GC-MS offer high accuracy, portable and online analyzers provide the advantage of real-time data for continuous monitoring in the field.[3][4] This guide provides a comparative overview to aid researchers and scientists in making an informed decision based on currently available data. As technology advances, it is expected that portable instruments will continue to improve in sensitivity, selectivity, and ease of use, further enhancing the capabilities for on-site mercaptan and TBM analysis.

References

A Comparative Analysis of Odorous Volatile Organic Compounds, Featuring tert-Butyl Mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical safety and sensory science, the ability to detect and differentiate odorous volatile organic compounds (VOCs) is paramount. Among these, tert-Butyl mercaptan (TBM) holds a significant position, primarily as a potent odorant for natural gas, ensuring that leaks are readily detectable by smell well before reaching hazardous concentrations. This guide provides a comparative analysis of this compound against other odorous VOCs, supported by quantitative data and detailed experimental protocols for their evaluation.

Comparative Data of Odorous VOCs

The following tables summarize the key physicochemical and sensory properties of this compound and a selection of other odorous volatile organic compounds. These compounds are often used as gas odorants or are encountered as significant contributors to environmental or industrial odors.

Table 1: Physicochemical Properties of Selected Odorous VOCs

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Vapor Pressure (mmHg @ 25°C)
This compoundC4H10S90.1964.3181
Isopropyl MercaptanC3H8S76.1657-60226
n-Propyl MercaptanC3H8S76.1667-68155
Ethyl MercaptanC2H6S62.1335589.7
Methyl MercaptanCH4S48.1161516
Dimethyl SulfideC2H6S62.1337.3502.2
Tetrahydrothiophene (THT)C4H8S88.1711915.6

Table 2: Odor Thresholds and Descriptions of Selected Odorous VOCs

CompoundOdor Threshold (ppb)Odor Description
This compound< 1Strong, gassy, similar to rotten cabbage or garlic.[1]
Isopropyl MercaptanNot specifiedStrong, gassy.[2]
n-Propyl MercaptanNot specifiedStrong odor.[2]
Ethyl Mercaptan1.1Burnt match, sulfide, earthy.[3]
Methyl Mercaptan1.5Rotten cabbage, burnt rubber.[3]
Dimethyl Sulfide17-25Canned corn, cooked cabbage, asparagus, vegetal.[3]
Tetrahydrothiophene (THT)Not specifiedGassy, low odor impact.[4]

Experimental Protocols

Accurate and reproducible analysis of odorous VOCs is critical for research and industrial applications. The following sections detail the methodologies for sensory and instrumental analysis.

Sensory Analysis: Determination of Odor Threshold by Forced-Choice Ascending Concentration Series (ASTM E679)

This method is a standardized practice for determining the concentration at which a substance can be detected by smell.

1. Panelist Selection and Training:

  • A panel of at least eight qualified individuals is selected.

  • Panelists are screened for their ability to detect a range of standard odorants and are trained to recognize and describe different odor characteristics.

  • Training sessions are conducted in a well-ventilated, odor-free environment.

2. Sample Preparation:

  • A stock solution of the odorous VOC is prepared in a suitable solvent (e.g., odor-free water or mineral oil).

  • A series of dilutions is prepared from the stock solution, typically in geometric steps (e.g., a factor of 2 or 3). The concentration range should span from well below the expected threshold to a level that is easily detectable.

  • For each concentration level, three samples are presented to the panelist: two blanks (solvent only) and one containing the odorant.

3. Presentation and Evaluation:

  • Samples are presented in ascending order of concentration.

  • Each panelist is instructed to sniff each of the three samples and identify the one that is different from the other two (the "odd" sample).

  • The concentration at which a panelist correctly identifies the odd sample in two consecutive presentations is considered their individual threshold.

4. Data Analysis:

  • The group's best-estimate threshold is calculated as the geometric mean of the individual thresholds.

Sensory_Analysis_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panel Select & Train Panel SamplePrep Prepare Dilution Series Panel->SamplePrep Present Present Samples (2 Blanks, 1 Odorant) SamplePrep->Present Identify Panelist Identifies 'Odd' Sample Present->Identify Threshold Determine Individual Threshold Identify->Threshold Correct ID GroupThreshold Calculate Group Best-Estimate Threshold Threshold->GroupThreshold GCMS_Analysis_Workflow cluster_sample Sample Handling cluster_instrument Instrumental Analysis cluster_data Data Processing Collect Sample Collection (Tedlar Bag / SPME) Prepare Sample Preparation (Headspace / Internal Std.) Collect->Prepare Inject Injection into GC Prepare->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Identify Compound Identification (Retention Time & Mass Spectra) Detect->Identify Quantify Quantification (Peak Area Integration) Identify->Quantify Odor_Perception_Pathway VOC VOC Release (e.g., this compound) Inhalation Inhalation VOC->Inhalation OlfactoryEpithelium Binding to Olfactory Receptors in Nasal Cavity Inhalation->OlfactoryEpithelium SignalTransduction Signal Transduction Cascade OlfactoryEpithelium->SignalTransduction OlfactoryBulb Signal Transmission to Olfactory Bulb SignalTransduction->OlfactoryBulb Brain Processing in Brain's Olfactory Cortex OlfactoryBulb->Brain Perception Odor Perception ('Gassy' Smell) Brain->Perception

References

A Comparative Guide to the Validation of Analytical Methods for Sulfur-Based Odorants in Natural Gas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the validation of sulfur-based odorants in natural gas, supported by experimental data. The accurate quantification of these odorants is crucial for public safety and for ensuring compliance with regulatory standards. The most common sulfur compounds used as odorants include tert-butyl mercaptan (TBM), tetrahydrothiophene (B86538) (THT), methylethyl sulfide, and dimethyl sulfide.[1] Federal regulations in North America mandate that natural gas must be detectable by its odor at one-fifth of the lower explosive limit.[1]

Key Analytical Techniques

Gas chromatography (GC) is the most prevalent technique for the analysis of sulfur odorants in natural gas.[2] It is often coupled with sulfur-selective detectors to achieve high sensitivity and selectivity, minimizing interference from the natural gas matrix.[3][4] The most common detectors include:

  • Sulfur Chemiluminescence Detector (SCD): Known for its high selectivity, sensitivity, and linear, equimolar response to sulfur compounds, meaning the response is directly proportional to the mass of sulfur, regardless of the compound's structure.[3][5][6] This simplifies calibration as a single sulfur compound can be used to quantify others.[7]

  • Flame Photometric Detector (FPD) and Pulsed Flame Photometric Detector (PFPD): Also widely used, but can be susceptible to quenching from co-eluting hydrocarbons, which can reduce the sulfur signal.[1][2]

  • Ion Mobility Spectrometry (IMS): A rapid on-site analysis technique.[1]

Standard methods such as ASTM D5504 and ISO 19739 provide guidelines for the determination of volatile sulfur compounds in natural gas using gas chromatography.[4][8][9]

Comparative Analysis of Method Performance

The validation of an analytical method ensures its suitability for its intended purpose. Key validation parameters include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). The following tables summarize the performance of various GC-based methods for the analysis of common sulfur odorants.

Linearity

Linearity demonstrates the proportional relationship between the concentration of an analyte and the analytical signal. It is typically evaluated by the coefficient of determination (R²).

Odorant CompoundAnalytical MethodConcentration RangeLinearity (R²)Reference
14 Sulfur CompoundsGC-SCD50 - 1000 ppb (v/v)≥0.9994[10]
15 Sulfur CompoundsGC-SCD0.15 - 10 ppm0.996 (average)[4]
H₂S, COS, MeSHGC-PFPD0.040 - 2.081 ppmvNot Specified[2]
Various Sulfur CompoundsGCxGC-FID0.1 - 30 ppm (v/v)Not Specified[1]
Precision (Repeatability)

Precision measures the closeness of agreement between independent test results obtained under stipulated conditions. It is often expressed as the relative standard deviation (%RSD).

Odorant CompoundAnalytical MethodConcentrationPrecision (%RSD)Reference
14 Sulfur CompoundsGC-SCD1 ppm≤2.31 (most ≤1.09)[10]
Major Sulfur CompoundsGC-SCDNot Specified<2.25[3]
H₂SGC-PFPD0.376 ppmv3.88[2]
Carbonyl Sulfide (COS)GC-PFPD0.418 ppmv3.34[2]
Methyl Mercaptan (MeSH)GC-PFPD0.145 ppmv5.84[2]
Various Sulfur CompoundsGCxGC-FIDNot Specified3.7 (average)[1]
Limits of Detection (LOD) and Quantification (LOQ)

LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

Odorant CompoundAnalytical MethodLOD / LOQReference
Various Sulfur CompoundsGC-SCD< 10 ppb (LOD)[6]
Various Sulfur CompoundsGCxGC-FID100 ppb (v/v) (Quantitation)[1]
Various Sulfur CompoundsGCxGC-FID0.1 ppm (v/v) (Detection)[1]

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of sulfur odorants in natural gas using GC-SCD, based on methodologies similar to ASTM D5504.[5][10]

Sample Introduction
  • A gaseous sample is introduced into the gas chromatograph using a gas sampling valve.[5]

  • The sample loop, transfer lines, and pressure reduction devices should be constructed of inert materials to prevent adsorption of reactive sulfur compounds. Heating transfer lines (e.g., to 90°C) can further reduce adsorption.

Gas Chromatographic Separation
  • Column: A capillary column with a stationary phase suitable for separating volatile sulfur compounds is used. A common choice is a thick-film methyl silicone or a specialized low-bleed column like an Agilent J&W DB-Sulfur SCD (e.g., 70 m x 0.53 mm, 4.3 µm).[3][5]

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 6.0 mL/min).[10]

  • Oven Temperature Program: A temperature program is employed to separate the sulfur compounds from each other and from the natural gas matrix. A typical program might start at a near-ambient temperature (e.g., 30-35°C, held for 1.5 min) and ramp up to a higher temperature (e.g., 200°C at 10°C/min, held for 3 min).[3][10]

Detection by Sulfur Chemiluminescence (SCD)
  • As the sulfur compounds elute from the GC column, they enter the SCD.

  • Inside the detector, the compounds are combusted in a high-temperature furnace (e.g., 850°C) to form sulfur dioxide (SO₂).[10]

  • The SO₂ is then reduced in the presence of hydrogen.[5]

  • The resulting sulfur species react with ozone in a reaction cell, which produces excited-state SO₂ (SO₂*).[5][10]

  • As SO₂* relaxes to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube.[5] The intensity of the emitted light is proportional to the amount of sulfur.

Calibration and Quantification
  • The system is calibrated using certified standard gas mixtures containing known concentrations of the target sulfur compounds.

  • Due to the equimolar response of the SCD, a single-point calibration with one sulfur compound can be used to quantify other sulfur species.[7] However, a multi-point calibration is often performed to ensure linearity across the desired concentration range.[10]

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for validating an analytical method for sulfur-based odorants.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis dev Define Analytical Requirements (e.g., Odorants, Range, Matrix) instrument Select Instrument & Column (e.g., GC-SCD) dev->instrument optimize Optimize Method Parameters (e.g., Temp Program, Flow Rate) instrument->optimize specificity Specificity (No Interference) optimize->specificity linearity Linearity & Range (R² ≥ 0.999) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (%RSD) linearity->precision robustness Robustness (Minor Changes) accuracy->robustness lod_loq LOD & LOQ (S/N Ratio) precision->lod_loq lod_loq->robustness routine Method Implementation & Routine Sample Analysis robustness->routine sst System Suitability Testing (SST) routine->sst

References

Safety Operating Guide

Proper Disposal of tert-Butyl Mercaptan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

tert-Butyl mercaptan, also known as 2-methyl-2-propanethiol, is a volatile, flammable liquid with a notoriously strong and unpleasant odor.[1] Due to its hazardous properties, including flammability, potential for causing skin and eye irritation, and toxicity to aquatic life, it is imperative that proper disposal procedures are strictly followed to ensure the safety of laboratory personnel and to prevent environmental contamination.[2][3] This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all work is conducted in a well-ventilated chemical fume hood.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile or neoprene), safety goggles, and a lab coat, must be worn at all times.[4] All equipment used during the handling of this compound must be properly grounded to prevent static discharge, which could ignite the flammable vapors.[2]

Disposal Overview

The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[4][5][6] Small quantities of this compound waste generated in a laboratory setting should be neutralized through chemical oxidation before being collected for disposal by a licensed waste management company.[3] The most common and effective methods for neutralization involve the use of oxidizing agents such as sodium hypochlorite (B82951) (bleach) or hydrogen peroxide.[3]

Experimental Protocols for Neutralization

The following protocols outline the methodologies for neutralizing small quantities of this compound waste in a laboratory.

Protocol 1: Neutralization with Sodium Hypochlorite (Bleach)

This procedure utilizes household or laboratory-grade sodium hypochlorite solution to oxidize this compound into less volatile and less odorous compounds, such as sulfonic acids or their salts.[3] The effectiveness of this reaction is enhanced in an alkaline solution (pH > 9).[7]

Materials:

  • This compound waste

  • Standard laboratory bleach (typically 5-8.25% sodium hypochlorite)

  • Large beaker or flask (at least twice the volume of the waste)

  • Stir bar and stir plate

  • pH indicator strips or a pH meter

  • Dilute sodium hydroxide (B78521) solution (if pH adjustment is needed)

Procedure:

  • Place the beaker or flask containing the this compound waste on a stir plate within a chemical fume hood.

  • Begin stirring the waste solution.

  • Slowly and in small increments, add the bleach solution to the mercaptan waste. A molar ratio of hypochlorite to mercaptan sulfur in the range of 3:1 to 6:1 is recommended as a starting point.[8]

  • Monitor the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, cease the addition of bleach and allow the mixture to cool.[3]

  • Check the pH of the solution. If necessary, add dilute sodium hydroxide to maintain a pH above 9.[7]

  • Continue stirring the mixture for at least one hour to ensure the reaction proceeds to completion.[3]

  • Verify the absence of the characteristic mercaptan odor.

  • Once neutralization is confirmed, the treated waste should be collected in a properly labeled hazardous waste container for disposal by a certified waste management service.

Protocol 2: Neutralization with Hydrogen Peroxide

This method uses hydrogen peroxide, often with a catalyst, to oxidize the mercaptan.[3] The reaction can produce disulfides or, with more rigorous oxidation, sulfonic acids.[9][10]

Materials:

  • This compound waste

  • 3% Hydrogen peroxide solution

  • Ferrous sulfate (B86663) solution (as an optional catalyst)

  • Large beaker or flask

  • Stir bar and stir plate

Procedure:

  • Place the beaker or flask with the mercaptan waste on a stir plate in a chemical fume hood.

  • Begin stirring the waste.

  • Slowly add the 3% hydrogen peroxide solution to the waste. The required amount will depend on the concentration of the mercaptan.

  • If the reaction is slow, a catalyst such as a small amount of ferrous sulfate solution can be added dropwise. Monitor the reaction for any increase in temperature or gas evolution.[3][10]

  • Continue stirring the mixture and monitor for the disappearance of the mercaptan odor. For a solution of ethane (B1197151) thiol, complete deodorization was observed in 40 minutes at ambient temperature with an iron catalyst.[10]

  • Once neutralization is confirmed, the treated waste should be collected in a designated hazardous waste container for professional disposal.

Quantitative Data for Neutralization

The following table summarizes key quantitative parameters for the chemical oxidation of mercaptans. It is important to note that these values may need to be adjusted based on the specific concentration and volume of the this compound waste.

ParameterValue/RangeOxidizing AgentNotes
Molar Ratio (Oxidant:Mercaptan Sulfur) 1:1 to 10:1Sodium HypochloriteA ratio of 3:1 to 6:1 is a practical starting point for ensuring complete oxidation.[8]
pH for Optimal Reaction > 9Sodium HypochloriteThe oxidizing power of hypochlorite is greater at a higher pH.[7]
Hydrogen Peroxide Concentration 3%Hydrogen PeroxideA readily available and effective concentration for laboratory use.[3][10]
Reaction Time ~40 minutesHydrogen Peroxide (with catalyst)This is an observed time for a similar mercaptan and should be used as a guideline.[10]
Catalyst (optional) Ferrous sulfate solutionHydrogen PeroxideA few drops can significantly increase the reaction rate.[3][10]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final waste collection.

DisposalWorkflow cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Final Disposal PPE Don Personal Protective Equipment FumeHood Work in a Chemical Fume Hood Waste Place Waste in Reaction Vessel FumeHood->Waste AddOxidant Slowly Add Oxidizing Agent Waste->AddOxidant Stir Stir and Monitor Reaction AddOxidant->Stir Verify Verify Neutralization (Odor Disappearance) Stir->Verify Collect Collect Treated Waste in Hazardous Waste Container Verify->Collect Store Store Securely for Pickup Collect->Store DisposalService Transfer to Licensed Waste Disposal Service Store->DisposalService

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.